Quinolinic Acid
説明
特性
IUPAC Name |
pyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAWHXHKYYXBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Record name | quinolinic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Quinolinic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18970-62-2 (copper(2+) salt), 87314-99-6 (strontium salt) | |
| Record name | Quinolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8041327 | |
| Record name | Quinolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Odorless solid; [Merck Index] White or light yellow powder; [MSDSonline], Solid | |
| Record name | 2,3-Pyridinedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinolinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6940 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Quinolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in 180 parts water, in alkalies, slightly in alcohol. Almost insol in ether or benzene., Slightly soluble in trifluoroacetic acid. Insoluble in ethanol., In water, 1.1X10+4 mg/L at 25 °C, 11.0 mg/mL | |
| Record name | Quinolinic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01796 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINOLINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000061 [mmHg] | |
| Record name | Quinolinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6940 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals, Monoclinic crystals from water | |
CAS No. |
89-00-9 | |
| Record name | Quinolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolinic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01796 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | quinolinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | quinolinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | quinolinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Pyridinedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINOLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F0HK1URN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUINOLINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228.5 °C, 190 °C | |
| Record name | Quinolinic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01796 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINOLINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Quinolinic Acid Synthesis Pathway in Microglia
Audience: Researchers, scientists, and drug development professionals.
Introduction
The kynurenine (B1673888) pathway (KP) is the principal metabolic route for tryptophan degradation in mammals, leading to the production of several neuroactive compounds. Within the central nervous system (CNS), this pathway is compartmentalized, with different cell types playing distinct roles. Microglia, the resident immune cells of the CNS, are the primary producers of the excitotoxin quinolinic acid (QUIN).[1][2][3] Under neuroinflammatory conditions, the microglial KP is significantly upregulated, leading to an accumulation of QUIN, which has been implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders.[4][5] This guide provides a comprehensive technical overview of the this compound synthesis pathway in microglia, including its regulation, quantitative aspects, and key experimental methodologies.
The Core Synthesis Pathway of this compound in Microglia
The synthesis of this compound in microglia is a multi-step enzymatic cascade that begins with the uptake of tryptophan. The pathway is predominantly activated under inflammatory conditions.[5]
2.1 Tryptophan to Kynurenine: The Rate-Limiting Step
The initial and rate-limiting step of the kynurenine pathway is the conversion of L-tryptophan to N-formylkynurenine, which is rapidly hydrolyzed to L-kynurenine.[6] This reaction is primarily catalyzed by Indoleamine 2,3-dioxygenase 1 (IDO1) in microglia.[6] The expression of IDO1 is typically low in quiescent microglia but is strongly induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ).[7]
2.2 Kynurenine to 3-Hydroxykynurenine
L-kynurenine is a critical branch-point metabolite. In microglia, it is preferentially metabolized by Kynurenine 3-monooxygenase (KMO) , an outer mitochondrial membrane enzyme, to produce 3-hydroxykynurenine (3-HK).[8] KMO expression is also upregulated in activated microglia.[1]
2.3 3-Hydroxykynurenine to 3-Hydroxyanthranilic Acid
3-HK is then cleaved by kynureninase (KYNU) to form 3-hydroxyanthranilic acid (3-HAA).
2.4 3-Hydroxyanthranilic Acid to this compound
The final enzymatic step in the synthesis of this compound is the oxidation of 3-HAA by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) . This reaction produces the unstable intermediate, 2-amino-3-carboxymuconate-semialdehyde (ACMS), which non-enzymatically cyclizes to form this compound.[9]
Signaling Pathway Diagram
References
- 1. Kynurenine pathway metabolic balance influences microglia activity: targeting kynurenine monooxygenase to dampen neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Transcriptome Networks between IDO1-Knockout and Wild-Type Mice in Brain Microglia and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF Concentrations of Brain Tryptophan and Kynurenines during Immune Stimulation with IFN-alpha: Relationship to CNS Immune Responses and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Deletion of Kynurenine 3-Monooxygenase in Mice: A NEW TOOL FOR STUDYING KYNURENINE PATHWAY METABOLISM IN PERIPHERY AND BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the kynurenine metabolic pathway by interferon-gamma in murine cloned macrophages and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Quinolinic Acid in Neuroinflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolinic acid (QUIN), a neuroactive metabolite of the kynurenine (B1673888) pathway, has emerged as a significant contributor to the pathophysiology of a spectrum of neuroinflammatory diseases.[1][2] Under normal physiological conditions, QUIN is present at nanomolar concentrations in the brain and cerebrospinal fluid (CSF).[2] However, in the context of neuroinflammation, its levels can increase dramatically, playing a pivotal role in excitotoxicity, oxidative stress, and perpetuating the inflammatory cascade.[3][4] This technical guide provides an in-depth analysis of the role of QUIN in neuroinflammatory diseases, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and professionals in drug development.
Introduction: The Kynurenine Pathway and this compound Synthesis
The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan.[2] Under inflammatory conditions, the rate-limiting enzyme indoleamine 2,3-dioxygenase (IDO) is upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[2][5] This shunts tryptophan metabolism towards the production of several neuroactive compounds, including the excitotoxin this compound.[6] Microglia and infiltrating macrophages are the primary sources of QUIN in the central nervous system (CNS).[6][7]
// Nodes Tryptophan [label="Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; Kynurenine [label="Kynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; "3HK" [label="3-Hydroxykynurenine\n(3-HK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "3HAA" [label="3-Hydroxyanthranilic Acid\n(3-HAA)", fillcolor="#F1F3F4", fontcolor="#202124"]; QUIN [label="this compound\n(QUIN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KYNA [label="Kynurenic Acid\n(KYNA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tryptophan -> Kynurenine [label="IDO, TDO"]; Kynurenine -> "3HK" [label="KMO"]; "3HK" -> "3HAA" [label="Kynureninase"]; "3HAA" -> QUIN [label="3-HAO"]; Kynurenine -> KYNA [label="KAT"];
// Invisible nodes for spacing {rank=same; Tryptophan; Kynurenine; "3HK"; "3HAA"; QUIN;} {rank=same; KYNA;} } Figure 1: Simplified Kynurenine Pathway.
Quantitative Data: this compound Levels in Neuroinflammatory Diseases
Elevated concentrations of QUIN have been consistently reported in the CSF and brain tissue of patients with various neuroinflammatory and neurodegenerative disorders. The following tables summarize key quantitative findings.
| Disease | Sample Type | Patient Group | QUIN Concentration | Control Group | QUIN Concentration | Fold Change | Reference |
| Huntington's Disease (Grade 0/1) | Neostriatum | HD Patients | ~12 pmol/mg protein | Matched Controls | ~3 pmol/mg protein | ~4x | [3] |
| Huntington's Disease (Grade 0/1) | Neocortex | HD Patients | ~10 pmol/mg protein | Matched Controls | ~3 pmol/mg protein | ~3.3x | [3] |
| Multiple Sclerosis | CSF | MS Patients | Significantly Higher (p<0.0001) | Healthy Controls | - | - | [8] |
| Multiple Sclerosis | Serum | MS Patients | Significantly Higher (p=0.030) | Healthy Controls | - | - | [8] |
| Neuroinflammation (Pediatric) | CSF | Inflammation Group | Median: ~150 nmol/L | Control Groups | Median: ~30 nmol/L | ~5x | [4] |
| Traumatic Brain Injury (Severe) | CSF | TBI Patients (72-83h post-injury) | 463 ± 128 nmol/L | Normal Value | < 50 nmol/L | >9x | [9] |
| Parkinson's Disease | CSF | PD Patients | Higher levels associated with more severe symptoms | - | - | - | [10] |
| Alzheimer's Disease | - | - | Potential neurotoxic kynurenines were not found to be increased in patients with AD. | - | - | - | [11] |
| Disease | Sample Type | Patient Group | QUIN/KYNA Ratio | Control Group | QUIN/KYNA Ratio | Significance | Reference |
| Multiple Sclerosis | CSF | MS Patients | Significantly Higher | Healthy Controls | - | p=0.0015 | [8] |
| Multiple Sclerosis | Serum | MS Patients | Significantly Higher | Healthy Controls | - | p=0.0183 | [8] |
Mechanisms of this compound-Induced Neurotoxicity
QUIN exerts its neurotoxic effects through several interconnected mechanisms:
NMDA Receptor-Mediated Excitotoxicity
QUIN is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor.[12] Its binding to the NMDA receptor leads to an excessive influx of Ca2+, triggering a cascade of neurotoxic events including:
-
Activation of proteases and lipases: Degradation of cellular components.
-
Mitochondrial dysfunction: Impaired energy production and increased reactive oxygen species (ROS) generation.
-
Nitric oxide synthase (NOS) activation: Production of nitric oxide (NO), which can react with superoxide (B77818) to form the highly damaging peroxynitrite.[7][13]
// Nodes QUIN [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDAR [label="NMDA Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_influx [label="Ca²⁺ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Proteases [label="Protease Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito_dys [label="Mitochondrial\nDysfunction", fillcolor="#F1F3F4", fontcolor="#202124"]; NOS [label="nNOS Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="NO Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peroxynitrite [label="Peroxynitrite\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_damage [label="Neuronal Damage &\nApoptosis", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges QUIN -> NMDAR [label="Agonist"]; NMDAR -> Ca_influx; Ca_influx -> {Proteases, Mito_dys, NOS}; Mito_dys -> ROS; NOS -> NO; ROS -> Peroxynitrite; NO -> Peroxynitrite; {Proteases, Peroxynitrite} -> Neuronal_damage; } Figure 2: QUIN-Mediated NMDA Receptor Excitotoxicity.
Microglial Activation and Pro-inflammatory Cytokine Release
QUIN can directly activate microglia, the resident immune cells of the CNS.[14][15] This activation leads to the production and release of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α), through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[14][16] This creates a vicious cycle where inflammation drives QUIN production, and QUIN, in turn, amplifies the inflammatory response.
// Nodes QUIN [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microglia [label="Microglia", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; TNFa [label="TNF-α Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges QUIN -> Microglia [label="Activation"]; Microglia -> NFkB; NFkB -> TNFa; TNFa -> Neuroinflammation; } Figure 3: QUIN-Induced Microglial Activation.
Oxidative Stress
QUIN contributes to oxidative stress through both NMDA receptor-dependent and -independent mechanisms.[2] NMDA receptor activation leads to ROS production from mitochondria.[7] Independently, QUIN can chelate ferrous iron (Fe2+), and this complex can participate in Fenton reactions, generating highly reactive hydroxyl radicals.[2] This leads to lipid peroxidation and damage to other cellular macromolecules.[2][17]
Experimental Protocols
Measurement of this compound in Biological Samples
Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography/Mass Spectrometry (GC/MS).[18][19][20][21][22]
Sample Preparation (CSF/Serum):
-
Samples are deproteinized, often using trichloroacetic acid or a similar precipitating agent.
-
The supernatant is collected after centrifugation.
-
For some HPLC methods, derivatization is required to introduce a fluorescent tag.[19]
HPLC-Fluorescence Protocol Outline:
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection: Excitation and emission wavelengths are set according to the specific fluorescent derivative used.
-
Quantification: A standard curve is generated using known concentrations of QUIN.
// Nodes Sample [label="Biological Sample\n(CSF, Serum)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deproteinize [label="Deproteinization", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Supernatant [label="Supernatant\nCollection", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatize [label="Derivatization\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="Fluorescence\nDetection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> Deproteinize; Deproteinize -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Derivatize; Derivatize -> HPLC; HPLC -> Detect; Detect -> Quantify; } Figure 4: Workflow for QUIN Measurement by HPLC.
This compound-Induced Excitotoxicity in Neuronal Cultures
Objective: To assess the neurotoxic effects of QUIN on primary neurons or neuronal cell lines.
Protocol Outline:
-
Cell Culture: Primary cortical or hippocampal neurons are cultured on appropriate substrates (e.g., poly-L-lysine coated plates).[23][24]
-
Treatment: Neurons are exposed to various concentrations of QUIN (e.g., 50 nM to 1200 nM) for a specified duration (e.g., 24-72 hours).[23][24]
-
Assessment of Cell Viability:
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell membrane damage.
-
MTT Assay: Measures mitochondrial metabolic activity, reflecting cell viability.
-
Live/Dead Staining: Using fluorescent dyes like calcein-AM (live cells) and ethidium (B1194527) homodimer-1 (dead cells).
-
-
Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation characteristic of apoptosis.
-
Caspase-3 Activity Assay: Measures the activity of a key executioner caspase in the apoptotic pathway.
-
Lipid Peroxidation Assay
Objective: To measure oxidative damage to lipids induced by QUIN.
Method: Thiobarbituric acid reactive substances (TBARS) assay, which measures malondialdehyde (MDA), a product of lipid peroxidation.[25][26]
Protocol Outline:
-
Sample Preparation: Brain tissue homogenates or cell lysates are prepared.
-
Treatment: Samples are incubated with QUIN at various concentrations.
-
Reaction: Thiobarbituric acid (TBA) is added to the samples and heated, leading to the formation of a colored adduct with MDA.
-
Detection: The absorbance of the colored product is measured spectrophotometrically (typically around 532 nm).
-
Quantification: MDA concentration is determined using a standard curve prepared with an MDA standard.
Conclusion and Future Directions
The evidence overwhelmingly points to a significant role for this compound in the pathogenesis of a range of neuroinflammatory diseases. Its multifaceted neurotoxic actions, including NMDA receptor-mediated excitotoxicity, promotion of oxidative stress, and amplification of the inflammatory response, make it a compelling therapeutic target. The development of strategies to inhibit QUIN synthesis, enhance its degradation, or block its downstream effects holds considerable promise for mitigating neuronal damage and disease progression in these devastating disorders. Future research should focus on the development of specific and brain-penetrant inhibitors of key enzymes in the kynurenine pathway, such as kynurenine-3-monooxygenase (KMO), to shift the metabolic balance away from the production of this compound and towards the neuroprotective kynurenic acid.
References
- 1. Elevated brain 3-hydroxykynurenine and quinolinate levels in Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neostriatal and cortical quinolinate levels are increased in early grade Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF neopterin, this compound and kynurenine/tryptophan ratio are biomarkers of active neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agathisflavone Modulates the Kynurenine Pathway and Glial Inflammatory Responses with Implications for Neuroprotection [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Involvement of Neuroinflammation and Kynurenine Pathway in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dynamic changes in kynurenine pathway metabolites in multiple sclerosis: A systematic review [frontiersin.org]
- 9. This compound is increased in CSF and associated with mortality after traumatic brain injury in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tryptophan Metabolites Are Associated With Symptoms and Nigral Pathology in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bevital.no [bevital.no]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Microglia activation contributes to this compound-induced neuronal excitotoxicity through TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development of a Novel Method to Quantify this compound in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 22. molnar-institute.com [molnar-institute.com]
- 23. The Excitotoxin this compound Induces Tau Phosphorylation in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Excitotoxin this compound Induces Tau Phosphorylation in Human Neurons | PLOS One [journals.plos.org]
- 25. Oxidative stress as a mechanism for this compound-induced hippocampal damage: protection by melatonin and deprenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ovid.com [ovid.com]
Quinolinic Acid: An Endogenous N-Methyl-D-Aspartate Receptor Agonist and its Role in Neuropathology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinic acid (QUIN) is a neuroactive metabolite produced during the degradation of the essential amino acid L-tryptophan via the kynurenine (B1673888) pathway.[1] Under normal physiological conditions, QUIN is present at nanomolar concentrations in the central nervous system (CNS).[1] However, in the context of neuroinflammatory conditions, its levels can rise significantly, contributing to the pathogenesis of a wide array of neurological disorders.[2][3] The primary mechanism underlying its neurotoxicity is its action as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[4][5] Over-activation of NMDA receptors by elevated QUIN concentrations leads to a phenomenon known as excitotoxicity, a process implicated in neuronal dysfunction and death in conditions such as Huntington's disease, Alzheimer's disease, Parkinson's disease, and HIV-associated neurocognitive disorders.[5][6][7] This guide provides a comprehensive technical overview of this compound's role as an endogenous NMDA receptor agonist, detailing its biosynthesis, mechanism of action, associated signaling pathways, and the experimental methodologies used for its study.
Biosynthesis and Metabolism of this compound
The synthesis and degradation of this compound are intrinsically linked to the kynurenine pathway, the primary metabolic route for L-tryptophan in mammals.[1]
The Kynurenine Pathway
Approximately 90% of dietary L-tryptophan is metabolized through the kynurenine pathway.[1] The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[2][8] N-formylkynurenine is then rapidly converted to L-kynurenine. L-kynurenine represents a critical branch point in the pathway.[1] It can be metabolized into the neuroprotective kynurenic acid (KYNA) by kynurenine aminotransferases (KATs), which are predominantly found in astrocytes.[9] Alternatively, it can enter the neurotoxic branch, primarily within microglia and infiltrating macrophages, where it is converted to 3-hydroxykynurenine (3-HK) by kynurenine-3-monooxygenase (KMO).[10]
Following a series of enzymatic steps involving kynureninase and 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO), 3-HK is ultimately converted to 2-amino-3-carboxymuconate semialdehyde (ACMS).[11] ACMS is unstable and can spontaneously cyclize to form this compound.[9][11] The synthesis of QUIN is significantly upregulated during immune activation, as pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ), strongly induce the IDO enzyme.[3][11]
Cellular Localization and Degradation
The key enzymes for QUIN synthesis, KMO and 3-HAO, are highly expressed in microglia and macrophages.[11][12] This localization means that under neuroinflammatory conditions, these activated immune cells are the primary source of excess QUIN in the brain.[7][13] In contrast, astrocytes are the main producers of the neuroprotective NMDA receptor antagonist, KYNA.[9] The balance between these two branches of the kynurenine pathway is therefore critical for neuronal health.
This compound is catabolized by the enzyme quinolinate phosphoribosyltransferase (QPRT) to form nicotinic acid mononucleotide, a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1] However, the activity of QPRT in the brain is relatively low, and the enzyme can become rapidly saturated, leading to the accumulation of QUIN when its production rate is high.[1][9]
This compound as an NMDA Receptor Agonist
The neurotoxic effects of this compound are primarily mediated through its specific interaction with the NMDA receptor.
Mechanism of Action
This compound acts as a selective agonist at the glutamate (B1630785) binding site on the NMDA receptor.[14] Its binding mimics that of glutamate, leading to the opening of the receptor's ion channel. This allows for the influx of extracellular Ca2+ and Na+ into the neuron.[14] Unlike glutamate, QUIN is a relatively weak agonist, requiring millimolar concentrations to elicit responses comparable to those induced by NMDA or glutamate.[15] However, its poor degradation and inefficient reuptake mean that when produced in excess during inflammation, it can persistently stimulate NMDA receptors, leading to pathological consequences.[1]
Receptor Subtype Selectivity
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 (A-D) or GluN3 (A-B) subunits. This compound exhibits a degree of selectivity for NMDA receptors containing GluN2A and GluN2B subunits, which are widely distributed in brain regions particularly vulnerable to its toxic effects, such as the hippocampus and striatum.[1][16] It is a very weak or inactive agonist at receptors containing the GluN2C subunit.[15] This subtype selectivity contributes to the specific patterns of neuronal damage observed in response to elevated QUIN levels.
Quantitative Data
The concentration of this compound is a critical determinant of its physiological or pathological role.
Receptor Binding and Potency
Quantitative studies have been performed to characterize the interaction of this compound with the NMDA receptor, although specific Ki values are not consistently reported in the literature. Its potency is generally considered to be lower than that of glutamate or NMDA.
Table 1: Potency of this compound at NMDA Receptors
| Agonist | Receptor Subtype | Potency (EC50) | Efficacy (vs. Glutamate) | Reference |
|---|---|---|---|---|
| This compound | Recombinant NR1/NR2A | Millimolar range | Lower | [15] |
| This compound | Recombinant NR1/NR2B | Millimolar range | Lower | [15] |
| This compound | Cortical mRNA (Xenopus oocytes) | Weak agonist (mM concentrations) | Smaller maximal response than NMDA | [15] |
| NMDA | Recombinant NR1/NR2A | Micromolar range | High | [15] |
| Glutamate | Recombinant NR1/NR2A/B | Micromolar range | 100% (Reference) |[15] |
Note: Precise EC50 values vary depending on the experimental system (e.g., oocyte expression systems, neuronal cultures) and conditions.
Concentrations in Biological Fluids
Under normal conditions, QUIN is maintained at low nanomolar levels. However, in inflammatory and neurodegenerative diseases, its concentration can increase dramatically, reaching levels capable of inducing excitotoxicity.
Table 2: this compound Concentrations in Physiological and Pathological States
| Condition | Sample Type | Concentration Range | Fold Increase (Approx.) | Reference(s) |
|---|---|---|---|---|
| Healthy Controls | CSF | 20-50 nM | - | [1][17] |
| Healthy Controls | Brain Tissue | ~1.8 nmol/g (cortex) | - | [1] |
| Inflammatory Neurological Diseases | CSF | Markedly increased (µM range possible) | 10-100x | [2] |
| HIV-1 Infection (with dementia) | CSF | >1000 nM | >20x | [2][3] |
| Huntington's Disease (early stage) | Cortex/Striatum | Substantially elevated | - | [18] |
| Amyotrophic Lateral Sclerosis (ALS) | CSF / Spinal Cord | Elevated | - | [7] |
| Major Depressive Disorder | Post-mortem Brain | Higher than controls | - | [19] |
| Immune Activation (endotoxin) | Brain ECF (rat) | 66-fold increase | 66x | [20] |
| Immune Activation (endotoxin) | Brain Homogenate (rat) | 246-fold increase | 246x |[20] |
CSF: Cerebrospinal Fluid; ECF: Extracellular Fluid.
Excitotoxicity and Downstream Signaling
The sustained activation of NMDA receptors by pathogenic concentrations of this compound triggers a cascade of intracellular events collectively known as excitotoxicity.[5]
Core Mechanisms of Excitotoxicity
-
Calcium Overload: The primary event is excessive Ca2+ influx through the NMDA receptor channel.[5] This overwhelms the cell's calcium buffering capacity, leading to the pathological activation of various calcium-dependent enzymes.
-
Mitochondrial Dysfunction: High intracellular Ca2+ is sequestered by mitochondria, which disrupts the mitochondrial membrane potential, impairs ATP synthesis, and leads to the opening of the mitochondrial permeability transition pore (mPTP).[21] This results in energy failure and the release of pro-apoptotic factors like cytochrome c.[5]
-
Oxidative Stress: The excitotoxic cascade generates reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] This occurs through multiple mechanisms, including mitochondrial dysfunction and the activation of enzymes like nitric oxide synthase (NOS) and NADPH oxidase. Oxidative stress damages lipids, proteins, and DNA.[3][22]
-
Activation of Degradative Enzymes: Pathological Ca2+ levels activate proteases (e.g., calpains), phospholipases, and endonucleases, which degrade essential cellular components and contribute to neuronal death.
-
Apoptotic Pathway Activation: Excitotoxicity can trigger programmed cell death (apoptosis). This involves the activation of transcription factors like p53 and NF-κB, upregulation of pro-apoptotic proteins (e.g., Bax, PUMA), and downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately leading to caspase activation.[1][23]
NMDA-Independent Toxicity
While excitotoxicity is the principal mechanism, this compound can also induce neuronal damage through other pathways. It can chelate Fe2+ ions, forming a complex that catalyzes the generation of highly reactive hydroxyl radicals, thereby contributing directly to oxidative stress independent of NMDA receptor activation.[1]
Experimental Protocols
Investigating the role of this compound requires robust and sensitive methodologies.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying QUIN in complex biological matrices like CSF and brain homogenates.[24][25]
Objective: To measure the concentration of QUIN in CSF.
Materials:
-
CSF sample
-
Internal Standard (IS): Deuterated this compound (e.g., d3-QUIN)
-
Protein Precipitation Agent: Trichloroacetic acid (TCA) or acetonitrile (B52724)
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile Phase A: 0.1-0.6% Formic acid in water
-
Mobile Phase B: 0.1-0.6% Formic acid in methanol (B129727) or acetonitrile
Protocol:
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add a known concentration of d3-QUIN internal standard.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for analysis.
-
-
LC Separation:
-
Inject 5-10 µL of the prepared sample onto the C18 column.
-
Use a gradient elution method. For example: Start with 95% Mobile Phase A, ramp to 95% Mobile Phase B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Set the flow rate to 0.3-0.4 mL/min.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive or negative ion mode.
-
Set up Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both native QUIN and the d3-QUIN IS.
-
Example Transition (Positive Mode): QUIN (m/z 168.0 -> 124.0), d3-QUIN (m/z 171.0 -> 127.0).
-
-
Quantification:
-
Generate a standard curve using known concentrations of QUIN spiked into a surrogate matrix.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of QUIN in the unknown sample by interpolating its peak area ratio from the standard curve.
-
In Vivo Microdialysis
This technique allows for the continuous sampling of unbound, extracellular QUIN in specific brain regions of a living, often freely moving, animal.[26][27]
Objective: To measure basal and stimulated extracellular QUIN levels in the rat striatum.
Protocol:
-
Probe Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the striatum. Secure it to the skull with dental cement.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula into the striatum.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[28]
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline.
-
-
Sample Collection:
-
Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into vials kept at 4°C.
-
For stimulation experiments, the perfusing aCSF can be switched to one containing a stimulating agent (e.g., endotoxin) or a precursor like 3-hydroxyanthranilic acid.[29]
-
-
Analysis:
-
Analyze the QUIN concentration in the collected dialysate fractions using a highly sensitive method like LC-MS/MS, as described above.
-
The measured concentration in the dialysate represents a fraction of the true extracellular concentration, which can be estimated using quantitative microdialysis methods like the zero-net-flux or recovery-by-retrodialysis techniques.[27]
-
Electrophysiological Recording (Whole-Cell Patch Clamp)
This method directly measures the effects of this compound on neuronal electrical activity and NMDA receptor-mediated currents.[30]
Objective: To characterize QUIN-evoked currents in hippocampal pyramidal neurons.
Protocol:
-
Brain Slice Preparation:
-
Rapidly dissect the brain of a rodent (e.g., postnatal day 14-21 mouse) in ice-cold, oxygenated slicing solution.
-
Prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the hippocampus using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visually identify a pyramidal neuron in the CA1 region using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell voltage-clamp recording using a borosilicate glass pipette filled with an appropriate internal solution.
-
Hold the neuron at a negative potential (e.g., -70 mV) to study synaptic currents, or at a positive potential (e.g., +40 mV) to relieve the Mg2+ block and isolate NMDA receptor currents.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Apply this compound (e.g., 100 µM - 1 mM) to the slice via the bath perfusion system.
-
Record the inward current evoked by QUIN.
-
To confirm the current is NMDA receptor-mediated, co-apply a specific NMDA receptor antagonist like D-AP5 (50 µM) and observe the blockade of the QUIN-induced current.[30]
-
Conclusion
This compound is a critical endogenous modulator of neuronal function and survival. While it plays a role in NAD+ synthesis under physiological conditions, its overproduction during neuroinflammation makes it a potent neurotoxin. Its primary mechanism of toxicity, the agonistic action at NMDA receptors, triggers a well-defined excitotoxic cascade leading to neuronal damage and death. This positions this compound and the kynurenine pathway as key players in the pathogenesis of numerous devastating neurological and psychiatric disorders. A thorough understanding of its synthesis, signaling, and pathological effects, facilitated by the advanced experimental techniques detailed in this guide, is essential for the development of novel therapeutic strategies aimed at mitigating its detrimental effects by targeting the kynurenine pathway.
References
- 1. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitotoxicity of this compound: modulation by endogenous antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an endogenous molecule combining excitotoxicity, oxidative stress and other toxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Tryptophan Dysmetabolism and this compound in Depressive and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Tryptophan Dysmetabolism and this compound in Depressive and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanism of this compound formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNA-132 regulates this compound production in the brain during LPS-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Different kynurenine pathway enzymes limit this compound formation by various human cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The endogenous agonist this compound and the non endogenous homothis compound discriminate between NMDAR2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Major depressive disorder - Wikipedia [en.wikipedia.org]
- 20. This compound in vivo synthesis rates, extracellular concentrations, and intercompartmental distributions in normal and immune-activated brain as determined by multiple-isotope microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evidence that this compound severely impairs energy metabolism through activation of NMDA receptors in striatum from developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound induces NMDA receptor-mediated lipid peroxidation in rat brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A novel, robust method for quantification of multiple kynurenine pathway metabolites in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. criver.com [criver.com]
- 29. Production of extracellular this compound in the striatum studied by microdialysis in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
The Kynurenine Pathway: A Technical Guide to Metabolism and Quinolinic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine (B1673888) pathway (KP) is the principal metabolic route for the essential amino acid L-tryptophan in mammals, accounting for the degradation of over 95% of dietary tryptophan not utilized for protein or serotonin (B10506) synthesis.[1][2] This complex and highly regulated pathway generates a cascade of neuroactive and immunomodulatory metabolites, collectively known as kynurenines.[1][3] Among these, quinolinic acid (QUIN), a potent excitotoxin and N-methyl-D-aspartate (NMDA) receptor agonist, has garnered significant attention for its role in the pathophysiology of numerous neurological and inflammatory disorders.[4][5][6] This technical guide provides an in-depth exploration of the kynurenine pathway's core metabolism, with a specific focus on the enzymatic steps leading to this compound production. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting this critical metabolic pathway.
Core Metabolism of the Kynurenine Pathway
The catabolism of tryptophan via the kynurenine pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[7][8] IDO is widely expressed in extrahepatic tissues and is induced by pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), while TDO is primarily found in the liver and is regulated by corticosteroids and tryptophan levels.[1][7][8] The pathway branches into two main arms: a neuroprotective branch leading to the synthesis of kynurenic acid (KYNA), an antagonist of ionotropic glutamate (B1630785) receptors, and a neurotoxic branch that culminates in the production of this compound.[9][10][11]
The balance between these two branches is critical for maintaining neuronal health, and its dysregulation has been implicated in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[1][12][13]
Quantitative Data on Kynurenine Pathway Metabolites and Enzymes
The following tables summarize quantitative data on key enzymes and metabolites of the kynurenine pathway, providing a comparative overview of their properties and concentrations in various biological contexts.
Table 1: Kinetic Properties of Key Kynurenine Pathway Enzymes
| Enzyme | Substrate | Km (µM) | Vmax | Source Organism/Tissue | Reference(s) |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | L-Tryptophan | 20.90 ± 3.95 | - | Human | [14] |
| L-Tryptophan | 3 - 50 | - | Various | [8] | |
| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | ~190 | - | Purified Human | [8] |
| L-Tryptophan | 400 | - | Human Liver | [8] | |
| Kynurenine 3-monooxygenase (KMO) | L-Kynurenine | - | - | - | - |
| Kynureninase (KYNU) | L-Kynurenine | - | - | - | - |
| 3-Hydroxyanthranilate 3,4-dioxygenase (HAAO) | 3-Hydroxyanthranilic acid | - | - | - | - |
| Quinolinate Phosphoribosyltransferase (QPRT) | This compound | 6.5 | - | Human | [8] |
| 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD) | 2-amino-3-carboxymuconate semialdehyde | 13 - 14 | - | Rat Kidney and Liver | [8] |
Table 2: Concentrations of Kynurenine Pathway Metabolites in Human CSF and Plasma (Healthy vs. Neurodegenerative Diseases)
| Metabolite | Condition | CSF Concentration | Plasma/Serum Concentration | Reference(s) |
| Tryptophan (TRP) | Healthy | - | 1000 - 50,000 ng/mL | [15] |
| Alzheimer's Disease | No significant difference | Significantly lower | [13] | |
| Parkinson's Disease | - | Significantly lower | [13] | |
| Huntington's Disease | No significant difference | Significantly lower | [13][16] | |
| Kynurenine (KYN) | Healthy | - | ~1/10th of TRP | [15] |
| Alzheimer's Disease | No significant difference | No significant difference | [13] | |
| Parkinson's Disease | - | No significant difference | [13] | |
| Huntington's Disease | No significant difference | Lower | [13][16] | |
| Kynurenic Acid (KYNA) | Healthy | 0.001–0.01 μM | - | [9] |
| Alzheimer's Disease | Lower | Lower | [9][15] | |
| Parkinson's Disease | Lower | Lower KYNA/L-kynurenine ratio | [9] | |
| Huntington's Disease | Significantly reduced | - | [6][16] | |
| This compound (QUIN) | Healthy | - | 350 ± 167 nmol/L (serum) | [17] |
| Alzheimer's Disease | Elevated | Elevated | [15] | |
| Parkinson's Disease | Higher | Higher | [9] | |
| Huntington's Disease | No significant difference | No significant difference | [16] | |
| 3-Hydroxykynurenine (3-HK) | Alzheimer's Disease | Lower | No significant difference | [13] |
Note: Concentrations can vary significantly based on analytical methods, patient cohorts, and disease stage. This table provides a general overview of reported trends.
Experimental Protocols
This section details methodologies for key experiments related to the analysis of the kynurenine pathway.
Protocol 1: Quantification of Kynurenine Pathway Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples.
1. Materials and Reagents:
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 or Phenyl-Hexyl analytical column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724) or Methanol (B129727)
-
Internal Standards (isotopically labeled analogs of the metabolites of interest, e.g., this compound-d3)
-
Acetonitrile or Methanol (LC-MS grade)
-
Ultrapure Water
-
Biological samples (plasma, serum, CSF, brain homogenate)
-
96-well protein precipitation plates
2. Sample Preparation (Protein Precipitation):
-
Thaw biological samples on ice. For tissue samples, homogenize in a suitable buffer.
-
Aliquot 25-100 µL of the sample into a 96-well plate.
-
Add the internal standard working solution to each sample.
-
Add 3-4 volumes of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the plate for 2 minutes and then centrifuge at approximately 4000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.[12]
3. LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the metabolites using a gradient elution with Mobile Phases A and B. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic compounds.[18]
-
Detect the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each metabolite and internal standard should be optimized beforehand.[17]
-
Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the standards.[19]
Protocol 2: Indoleamine 2,3-Dioxygenase (IDO1) Enzyme Activity Assay
This protocol describes a method to measure the enzymatic activity of IDO1 in cell lysates or tissue homogenates.
1. Materials and Reagents:
-
Fluorometric or spectrophotometric plate reader
-
IDO1 Assay Buffer (e.g., potassium phosphate (B84403) buffer)
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene (B1212753) blue
-
Catalase
-
N-Formylkynurenine (NFK) standard
-
Fluorogenic developer that reacts with NFK (for fluorescent assays)[3]
-
Ehrlich's reagent (for colorimetric assays)[1]
-
Cell lysates or tissue homogenates
-
96-well microplate (black for fluorescence, clear for absorbance)
2. Assay Procedure (Fluorometric):
-
Prepare a reaction mixture containing IDO1 Assay Buffer, antioxidant mix (if using a commercial kit), and the cell lysate/tissue homogenate in a 96-well plate.[3]
-
Initiate the reaction by adding the IDO1 substrate solution (L-tryptophan).
-
Incubate the plate at 37°C for a specified time (e.g., 45 minutes), protected from light.[3]
-
Stop the reaction and add the fluorogenic developer solution.
-
Incubate the plate at an elevated temperature (e.g., 45°C) for an extended period (e.g., 3 hours) with gentle shaking, protected from light.[3]
-
After cooling to room temperature, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 402/488 nm).[3]
-
Calculate IDO1 activity by comparing the fluorescence signal to a standard curve generated with known concentrations of NFK.
3. Assay Procedure (Spectrophotometric):
-
Prepare a reaction mixture containing potassium phosphate buffer, methylene blue, ascorbic acid, catalase, L-tryptophan, and the IDO1 enzyme source.[20]
-
Continuously monitor the increase in absorbance at 321 nm at 24°C, which corresponds to the formation of N-Formylkynurenine.[20]
-
Alternatively, for an endpoint assay, stop the reaction with trichloroacetic acid.[1]
-
Centrifuge to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.[1]
-
Measure the absorbance at the appropriate wavelength to quantify kynurenine.
Protocol 3: Kynurenine 3-Monooxygenase (KMO) Enzyme Activity Assay
This protocol outlines a method for measuring the activity of KMO, a key enzyme in the neurotoxic branch of the kynurenine pathway.
1. Materials and Reagents:
-
UV/Vis spectrophotometer or plate reader
-
KMO Assay Buffer
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test inhibitors (if screening for inhibitors)
-
96-well UV-transparent microplate
2. Assay Procedure:
-
In a 96-well plate, add the KMO assay buffer.
-
Add the test inhibitor or vehicle control.
-
Add the recombinant KMO enzyme and incubate briefly.
-
Initiate the reaction by adding a substrate mixture containing L-Kynurenine and NADPH.[10][21]
-
Immediately measure the decrease in absorbance at 340 nm over time. The consumption of NADPH is directly proportional to KMO activity.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
For inhibitor screening, compare the activity in the presence of the inhibitor to the vehicle control to determine the percent inhibition.[10][21]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of kynurenine metabolism and typical experimental workflows.
Kynurenine Pathway Metabolism
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Experimental Workflow: LC-MS/MS Quantification of Kynurenine Metabolites
References
- 1. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Kynurenic acid concentrations are reduced in Huntington's disease cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis [frontiersin.org]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and this compound in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. bpsbioscience.com [bpsbioscience.com]
Quinolinic Acid's Role in Neuronal Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of quinolinic acid (QUIN), an endogenous metabolite of the kynurenine (B1673888) pathway, in the intricate processes of neuronal cell death. Elevated levels of QUIN are implicated in the pathophysiology of numerous neurodegenerative disorders, making it a critical target for therapeutic intervention. This document provides a comprehensive overview of the molecular mechanisms, key experimental findings, and detailed protocols relevant to the study of QUIN-induced neurotoxicity.
Core Mechanisms of this compound-Induced Neuronal Cell Death
This compound exerts its neurotoxic effects through a combination of interconnected mechanisms, primarily initiated by its action as an N-methyl-D-aspartate (NMDA) receptor agonist.[1] This leads to a cascade of events culminating in neuronal demise through excitotoxicity, oxidative stress, and inflammation, ultimately triggering both apoptotic and necrotic cell death pathways.
Excitotoxicity
As a potent agonist of the NMDA receptor, QUIN's binding to this receptor, particularly subtypes containing NR2A and NR2B subunits, triggers excessive influx of calcium ions (Ca2+) into the neuron.[1] This sustained increase in intracellular Ca2+ activates a host of downstream catabolic enzymes, including proteases, phospholipases, and endonucleases, leading to the degradation of essential cellular components and eventual cell death.[2] Furthermore, QUIN can inhibit the reuptake of glutamate (B1630785) by astrocytes, thereby increasing its concentration in the synaptic cleft and amplifying the excitotoxic cascade.[1]
Oxidative and Nitrosative Stress
This compound is a significant inducer of oxidative and nitrosative stress through multiple pathways. The overactivation of NMDA receptors leads to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] QUIN can also induce oxidative damage independently of NMDA receptor activation by forming a complex with iron (Fe2+), which catalyzes the generation of highly reactive hydroxyl radicals via the Fenton reaction. This leads to lipid peroxidation of cellular membranes, oxidative damage to DNA, and mitochondrial dysfunction.[1] Evidence also points to QUIN's ability to increase the expression of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS), further contributing to the production of cytotoxic nitric oxide (NO•).
Inflammation
Neuroinflammation is a key feature of many neurodegenerative diseases where QUIN levels are elevated. QUIN is primarily synthesized by activated microglia and macrophages in response to pro-inflammatory stimuli such as interferon-gamma (IFN-γ) and lipopolysaccharide (LPS).[1] QUIN itself can act as a pro-inflammatory molecule, inducing astrocytes to release cytokines and chemokines, thus perpetuating a cycle of inflammation and neurotoxicity.[1]
Apoptosis and Necrosis
This compound can trigger both programmed cell death (apoptosis) and uncontrolled cell death (necrosis). The apoptotic pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[1] QUIN has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to an increased Bax:Bcl-2 ratio, which favors apoptosis. In contrast, severe excitotoxicity and energy depletion can lead to necrosis, characterized by cell swelling and lysis. Studies have shown that NMDA receptor antagonists and inhibitors of nitric oxide synthase can reduce QUIN-induced necrosis, while caspase inhibitors show a preference for reducing apoptosis.
Quantitative Data on this compound Neurotoxicity
The following tables summarize key quantitative data from various in vitro and in vivo studies on the neurotoxic effects of this compound.
| Parameter | Cell/Tissue Type | QUIN Concentration/Dose | Effect | Reference |
| Cell Viability (MTT Assay) | U87-MG glial cells | 700 µM | ~43% reduction in cell viability | |
| U87-MG glial cells | 750 µM | ~62% reduction in cell viability | ||
| Apoptosis | Human Astrocytes | 500 nM | 4.2-fold increase in apoptotic cells | [3] |
| Human Astrocytes | 1200 nM | 5.6-fold increase in apoptotic cells | [3] | |
| Neuronal Damage (In Vivo) | Rat Hippocampus (CA1) | 40 nmols | 4.3% cell loss | [4] |
| Rat Hippocampus (CA1) | 80 nmols | 14.1% cell loss | [4] | |
| Rat Hippocampus (CA1) | 120 nmols | 91.1% cell loss | [4] | |
| Oxidative Stress (ROS) | Rat Brain Synaptosomes | 25-500 µM | Concentration-dependent increase in ROS | [5] |
| Cytoskeletal Disruption | Primary Striatal Neurons | 10 µM | Hyperphosphorylation of neurofilaments | [6] |
| Antagonist/Inhibitor | Target | Experimental Model | Effect on QUIN-Induced Toxicity | Reference |
| AP-7 | NMDA Receptor | Rat Nucleus Basalis Magnocellularis | Dose-dependent attenuation of cholinergic neurotoxicity | [7] |
| 7-Chlorokynurenate | NMDA Receptor (Glycine Site) | Rat Nucleus Basalis Magnocellularis | Dose-dependent attenuation of cholinergic neurotoxicity | [7] |
| MK-801 | NMDA Receptor Channel | Rat Nucleus Basalis Magnocellularis | Attenuation of neurotoxicity only at high doses | [7] |
| Melatonin (B1676174) | Antioxidant | Rat Hippocampus | Prevented QUIN-induced neuronal damage and lipid peroxidation | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in this compound-induced neuronal cell death and a typical experimental workflow for its investigation.
Caption: Signaling pathways of this compound-induced neuronal cell death.
Caption: A typical workflow for investigating QUIN neurotoxicity in vitro.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-induced neuronal cell death.
Primary Neuronal Cell Culture
-
Objective: To establish a primary culture of neurons for in vitro neurotoxicity studies.
-
Protocol:
-
Dissect cortical or hippocampal tissue from embryonic day 18 (E18) rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Plate the cells onto poly-D-lysine coated plates at a density of 1.5 x 10^5 cells/cm².
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh medium. Continue to replace half of the medium every 3-4 days.
-
This compound Treatment
-
Objective: To expose cultured neurons to this compound to induce neurotoxicity.
-
Protocol:
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or culture medium.
-
On the day of the experiment (typically 7-10 days in vitro), remove the existing culture medium from the neuronal cultures.
-
Add fresh culture medium containing the desired final concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations for dose-response studies).
-
For time-course experiments, expose the cells to a fixed concentration of this compound for varying durations (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control (medium with PBS) in all experiments.
-
Cell Viability Assay (MTT Assay)
-
Objective: To quantify the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
After this compound treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Aspirate the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Caspase-3 Activity Assay
-
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
-
Protocol:
-
After this compound treatment, lyse the cells in a chilled lysis buffer.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant to a new microfuge tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Calculate the fold-increase in caspase-3 activity relative to the control group.
-
Measurement of Reactive Oxygen Species (ROS)
-
Objective: To detect the intracellular production of ROS.
-
Protocol:
-
After this compound treatment, wash the cells with warm HBSS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Express ROS levels as a percentage of the vehicle-treated control.
-
Western Blot Analysis for Bax and Bcl-2
-
Objective: To determine the relative protein levels of the pro-apoptotic Bax and anti-apoptotic Bcl-2.
-
Protocol:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against Bax (1:1000) and Bcl-2 (1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Perform densitometric analysis to quantify the Bax/Bcl-2 ratio.
-
Intrastriatal Stereotaxic Injection of this compound in Rats
-
Objective: To create an in vivo model of excitotoxic neurodegeneration.
-
Protocol:
-
Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Mount the rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the striatum at the desired coordinates (e.g., AP: +1.0 mm, ML: ±2.5 mm from bregma; DV: -4.5 mm from the dura).
-
Slowly infuse a solution of this compound (e.g., 150 nmol in 0.5 µL of PBS) into the striatum using a microsyringe pump over 5 minutes.[9]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle, suture the scalp incision, and provide post-operative care, including analgesics and monitoring.
-
At desired time points post-injection, perform behavioral tests or sacrifice the animals for histological or biochemical analysis.
-
References
- 1. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of intrastriatal injection of this compound on electrical activity and extracellular ion concentrations in rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively induces apoptosis of human astrocytes: potential role in AIDS dementia complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced neuronal damage by co-administration of this compound and free radicals, and protection by adenosine A2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces oxidative stress in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces disrupts cytoskeletal homeostasis in striatal neurons. Protective role of astrocyte-neuron interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential action of NMDA antagonists on cholinergic neurotoxicity produced by N-methyl-D-aspartate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stress as a mechanism for this compound-induced hippocampal damage: protection by melatonin and deprenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute intrastriatal injection of this compound provokes long-lasting misregulation of the cytoskeleton in the striatum, cerebral cortex and hippocampus of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentrations of Quinolinic Acid in Cerebrospinal Fluid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physiological concentrations of quinolinic acid (QUIN) in human cerebrospinal fluid (CSF). This compound, a downstream metabolite of the kynurenine (B1673888) pathway, is a potent endogenous N-methyl-D-aspartate (NMDA) receptor agonist. Its levels in the CSF are a critical area of investigation in neuroscience, particularly in the context of neurodegenerative diseases, neuroinflammatory conditions, and psychiatric disorders. This document summarizes key quantitative data, outlines common experimental protocols for its measurement, and visualizes the relevant biochemical pathways and workflows.
Quantitative Data Summary
The concentration of this compound in the CSF of healthy individuals is typically in the low nanomolar range. However, values can vary between studies depending on the analytical methodology and the specific cohort. The following table summarizes reported physiological concentrations of QUIN in the CSF of healthy human subjects from various studies.
| Mean Concentration (nM) | Standard Deviation/Error (nM) | Range (nM) | Number of Subjects (n) | Analytical Method | Reference |
| 26.4 | ± 8.5 (SD) | Not Reported | Not Reported | UPLC-MS/MS | [1] |
| <50 | Not Applicable | <50 | Not Reported | Mass Spectrometry | [2] |
| 18.2 | ± 1.08 (SEM) | Not Reported | Not Reported | Not Reported | [3] |
| 22 | ± 7 (SEM) | Not Reported | Not Reported | Mass-fragmentography | [4] |
| Not Reported | Not Reported | <4 - 48 | Not Reported | Not Reported | [5] |
| 23 | ± 2 (SEM) | Not Reported | Not Reported | Not Reported | [6] |
| 39 | (Median) | Not Reported | Not Reported | Not Reported | [7] |
| 17 | ± 5 (SEM) | Not Reported | 10 | GC-MS | [8] |
Signaling Pathway
This compound is a key metabolite in the kynurenine pathway, which is the primary route for tryptophan degradation. The pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), leading to the production of several neuroactive compounds, including the excitotoxic this compound and the neuroprotective kynurenic acid.
Experimental Protocols
The accurate quantification of this compound in CSF requires sensitive and specific analytical methods due to its low physiological concentrations. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in CSF samples.
Detailed Methodologies
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in CSF.
-
Sample Preparation :
-
Thaw frozen CSF samples on ice.
-
To 80 µL of CSF, add an internal standard (e.g., deuterated or ¹³C-labeled this compound) to account for analytical variability.[9][10]
-
Deproteinize the sample by adding a precipitating agent, such as a metaphosphoric acid/EDTA solution.[11][12]
-
Vortex the mixture and incubate at 4°C for approximately 20 minutes.[11]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.[11]
-
-
Chromatographic Separation :
-
Column : A reverse-phase C18 column is typically used for separation.[13][14]
-
Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile (B52724) with formic acid) is commonly employed.
-
Flow Rate : A flow rate in the range of 0.2-0.4 mL/min is often used.
-
-
Mass Spectrometric Detection :
-
Ionization : Electrospray ionization (ESI) in either positive or negative mode can be used.
-
Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both this compound and its internal standard.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust method for this compound analysis, which often requires derivatization to increase the volatility of the analyte.
-
Sample Preparation and Derivatization :
-
Follow the initial sample preparation steps as described for LC-MS/MS (thawing, addition of internal standard, and protein precipitation).
-
The sample is then subjected to a derivatization procedure. This can involve, for example, esterification with an alcohol (e.g., methanol or ethanol) under acidic conditions, followed by acylation.
-
-
Gas Chromatographic Separation :
-
Column : A non-polar or semi-polar capillary column, such as a DB-5, is typically used.[15]
-
Injection : Samples are injected into a heated inlet in splitless mode.[16]
-
Oven Program : A temperature gradient is used to separate the analytes. For example, the oven temperature may start at a lower temperature and be ramped up to a higher temperature.[16]
-
-
Mass Spectrometric Detection :
-
Ionization : Electron Capture Negative Ionization (ECNI) is often used for its high sensitivity for electrophilic compounds like derivatized this compound.[8][15]
-
Detection : The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific ions corresponding to the derivatized this compound and its internal standard.
-
Conclusion
The physiological concentration of this compound in the CSF of healthy individuals is a critical baseline for understanding its role in various neurological conditions. The accurate measurement of these low nanomolar concentrations relies on highly sensitive analytical techniques such as LC-MS/MS and GC-MS. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to reliably quantify this important neuromodulator. Standardization of these protocols is essential for ensuring comparability of data across different studies and for advancing our understanding of the kynurenine pathway's involvement in health and disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound is increased in CSF and associated with mortality after traumatic brain injury in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increase in the content of this compound in cerebrospinal fluid and frontal cortex of patients with hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebrospinal fluid levels of this compound in Huntington's disease and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. csfmetabolome.ca [csfmetabolome.ca]
- 7. researchgate.net [researchgate.net]
- 8. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a translational inflammation panel for the quantification of cerebrospinal fluid Pterin, Tryptophan-Kynurenine and Nitric oxide pathway metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Development of a Novel Method to Quantify this compound in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of 3-Hydroxyanthranilic Acid to Quinolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic conversion of 3-hydroxyanthranilic acid (3-HAA) to quinolinic acid (QUIN) is a critical step in the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism in mammals. This reaction is catalyzed by the non-heme iron-dependent enzyme 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO; EC 1.13.11.6). The product of this enzymatic reaction is the unstable intermediate, α-amino-β-carboxymuconic ε-semialdehyde (ACMS), which non-enzymatically cyclizes to form this compound.[1][2] this compound is a precursor for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential coenzyme in cellular metabolism.[2] However, this compound is also a potent neurotoxin that acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, and its overproduction has been implicated in the pathogenesis of several neurodegenerative diseases.[3] Consequently, 3-HAO represents a significant target for therapeutic intervention in neurological and inflammatory disorders. This technical guide provides an in-depth overview of the enzymatic conversion of 3-HAA to this compound, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
The Kynurenine Pathway and the Role of 3-HAO
The kynurenine pathway is a complex metabolic route that generates several neuroactive compounds. The conversion of 3-HAA to this compound by 3-HAO is a pivotal step that dictates the flux towards NAD+ synthesis and the production of the excitotoxic this compound.
Caption: The Kynurenine Pathway leading to this compound and NAD+.
Quantitative Data
The kinetic parameters of 3-HAO vary across different species and tissues. The following tables summarize the available quantitative data for 3-HAO.
Table 1: Kinetic Parameters of 3-Hydroxyanthranilate 3,4-Dioxygenase
| Species | Tissue/Source | K_m_ (µM) for 3-HAA | V_max_ (pmol/h/mg tissue) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Rat | Forebrain | 3.6 ± 0.5[3] | 73.7 ± 9.5[3] | Not Reported | Not Reported | Not Reported |
| Rat | Liver (pure) | 3[3] | Not Reported | Not Reported | Not Reported | Not Reported |
| Rat | Brain (partially purified) | 3[3] | Not Reported | Not Reported | Not Reported | Not Reported |
| Bovine | Kidney | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Human | Recombinant | Not Reported | Not Reported | Not Reported | ~8.0 | Not Reported |
Table 2: Inhibitors of 3-Hydroxyanthranilate 3,4-Dioxygenase
| Inhibitor | Type of Inhibition | K_i_ (nM) | Species/Source |
| 4-Fluoro-3-hydroxyanthranilic acid | Competitive | 190[4] | Rat Liver |
| 4-Chloro-3-hydroxyanthranilic acid | Competitive | 6[4] | Rat Liver |
| 4-Bromo-3-hydroxyanthranilic acid | Competitive | 4[4] | Rat Liver |
| 6-Chloro-3-hydroxyanthranilic acid | Time-dependent inactivator | Not Applicable | Beef Liver |
Experimental Protocols
Purification of Recombinant His-Tagged Human 3-HAO from E. coli
This protocol is based on the purification of a His-tagged human 3-HAO expressed in E. coli.[5]
Materials:
-
E. coli cell paste expressing His-tagged human 3-HAO
-
Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 0.15 M NaCl, 10% glycerol, 1 mM DTT
-
Wash Buffer: Lysis buffer with a specific concentration of imidazole (B134444) (e.g., 20 mM)
-
Elution Buffer: Lysis buffer with a high concentration of imidazole (e.g., 250-500 mM)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing and buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.15 M NaCl, 10% glycerol, 1 mM DTT)
-
SDS-PAGE reagents
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: a. Equilibrate the Ni-NTA column with Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with Wash Buffer to remove non-specifically bound proteins. d. Elute the His-tagged 3-HAO with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for buffer exchange.
-
Purity Analysis: Assess the purity of the recombinant protein by SDS-PAGE. The expected molecular mass of His-tagged human 3-HAO is approximately 35 kDa.[5]
-
Storage: Store the purified enzyme at -20°C or -80°C. For long-term storage, the addition of a carrier protein like 0.1% BSA is recommended.[5]
Caption: A typical workflow for the purification of His-tagged 3-HAO.
Spectrophotometric Assay of 3-HAO Activity
This protocol is based on the continuous monitoring of the formation of α-amino-β-carboxymuconic ε-semialdehyde (ACMS) at 360 nm.[4][6]
Materials:
-
Purified 3-HAO enzyme
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0
-
Substrate solution: 3-hydroxyanthranilic acid (3-HAA) dissolved in a suitable solvent (e.g., ethanol (B145695) or directly in buffer)
-
UV-Vis spectrophotometer capable of measuring absorbance at 360 nm
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the Assay Buffer and the desired concentration of the 3-HAO enzyme.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 360 nm and blank the instrument with the reaction mixture without the substrate.
-
Initiation of Reaction: Initiate the reaction by adding a specific concentration of the 3-HAA substrate to the cuvette and mix quickly.
-
Data Acquisition: Immediately start recording the absorbance at 360 nm over time. The rate of increase in absorbance corresponds to the rate of ACMS formation.
-
Calculation of Activity: The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of ACMS (if known) to convert the rate of change in absorbance to the rate of product formation.
Note: The optimal concentrations of enzyme and substrate, as well as the reaction temperature, should be determined empirically for each specific experimental setup.
Signaling Pathways and Logical Relationships
The catalytic mechanism of 3-HAO involves the binding of the substrate and molecular oxygen to the active site iron, followed by a series of steps leading to the cleavage of the aromatic ring.
Caption: A simplified diagram of the catalytic cycle of 3-HAO.
Conclusion
The enzymatic conversion of 3-hydroxyanthranilic acid to this compound by 3-HAO is a pivotal reaction with significant implications for both normal physiology and the pathogenesis of neurological disorders. This technical guide has provided a comprehensive overview of this process, including the available quantitative data, detailed experimental protocols for enzyme purification and activity assays, and visualizations of the relevant biochemical pathways. Further research is warranted to fill the existing gaps in our knowledge, particularly concerning the detailed kinetic parameters of 3-HAO from various species and the development of more potent and specific inhibitors for therapeutic applications. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the fields of biochemistry, neuroscience, and drug development.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. WikiGenes - Haao - 3-hydroxyanthranilate 3,4-dioxygenase [wikigenes.org]
- 4. 4-halo-3-hydroxyanthranilic acids: potent competitive inhibitors of 3-hydroxy-anthranilic acid oxygenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Quinolinic Acid in Modeling Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of quinolinic acid (QA) in creating animal models of Huntington's disease (HD). It delves into the underlying mechanisms of QA-induced neurotoxicity, detailed experimental protocols, quantitative data from key studies, and visual representations of the critical pathways and workflows involved.
Introduction: The Rationale for Excitotoxic Models in Huntington's Disease Research
Huntington's disease (HD) is an autosomal-dominant neurodegenerative disorder characterized by the progressive loss of medium spiny neurons (MSNs) in the striatum and cortex.[1][2] This neuronal death leads to a devastating combination of motor, cognitive, and psychiatric impairments. The disease is caused by an expansion of a CAG (cytosine-adenine-guanine) trinucleotide repeat in the huntingtin (HTT) gene.[3][4]
While genetic models that incorporate the mutant HTT gene are invaluable, toxin-induced models remain a critical tool in HD research.[5][6] These models are particularly useful for studying the specific mechanisms of neuronal cell death and for the rapid screening of potential neuroprotective therapies. Among the various neurotoxins used, this compound (QA) has emerged as a preferred agent because the resulting pathology closely mimics the selective neuronal loss seen in the human HD brain.[2][4]
This compound is an endogenous metabolite of the kynurenine (B1673888) pathway, a major route for tryptophan degradation.[3][7][8] Its role as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor makes it a powerful excitotoxin, capable of inducing neuronal death through overstimulation.[9][10] This guide explores the multifaceted involvement of QA in HD models, from its molecular mechanism of action to its practical application in preclinical studies.
The Molecular Underpinnings of this compound Neurotoxicity
The neurotoxic effects of this compound are primarily mediated by its action as an NMDA receptor agonist.[10] This interaction initiates a cascade of events that culminates in neuronal death, a process known as excitotoxicity.
2.1 The Kynurenine Pathway and this compound Synthesis
Tryptophan, an essential amino acid, is metabolized via the kynurenine pathway, which produces several neuroactive compounds.[7][10] A critical branch point in this pathway determines whether the neuroprotective metabolite kynurenic acid (KYNA), an NMDA receptor antagonist, or the neurotoxic metabolites 3-hydroxykynurenine (3-HK) and this compound are formed.[3][7] In the HD brain, there is evidence of abnormalities in this pathway, favoring the production of QA over KYNA, potentially contributing to the disease's pathophysiology.[3][7][11]
Figure 1: Simplified Kynurenine Pathway.
2.2 NMDA Receptor-Mediated Excitotoxicity
The primary mechanism of QA toxicity involves the over-activation of NMDA receptors, which are densely expressed on striatal medium spiny neurons.[2][8] This prolonged stimulation leads to a massive influx of calcium (Ca²⁺) into the neuron, triggering a series of destructive downstream pathways:[6][8]
-
Mitochondrial Dysfunction: Excess intracellular Ca²⁺ is sequestered by mitochondria, disrupting the electron transport chain, leading to decreased ATP production and the generation of reactive oxygen species (ROS).[1][8]
-
Oxidative Stress: The overproduction of ROS and reactive nitrogen species (RNS) overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[8]
-
Enzymatic Activation: High Ca²⁺ levels activate various enzymes, including proteases (e.g., caspases), phospholipases, and nitric oxide synthase (NOS), which degrade essential cellular components and contribute to cell death.[8]
-
Apoptosis: The combination of mitochondrial damage, oxidative stress, and enzymatic activation ultimately triggers programmed cell death, or apoptosis.[10]
Figure 2: QA-Induced Excitotoxicity Pathway.
Quantitative Data from this compound Models
The QA model is highly reproducible and allows for quantitative assessment of neurodegeneration and the efficacy of neuroprotective compounds. The following tables summarize key quantitative data from representative studies.
Table 1: Dose-Dependent Effects of Intrastriatal this compound in Rats
| QA Dose (nmol) | Behavioral Outcome | Striatal Pathology | Reference |
|---|---|---|---|
| 75 | No significant effect on locomotion or weight. | Minimal neuronal loss. | [12] |
| 150 | Induced hyperactivity and weight loss. | Significant loss of medium spiny neurons. | [12] |
| 200 | Bilateral injection causes significant motor deficits. | Widespread striatal lesions. | [13] |
| 225 | Induced hyperactivity and weight loss. | Extensive neuronal depletion. | [12] |
| 300 | Lethal. | N/A |[1][12] |
Table 2: Neuroprotective Effects of Compounds in the QA Rat Model
| Compound | Dose & Administration | % Reduction in Lesion Volume (approx.) | Key Findings | Reference |
|---|---|---|---|---|
| Pyruvate (B1213749) | 500-1000 mg/kg, IP | Significant reduction (not quantified) | Protective when given up to 1 hr post-QA injection. | [14] |
| MK-801 | 4 mg/kg, IP | ~100% | Complete block of QA toxicity. | [15] |
| Roflumilast (B1684550) | 0.5, 1, and 2 mg/kg, oral | Dose-dependent improvement (not quantified) | Attenuated oxidative stress and neuroinflammation. | [13] |
| Edaravone | 10 mg/kg | Significant reduction (not quantified) | Ameliorated oxidative stress and tissue damage. | [16] |
| Lithium | 0.5–3 mEq/kg, s.c. | Not quantified | Inhibited caspase-3 mediated apoptosis. |[17] |
Experimental Protocols for the this compound Rodent Model
The following section outlines a standard protocol for inducing HD-like pathology in rats using intrastriatal injections of this compound.
4.1 Materials
-
This compound (Sigma-Aldrich or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Surgical tools (scalpel, drill, sutures)
4.2 Protocol for QA-Induced Striatal Lesion
-
Animal Preparation: Anesthetize the rat and securely fix its head in the stereotaxic apparatus. Shave and clean the scalp with an antiseptic solution.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify and mark the bregma.
-
Coordinate Targeting: Based on a rat brain atlas (e.g., Paxinos and Watson), determine the stereotaxic coordinates for the striatum. Typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -4.5 mm from the skull surface.
-
Craniotomy: Drill a small burr hole through the skull at the marked coordinates, taking care not to damage the underlying dura mater.
-
QA Preparation and Injection: Dissolve QA in PBS (pH 7.4) to the desired concentration (e.g., 200 nmol in 2 µL). Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse the QA solution at a slow, controlled rate (e.g., 0.5 µL/min) to allow for diffusion and minimize mechanical damage.
-
Post-Injection: Leave the needle in place for an additional 5-10 minutes to prevent backflow of the solution upon retraction. Slowly withdraw the needle.
-
Closure and Recovery: Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover in a warm, clean cage. Monitor the animal's weight and general health daily.
4.3 Post-Lesion Assessments
-
Behavioral Testing (1-3 weeks post-lesion):
-
Histological and Biochemical Analysis (endpoint):
-
Perfuse the animal and extract the brain.
-
Lesion Volume: Section the brain and perform Nissl staining (e.g., with cresyl violet) to visualize and quantify the area of neuronal loss.
-
Immunohistochemistry: Use antibodies against neuronal markers (e.g., NeuN, DARPP-32) to confirm the loss of specific neuronal populations.
-
Biochemical Assays: Homogenize striatal tissue to measure markers of oxidative stress (e.g., lipid peroxidation, glutathione (B108866) levels) or neuroinflammation (e.g., TNF-α, IL-6).[13]
-
Figure 3: QA Model Experimental Workflow.
Strengths and Limitations of the this compound Model
The QA model offers several distinct advantages:
-
Pathological Fidelity: It reproduces the selective loss of striatal medium spiny neurons while sparing specific interneuron populations (e.g., NADPH-diaphorase neurons), a key pathological hallmark of HD.[4]
-
Rapidity and Reproducibility: The model allows for the rapid induction of a consistent and quantifiable striatal lesion, making it ideal for high-throughput screening of neuroprotective compounds.
-
Mechanistic Insight: It provides a platform to specifically study excitotoxicity-related cell death pathways implicated in HD.
However, it is crucial to acknowledge its limitations:
-
Non-Genetic Nature: As a toxin model, it does not involve the mutant huntingtin protein, which is the ultimate cause of HD. Therefore, it cannot be used to study therapies aimed at the gene or its protein product.[1]
-
Acute vs. Chronic Neurodegeneration: The model induces acute neuronal death, which differs from the slow, progressive neurodegeneration that occurs over decades in human HD patients.
-
Lack of Inclusions: The model does not feature the characteristic intranuclear inclusions of the mutant huntingtin protein found in genetic models and human HD brains.
Conclusion
The this compound model remains a cornerstone of Huntington's disease research. By inducing excitotoxic lesions that closely replicate the selective neuropathology of HD, it serves as an indispensable tool for elucidating the mechanisms of neuronal death and for the preclinical evaluation of neuroprotective strategies. While it does not capture the genetic basis of the disease, its reliability, reproducibility, and pathological relevance ensure its continued importance in the quest for effective treatments to slow or halt the devastating progression of Huntington's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. OF MICE, RATS AND MEN: REVISITING THE this compound HYPOTHESIS OF HUNTINGTON’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A short review on toxin-induced animal models of Huntington’s disease: Huntington’s disease animal models review | Chronic Diseases Journal [cdjournal.muk.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. Of mice, rats and men: Revisiting the this compound hypothesis of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound hypothesis in Huntington's chorea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. The this compound model of Huntington's disease: locomotor abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of roflumilast against this compound-induced rat model of Huntington's disease through inhibition of NF-κB mediated neuroinflammatory markers and activation of cAMP/CREB/BDNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of pyruvate in the this compound rat model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systemic approaches to modifying this compound striatal lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Neurotoxic Impact of Quinolinic Acid: A Deep Dive into Astrocyte and Neuron Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Quinolinic acid (QUIN), an endogenous metabolite of the kynurenine (B1673888) pathway, has emerged as a significant player in the pathophysiology of numerous neuroinflammatory and neurodegenerative diseases.[1][2][3] Its accumulation in the central nervous system is linked to excitotoxicity, oxidative stress, and ultimately, the programmed cell death, or apoptosis, of both neurons and astrocytes.[1][3] This guide provides a comprehensive technical overview of the molecular mechanisms underlying QUIN-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Core Mechanisms of this compound-Induced Apoptosis
The neurotoxic effects of this compound are multifaceted, primarily initiated by the overactivation of N-methyl-D-aspartate (NMDA) receptors.[1][2][4] This excitotoxic event triggers a cascade of downstream processes, including excessive calcium (Ca2+) influx, mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways.[1][4] While the presence and functional role of NMDA receptors on astrocytes remain a subject of debate, evidence suggests that QUIN can induce apoptosis in these glial cells through both NMDA receptor-dependent and -independent mechanisms, such as lipid peroxidation.[2]
Signaling Pathways in Neurons and Astrocytes
The primary signaling cascade initiated by QUIN in neurons involves the following key steps:
-
NMDA Receptor Activation: QUIN acts as an agonist at the NMDA receptor, leading to its overstimulation.[1][3][4]
-
Calcium Influx: This overactivation results in a massive influx of Ca2+ into the neuron.[1][4]
-
Nitric Oxide Synthase (NOS) Induction: Elevated intracellular Ca2+ activates neuronal nitric oxide synthase (nNOS).[5]
-
Oxidative and Nitrosative Stress: The excessive production of nitric oxide (NO) and its reaction with superoxide (B77818) anions generate highly reactive nitrogen species (RNS), leading to oxidative and nitrosative stress.[1][5]
-
Mitochondrial Dysfunction: Oxidative stress damages mitochondria, leading to the release of cytochrome c.[1][6]
-
Caspase Activation: Cytochrome c release activates the caspase cascade, particularly caspase-3, a key executioner of apoptosis.[2][3]
-
DNA Fragmentation and Cell Death: Activated caspases orchestrate the breakdown of cellular components, leading to the characteristic morphological and biochemical changes of apoptosis.[2]
In astrocytes, while the NMDA receptor-mediated pathway may play a role, evidence also points to lipid peroxidation as a significant contributor to QUIN-induced apoptosis.[2] QUIN can chelate iron ions (Fe2+), forming complexes that catalyze the generation of reactive oxygen species (ROS), leading to oxidative damage and apoptosis.[1][3]
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified in primary human astrocyte cultures. These studies demonstrate a dose-dependent increase in apoptosis following exposure to pathophysiological concentrations of QUIN.
| QUIN Concentration | Percentage of Apoptotic Astrocytes (after 24h) | Reference |
| 350 nM | Not statistically significant | [2] |
| 500 nM | 10% | [2][7][8] |
| 1200 nM | 14% | [2][7][8] |
Visualizing the Molecular Pathways
To elucidate the complex interactions involved in QUIN-induced apoptosis, the following diagrams illustrate the key signaling pathways in both neurons and astrocytes.
References
- 1. This compound, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound selectively induces apoptosis of human astrocytes: potential role in AIDS dementia complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondria, Oxidative Stress and the Kynurenine System, with a Focus on Ageing and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound selectively induces apoptosis of human astrocytes: potential role in AIDS dementia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
The Kynurenine Pathway: A Technical Guide to the Biosynthesis of Quinolinic Acid from Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of the essential amino acid L-tryptophan through the kynurenine (B1673888) pathway is the principal route of its degradation in mammals, accounting for over 95% of its metabolism.[1][2] This complex enzymatic cascade is not merely a disposal route but a critical regulator of diverse physiological and pathological processes, including immune responses, neurotransmission, and cellular energy production.[3][4] A key and highly scrutinized downstream metabolite of this pathway is quinolinic acid, a potent endogenous N-methyl-D-aspartate (NMDA) receptor agonist with well-established neurotoxic properties.[5][6] Elevated levels of this compound have been implicated in the pathophysiology of numerous neurodegenerative and inflammatory diseases, making the enzymes that govern its synthesis attractive targets for therapeutic intervention.[7][8] This technical guide provides an in-depth exploration of the core biosynthetic route from tryptophan to this compound, detailing the enzymatic players, their kinetics, and regulatory mechanisms. It further presents experimental protocols for the study of this pathway and visualizes its complexity through detailed diagrams, serving as a comprehensive resource for researchers in academia and the pharmaceutical industry.
The Core Biosynthetic Pathway: From Tryptophan to this compound
The biosynthesis of this compound from tryptophan is a multi-step enzymatic process known as the kynurenine pathway.[9] The initial and rate-limiting step occurs primarily in the liver, catalyzed by tryptophan 2,3-dioxygenase (TDO), and in extrahepatic tissues, including the brain and immune cells, by indoleamine 2,3-dioxygenase (IDO).[3][10] Both enzymes catalyze the oxidative cleavage of the indole (B1671886) ring of tryptophan to produce N-formylkynurenine, which is rapidly converted to L-kynurenine by kynurenine formamidase.[7]
L-kynurenine represents a crucial branch point in the pathway.[11] It can be metabolized down two major arms: a branch leading to the production of the neuroprotective kynurenic acid, and the branch leading to the synthesis of this compound. The latter is initiated by the enzyme kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme that hydroxylates L-kynurenine to 3-hydroxykynurenine.[12] Subsequently, kynureninase cleaves 3-hydroxykynurenine to 3-hydroxyanthranilic acid.[5]
The penultimate step is the oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), which opens the aromatic ring to form the unstable intermediate, 2-amino-3-carboxymuconate-semialdehyde (ACMS).[13][14] ACMS is at a final critical juncture; it can be enzymatically decarboxylated by ACMS decarboxylase (ACMSD) to a product that enters the tricarboxylic acid cycle, or it can undergo non-enzymatic cyclization to form this compound.[15][16] The activity of ACMSD is therefore a key determinant of the flux towards this compound.[16] this compound is then further metabolized to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital cellular coenzyme.[9]
digraph "Kynurenine_Pathway" {
graph [splines=ortho, nodesep=0.6];
node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, fontcolor="#5F6368"];
Tryptophan [fillcolor="#F1F3F4"];
NFK [label="N-Formylkynurenine", fillcolor="#F1F3F4"];
Kynurenine [label="L-Kynurenine", fillcolor="#F1F3F4"];
HK [label="3-Hydroxykynurenine", fillcolor="#F1F3F4"];
HAA [label="3-Hydroxyanthranilic Acid", fillcolor="#F1F3F4"];
ACMS [label="2-Amino-3-carboxymuconate-\nsemialdehyde", fillcolor="#F1F3F4"];
Quinolinic_Acid [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
NAD [label="NAD+", fillcolor="#34A853", fontcolor="#FFFFFF"];
Kynurenic_Acid [label="Kynurenic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Tryptophan -> NFK [label="TDO, IDO1/2", color="#4285F4"];
NFK -> Kynurenine [label="Kynurenine\nFormamidase", color="#4285F4"];
Kynurenine -> HK [label="KMO", color="#4285F4"];
HK -> HAA [label="Kynureninase", color="#4285F4"];
HAA -> ACMS [label="HAAO", color="#4285F4"];
ACMS -> Quinolinic_Acid [label="Non-enzymatic", style=dashed, color="#EA4335"];
Quinolinic_Acid -> NAD [label="QPRT", color="#34A853"];
Kynurenine -> Kynurenic_Acid [label="KATs", color="#4285F4"];
ACMS -> "TCA Cycle" [label="ACMSD", color="#FBBC05"];
}
Figure 2: IFN-γ signaling pathway leading to IDO1 gene expression.
Regulation by NF-κB and Aryl Hydrocarbon Receptor (AhR)
The transcription factor NF-κB, a central mediator of inflammatory responses, has also been implicated in the regulation of the kynurenine pathway. [17]Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate NF-κB, leading to increased expression of IDO and TDO.
[17]
Furthermore, several metabolites of the kynurenine pathway, including kynurenine itself, are ligands for the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and xenobiotic metabolism. Activation of AhR by kynurenine can modulate the expression of target genes, creating a feedback loop that influences the immune environment.
Figure 3: NF-κB and AhR signaling in the regulation of the kynurenine pathway.
Experimental Protocols
The study of the kynurenine pathway requires robust and reproducible experimental methods. This section provides detailed protocols for key assays.
IDO1 Enzyme Activity Assay (Absorbance-Based)
This protocol is adapted from established methods for measuring IDO1 activity in cell-free systems.
Materials:
-
Recombinant human IDO1 protein or cell/tissue lysate
-
50 mM Potassium Phosphate (B84403) Buffer (pH 6.5)
-
20 mM Ascorbic Acid
-
10 µM Methylene (B1212753) Blue
-
100 µg/mL Catalase
-
400 µM L-Tryptophan
-
30% (w/v) Trichloroacetic Acid (TCA)
-
2% (w/v) p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add the IDO1 enzyme source (purified protein or lysate) to the wells of a 96-well plate.
-
Initiate the reaction by adding 400 µM L-tryptophan to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 30% (w/v) TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-DMAB in acetic acid.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Quantify the amount of kynurenine produced by comparison to a standard curve of known kynurenine concentrations.
KMO Enzyme Activity Assay (UV-Absorbance Based)
This protocol is based on the consumption of NADPH, which can be monitored spectrophotometrically.
[10]
Materials:
-
Recombinant human KMO enzyme
-
1X KMO Assay Buffer
-
10 mM NADPH stock solution
-
20 mM L-Kynurenine stock solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Thaw the KMO enzyme on ice.
-
Dilute the KMO enzyme to the desired concentration in 1X KMO Assay Buffer.
-
Add the diluted KMO enzyme to the wells of a UV-transparent 96-well plate. Include a "blank" well with only assay buffer.
-
If screening inhibitors, add the inhibitor solution to the appropriate wells. Add vehicle control to the "positive control" and "blank" wells.
-
Prepare the Substrate Mixture by diluting the NADPH and L-Kynurenine stocks in 1X KMO Assay Buffer to their final desired concentrations.
-
Initiate the reaction by adding the Substrate Mixture to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time at room temperature.
-
The rate of NADPH consumption is proportional to the KMO activity.
HPLC Analysis of this compound
This is a general protocol for the detection of this compound in biological samples. Specific conditions may need optimization.
[6][9]
Materials:
-
Biological sample (e.g., plasma, cerebrospinal fluid, tissue homogenate)
-
Acetonitrile
-
Ammonium (B1175870) acetate
-
HPLC system with a suitable column (e.g., C18 or a mixed-mode column)
-
UV or fluorescence detector
Procedure:
-
Sample Preparation:
-
Deproteinize the biological sample by adding a sufficient volume of acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
Chromatographic Separation:
-
Inject the prepared sample onto the HPLC system.
-
Use a mobile phase gradient appropriate for separating this compound from other metabolites. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection:
-
Detect this compound using a UV detector at an appropriate wavelength (e.g., ~270 nm).
-
For enhanced sensitivity, derivatization with a fluorescent tag followed by fluorescence detection can be employed.
[6]4. Quantification:
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.
Figure 4: General workflow for HPLC analysis of this compound.
Relevance in Disease and Drug Development
The dysregulation of the kynurenine pathway and the subsequent overproduction of this compound are implicated in a wide range of pathologies. The neurotoxic effects of this compound, mediated through the overactivation of NMDA receptors, contribute to neuronal damage in conditions such as Huntington's disease, Alzheimer's disease, and AIDS-related dementia. [5][7]Furthermore, the immunomodulatory role of the pathway, particularly the activity of IDO1, is a key factor in cancer immune evasion, making it a prime target for cancer immunotherapy.
Consequently, the enzymes of the kynurenine pathway, especially IDO1 and KMO, have emerged as highly attractive targets for drug development. [2][4]Inhibitors of these enzymes are being actively pursued as potential therapeutic agents for neurodegenerative disorders, inflammatory diseases, and cancer. A thorough understanding of the biosynthesis of this compound from tryptophan is therefore fundamental for the rational design and development of novel therapeutics that target this critical metabolic pathway.
Conclusion
The biosynthesis of this compound from tryptophan via the kynurenine pathway is a complex and tightly regulated process with profound implications for human health and disease. This technical guide has provided a detailed overview of the core enzymatic steps, their kinetic properties, and the intricate signaling networks that govern the pathway's activity. The experimental protocols and visual diagrams presented herein offer a practical resource for researchers dedicated to unraveling the complexities of this pathway and for drug development professionals seeking to modulate its activity for therapeutic benefit. Continued research into the nuances of the kynurenine pathway holds immense promise for the development of innovative treatments for a host of debilitating diseases.
References
- 1. HAAO Enzyme, 3-Hydroxyanthranilate 3,4-Dioxygenase - Syd Labs [sydlabs.com]
- 2. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. Macromolecular crowding and the steady-state kinetics of malate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Adapting to oxygen: 3-Hydroxyanthrinilate 3,4-dioxygenase employs loop dynamics to accommodate two substrates with disparate polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alliancegenome.org [alliancegenome.org]
- 10. Human 3-hydroxyanthranilate 3,4-dioxygenase (3HAO) dynamics and reaction, a multilevel computational study - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
- 14. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 15. Crystal structures of human 3-hydroxyanthranilate 3,4-dioxygenase with native and non-native metals bound in the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kynurenine Pathway Metabolites in the Blood and Cerebrospinal Fluid Are Associated with Human Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alliedacademies.org [alliedacademies.org]
Quinolinic Acid's Contribution to Oxidative Stress in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of quinolinic acid (QUIN), an endogenous metabolite of the kynurenine (B1673888) pathway, in the induction of oxidative stress within the central nervous system. Under physiological conditions, QUIN is present at nanomolar concentrations; however, in various neuropathological states, its levels can escalate to micromolar ranges, triggering a cascade of neurotoxic events.[1][2] This document details the core mechanisms of QUIN-induced oxidative stress, provides quantitative data from key studies, outlines experimental protocols for its investigation, and presents visual representations of the involved signaling pathways and experimental workflows.
Core Mechanisms of this compound-Induced Neuronal Oxidative Stress
This compound exerts its neurotoxic effects through a dual mechanism, acting both indirectly via receptor-mediated pathways and directly as a pro-oxidant molecule.
1.1. NMDA Receptor-Mediated Excitotoxicity:
This compound is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, particularly subtypes containing the NR2A and NR2B subunits.[1] Over-activation of these receptors leads to an excessive influx of Ca²⁺ into neurons.[3] This calcium overload triggers a series of detrimental events, including:
-
Mitochondrial Dysfunction: Elevated intracellular Ca²⁺ is sequestered by mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and uncoupling of oxidative phosphorylation.[4][5] This compromises ATP synthesis and enhances the production of reactive oxygen species (ROS).[3]
-
Activation of Enzymatic Sources of ROS: Calcium overload activates various enzymes that contribute to ROS production, such as nitric oxide synthase (NOS), which generates nitric oxide (NO•).[1] NO• can then react with superoxide (B77818) anions (O₂•⁻) to form the highly reactive and damaging peroxynitrite (ONOO⁻).[1]
1.2. Direct Pro-oxidant Activity:
Independent of its actions on NMDA receptors, this compound can directly promote oxidative stress through its interaction with transition metals, particularly iron (Fe²⁺).
-
Fenton and Haber-Weiss Reactions: QUIN forms a complex with Fe²⁺ (QUIN-Fe²⁺), which catalyzes the Fenton reaction, generating highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂).[1] This complex also enhances the Haber-Weiss reaction, further amplifying ROS production.
-
Lipid Peroxidation: The generated ROS, especially •OH, attack polyunsaturated fatty acids in neuronal membranes, initiating a chain reaction of lipid peroxidation.[6] This process disrupts membrane integrity, leading to impaired ion transport, enzyme inactivation, and eventual cell death.
1.3. Role of Microglia Activation:
Under inflammatory conditions, microglia and infiltrating macrophages are the primary sources of elevated QUIN in the brain.[2][7] Activated microglia release not only QUIN but also a host of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), which can exacerbate neuronal damage and oxidative stress.[2]
Quantitative Data on this compound-Induced Oxidative Stress
The following tables summarize quantitative data from various studies investigating the effects of this compound on markers of oxidative stress in neurons.
| Parameter | Model System | QUIN Concentration | Observed Effect | Reference |
| Lipid Peroxidation (TBARS) | Rat brain homogenates | 20-80 µM | ~15% to ~50% increase | [6] |
| Rat corpus striatum | 240 and 480 nmol/µl | Increased | [8] | |
| Rat hippocampal tissue | 1 mM | 60% increase | [9] | |
| Reactive Oxygen Species (ROS) | Rat brain synaptosomes | 25-500 µM | Concentration-dependent increase | [10] |
| Rat striatum (in vivo) | Not specified | Increased DHE fluorescence at 3h and 24h | [11] | |
| Antioxidant Enzyme Activity | Rat corpus striatum | 240 nmol/µl | Decreased Cu/Zn-SOD activity | [8] |
| Rat corpus striatum | 240 nmol/µl | No change in Mn-SOD activity | [8] | |
| Rat corpus striatum | 240 nmol/µl | No change in GPx activity | [8] | |
| Glutathione (B108866) Levels | Rat corpus striatum | 240 nmol/µl | Decreased GSH, Increased GSSG | [8] |
| Rat cerebral cortex | Not specified | Reduced GSH levels | [12] | |
| Mitochondrial Function | Rat striatum | Not specified | Impaired mitochondrial function at 24h | [4] |
| Rat striatum | Not specified | Decreased mitochondrial complex I activity at 24h | [11] |
Table 1: Effects of this compound on Oxidative Stress Markers
| Neurological Condition | Brain Region/Fluid | QUIN Concentration | Reference |
| Alzheimer's Disease | Post-mortem brain | Higher than controls | [2] |
| Huntington's Disease | Not specified | Elevated | [13] |
| Amyotrophic Lateral Sclerosis (ALS) | CSF and spinal cord | Elevated | [2] |
| Parkinson's Disease | CSF | Higher than controls | [14] |
Table 2: Pathophysiological Concentrations of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound-induced oxidative stress.
3.1. Measurement of Lipid Peroxidation (TBARS Assay)
This protocol is adapted from methods described for brain tissue homogenates.[15][16]
-
Tissue Preparation: Homogenize brain tissue (e.g., striatum, hippocampus) in ice-cold RIPA buffer containing protease inhibitors. Centrifuge at 1,600 x g for 10 minutes at 4°C and collect the supernatant.
-
Reaction Mixture: To 100 µl of the supernatant, add 100 µl of SDS solution and 4 ml of TBA reagent (thiobarbituric acid in acetic acid).
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Termination and Extraction: Cool the tubes on ice for 10 minutes to stop the reaction. Add 1 ml of distilled water and 5 ml of n-butanol-pyridine mixture (15:1, v/v). Vortex thoroughly and centrifuge at 4,000 rpm for 10 minutes.
-
Measurement: Aspirate the upper organic layer and measure its absorbance at 532 nm.
-
Quantification: Calculate the concentration of TBARS using a standard curve prepared with malondialdehyde (MDA).
3.2. Detection of Reactive Oxygen Species (DHE Staining)
This protocol is based on the use of dihydroethidium (B1670597) (DHE) to detect superoxide radicals in neuronal cultures or brain sections.[17][18]
-
Probe Preparation: Prepare a stock solution of DHE (e.g., 5 mg/ml in DMSO) and dilute it to a working concentration (e.g., 10 µM) in pre-warmed cell culture medium or PBS.
-
Cell/Tissue Loading: For cell cultures, remove the culture medium and incubate the cells with the DHE working solution for 30 minutes at 37°C in the dark. For brain sections, incubate the sections with the DHE solution for 20-30 minutes at room temperature.
-
Washing: Gently wash the cells or sections three times with PBS to remove excess probe.
-
Counterstaining (Optional): Counterstain with a nuclear dye like Hoechst 33342 or DAPI for visualization of cell nuclei.
-
Imaging: Immediately visualize the fluorescence using a fluorescence microscope. Oxidized DHE (2-hydroxyethidium) emits red fluorescence.
-
Quantification: Quantify the fluorescence intensity using image analysis software.
3.3. Measurement of Superoxide Dismutase (SOD) Activity
This protocol describes a common spectrophotometric assay for total SOD activity.
-
Sample Preparation: Homogenize brain tissue in an appropriate buffer (e.g., 20 mM HEPES buffer, pH 7.2, containing 1 mM EGTA, 210 mM mannitol, and 70 mM sucrose) and centrifuge to obtain the cytosolic fraction.
-
Assay Principle: The assay is based on the inhibition of the reduction of a detector molecule (e.g., a tetrazolium salt like WST-1) by superoxide radicals generated by a xanthine (B1682287) oxidase system.
-
Reaction Setup: In a 96-well plate, add the sample, the detector solution, and the xanthine oxidase solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) over time using a microplate reader.
-
Calculation: The SOD activity is determined from the percentage of inhibition of the rate of detector reduction. A standard curve using purified SOD is used for quantification.
3.4. Measurement of Glutathione (GSH) and Glutathione Disulfide (GSSG) Levels
This protocol utilizes the enzymatic recycling method with DTNB.[19][20][21]
-
Sample Preparation: Homogenize brain tissue in a solution containing a precipitating agent (e.g., metaphosphoric acid or 5-sulfosalicylic acid) to prevent GSH oxidation. Centrifuge to remove precipitated proteins.
-
Total GSH Measurement:
-
To the supernatant, add DTNB, NADPH, and glutathione reductase.
-
The reaction involves the reduction of GSSG to GSH by glutathione reductase and the reaction of GSH with DTNB to form 2-nitro-5-thiobenzoic acid (TNB), which is a yellow product.
-
Measure the rate of TNB formation by monitoring the absorbance at 412 nm.
-
-
GSSG Measurement:
-
To a separate aliquot of the supernatant, add a scavenger of GSH (e.g., 2-vinylpyridine) to prevent its reaction with DTNB.
-
Proceed with the addition of DTNB, NADPH, and glutathione reductase as for total GSH measurement. The rate of TNB formation in this case is proportional to the initial GSSG concentration.
-
-
Calculation: Calculate the concentrations of total GSH and GSSG from standard curves. The concentration of reduced GSH is determined by subtracting the GSSG concentration from the total GSH concentration.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound-induced oxidative stress.
Caption: Signaling pathways of this compound-induced oxidative stress.
Caption: General workflow for investigating QUIN-induced oxidative stress.
Implications for Drug Development
The intricate mechanisms by which this compound promotes oxidative stress in neurons present several potential targets for therapeutic intervention in neurodegenerative diseases. Strategies aimed at mitigating QUIN-induced neurotoxicity could include:
-
NMDA Receptor Antagonists: Blocking the over-activation of NMDA receptors can prevent the initial surge in intracellular Ca²⁺.
-
Antioxidants and Free Radical Scavengers: Compounds that can neutralize ROS and RNS may protect neurons from oxidative damage.
-
Iron Chelators: Sequestering free iron can inhibit the formation of the neurotoxic QUIN-Fe²⁺ complex and subsequent Fenton chemistry.
-
Inhibitors of the Kynurenine Pathway: Modulating the activity of enzymes in the kynurenine pathway to reduce the production of QUIN is a promising approach.
-
Mitochondrial-Protective Agents: Compounds that stabilize mitochondrial function and prevent mPTP opening could preserve neuronal energy metabolism and reduce ROS generation.
A deeper understanding of the quantitative and mechanistic aspects of this compound's contribution to neuronal oxidative stress is crucial for the rational design and development of novel neuroprotective therapies.
References
- 1. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane prevents this compound-induced mitochondrial dysfunction in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a potent lipid peroxidant in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of this compound on endogenous antioxidants in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative stress as a mechanism for this compound-induced hippocampal damage: protection by melatonin and deprenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces oxidative stress in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of intracellular processes in this compound-induced brain damage by imaging reactive oxygen species generation and mitochondrial complex I activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound reduces the antioxidant defenses in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and glutamatergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring thiobarbituric acid-reactive substances (TBARs) as an assay for oxidative damage in neuronal cultures and central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A protocol for in vivo detection of reactive oxygen species - 谷战军课题组 [m.guzjlab.org]
- 19. researchgate.net [researchgate.net]
- 20. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
The Neurotoxic Link: An In-depth Technical Guide to Quinolinic Acid's Role in Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinic acid (QUIN), a neuroactive metabolite of the kynurenine (B1673888) pathway, is increasingly implicated in the pathogenesis of a spectrum of neurodegenerative disorders. Under normal physiological conditions, QUIN is present at nanomolar concentrations in the human brain and cerebrospinal fluid (CSF). However, in the context of neuroinflammation, its levels can rise dramatically, contributing to neuronal dysfunction and death. This technical guide provides a comprehensive overview of the mechanisms of QUIN-induced neurotoxicity, summarizes key quantitative findings in major neurodegenerative diseases, details experimental protocols for its study, and visualizes the complex signaling pathways involved.
Core Mechanisms of this compound Neurotoxicity
The neurotoxic effects of this compound are multifaceted, primarily revolving around excitotoxicity, oxidative stress, and the promotion of neuroinflammation.
1. Excitotoxicity via NMDA Receptor Activation: this compound is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor. Its sustained binding to this receptor leads to an excessive influx of Ca2+ into neurons. This calcium overload triggers a cascade of detrimental events, including the activation of proteases and lipases, mitochondrial dysfunction, and ultimately, neuronal apoptosis and necrosis.
2. Oxidative Stress: this compound contributes to oxidative stress through multiple mechanisms. The overactivation of NMDA receptors leads to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, QUIN can chelate iron (Fe2+), and this complex can participate in Fenton reactions, generating highly reactive hydroxyl radicals that damage lipids, proteins, and DNA.
3. Neuroinflammation: this compound is produced by activated microglia and macrophages during inflammatory states. In turn, QUIN can perpetuate the inflammatory cycle by stimulating astrocytes and microglia to release pro-inflammatory cytokines such as TNF-α and IL-6. This creates a vicious cycle of inflammation and neurotoxicity.
Quantitative Data on this compound in Neurodegenerative Disorders
The concentration of this compound has been investigated in various neurodegenerative disorders, with studies often revealing elevated levels in affected individuals compared to healthy controls. However, findings can be inconsistent across studies, highlighting the complexity of its role in these diseases.
Table 1: this compound Concentrations in Alzheimer's Disease
| Biological Matrix | Patient Group | This compound Concentration | Control Group Concentration | Fold Change | Reference |
| Cerebrospinal Fluid | Alzheimer's Disease | Lower | Higher | - | [1] |
| Plasma | Alzheimer's Disease | Higher | Lower | ↑ | [2] |
| Hippocampus | Alzheimer's Disease | Increased Immunoreactivity | N/A | ↑ | [2] |
Table 2: this compound Concentrations in Huntington's Disease
| Biological Matrix | Patient Group | This compound Concentration | Control Group Concentration | Fold Change | Reference |
| Neostriatum (Grade 0/1) | Huntington's Disease | Increased | N/A | 3-4x | [3] |
| Neocortex (Grade 0/1) | Huntington's Disease | Increased | N/A | 3-4x | [3] |
| Putamen | Huntington's Disease | No significant difference | N/A | - | [4] |
| Frontal Cortex | Huntington's Disease | No significant difference | N/A | - | [4] |
| Postmortem Brain | Huntington's Disease | Unaffected or Reduced | N/A | - | [5] |
| Cerebrospinal Fluid | Huntington's Disease | Unchanged | N/A | - | [5] |
Table 3: this compound Concentrations in Parkinson's Disease
| Biological Matrix | Patient Group | This compound Concentration | Control Group Concentration | Fold Change | Reference |
| Cerebrospinal Fluid | Parkinson's Disease | Higher (associated with symptom severity) | N/A | ↑ | [6] |
Table 4: this compound Concentrations in Amyotrophic Lateral Sclerosis (ALS)
| Biological Matrix | Patient Group | This compound Concentration | Control Group Concentration | Fold Change | Reference |
| Cerebrospinal Fluid | ALS | 0.05 +/- 0.01 uM | N/A | ↑ | [7] |
| Serum | ALS | Increased | N/A | ↑ | [8] |
| Cerebrospinal Fluid | ALS | Lower | Higher | ↓ |
Experimental Protocols
Quantification of this compound in Human Cerebrospinal Fluid by HPLC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound in human CSF.
a. Sample Preparation:
-
Thaw CSF samples on ice.
-
To 250 µL of CSF, add 20 µL of 0.1% (v/v) aqueous formic acid.
-
Add 910 µL of ice-cold acetonitrile (B52724) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-quinolinic acid).
-
Vortex the mixture for 30 seconds.
-
Allow the mixture to rest at -20°C for 15 minutes to precipitate proteins.
-
Vortex again for 60 seconds and incubate for another 15 minutes at -20°C.
-
Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
b. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Acquity HSS T3, 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: 0.6% formic acid in water.
-
Mobile Phase B: 0.6% formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 20 µL.
-
Gradient: A suitable gradient to separate this compound from other components.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard.
In Vitro Neurotoxicity Assay of this compound on Primary Neurons
This protocol outlines a method to assess the neurotoxic effects of this compound on primary neuronal cultures.
a. Cell Culture:
-
Isolate primary neurons from the desired brain region (e.g., cortex or hippocampus) of embryonic rodents.
-
Plate the neurons on poly-D-lysine coated plates in a suitable neuronal culture medium.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
b. This compound Treatment:
-
After allowing the neurons to mature in culture (typically 7-10 days), replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 50-1200 nM).
-
Include a vehicle-only control group.
-
Incubate the cells for the desired duration (e.g., 24-48 hours).
c. Assessment of Neurotoxicity:
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture supernatant as an indicator of cell membrane damage and cytotoxicity.
-
MTT Assay: Assess cell viability by measuring the metabolic activity of the cells.
-
Immunocytochemistry: Stain the cells with neuronal markers (e.g., NeuN or MAP2) and a nuclear stain (e.g., DAPI) to visualize and quantify neuronal survival and morphology.
Stereotaxic Injection of this compound in Rodent Striatum
This protocol describes the induction of excitotoxic lesions in the rodent striatum to model certain aspects of neurodegenerative diseases like Huntington's disease.
a. Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Place the animal in a stereotaxic frame and ensure the head is level.
-
Shave the scalp and sterilize the incision site.
b. Stereotaxic Injection:
-
Make a midline incision to expose the skull.
-
Identify the desired coordinates for the striatum relative to bregma using a stereotaxic atlas.
-
Drill a small hole in the skull at the target coordinates.
-
Lower a microsyringe filled with a solution of this compound (e.g., in phosphate-buffered saline) to the desired depth in the striatum.
-
Infuse the this compound solution slowly (e.g., 0.2 µL/min) to minimize tissue damage.
-
After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care, including analgesics.
c. Behavioral and Histological Analysis:
-
Behavioral Testing: At various time points post-injection, assess motor function and cognitive deficits using appropriate behavioral tests (e.g., rotarod, open field, T-maze).
-
Histological Analysis: After the final behavioral tests, perfuse the animals and collect the brains for histological analysis. Stain brain sections with markers for neuronal loss (e.g., Nissl stain), gliosis (e.g., GFAP for astrocytes, Iba1 for microglia), and specific neuronal populations to characterize the extent of the lesion.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound neurotoxicity signaling pathway.
Experimental Workflows
Caption: General experimental workflow for studying this compound neurotoxicity.
Conclusion
The accumulation of this compound in the central nervous system represents a significant pathological mechanism in several neurodegenerative disorders. Its ability to induce excitotoxicity, oxidative stress, and neuroinflammation makes it a compelling target for therapeutic intervention. The quantitative data, while sometimes variable, generally support a role for elevated this compound in disease pathogenesis. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate role of this neurotoxin and to explore novel neuroprotective strategies aimed at mitigating its detrimental effects. The continued elucidation of the this compound pathway and its downstream consequences will be crucial in the development of effective treatments for these devastating diseases.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. researchgate.net [researchgate.net]
- 3. Research on an in vitro cell system for testing the neurotoxicity of kynurenine pathway metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Stereotaxic Injections [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Expression of interleukin 6 in the rat striatum following stereotaxic injection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Quinolinic Acid in Serum using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinic acid (QA), a downstream metabolite of the kynurenine (B1673888) pathway, is a neurotoxic compound implicated in the pathogenesis of various neurodegenerative and inflammatory diseases.[1] Its accurate quantification in biological matrices such as serum is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. This document provides detailed protocols for the quantification of this compound in human serum using two robust High-Performance Liquid Chromatography (HPLC) based methods: HPLC with Fluorescence Detection (HPLC-FD) following enzymatic derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Comparison
The choice of analytical method often depends on the required sensitivity, specificity, and available instrumentation. Below is a summary of the performance characteristics of the two described methods.
| Parameter | HPLC with Fluorescence Detection (Enzymatic Derivatization) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Enzymatic conversion of QA to a fluorescent derivative, followed by fluorescence detection.[2] | Direct detection based on the mass-to-charge ratio of the analyte and its fragments.[3] |
| Limit of Detection (LOD) | 5.0 nmol/L[2][4] | Not explicitly stated, but high sensitivity is implied. |
| Limit of Quantification (LOQ) | Not explicitly stated. | Not explicitly stated. |
| Intra-assay Precision (CV%) | Not explicitly stated. | < 10%[3] |
| Inter-assay Precision (CV%) | Not explicitly stated. | < 10%[3] |
| Sample Volume | Not explicitly stated. | 25 µL[3][5] |
| Internal Standard | Not explicitly mentioned. | Deuterated this compound (QA-d3)[3] |
| Mean in Healthy Humans | Not applicable. | 350 ± 167 nmol/L[3][5] |
Experimental Protocols
Method 1: HPLC with Fluorescence Detection (HPLC-FD) via Enzymatic Derivatization
This method offers high sensitivity and is based on the enzymatic conversion of this compound to a fluorescent product.[2][4]
1. Sample Preparation:
-
Thaw frozen serum samples on ice.
-
To remove proteins, subject the serum samples to ultrafiltration using a centrifugal filter device (e.g., Microcon YM-10).[2]
-
The resulting protein-free filtrate is used for the enzymatic reaction.
2. Enzymatic Derivatization:
-
The enzymatic conversion involves two steps:
-
The detailed reaction mixture and incubation conditions should be optimized as per the specific activity of the recombinant enzymes used.
3. HPLC Analysis:
-
HPLC System: An Agilent 1100 series HPLC or equivalent, equipped with a fluorescence detector.[2]
-
Column: LUNA C18 (5 µm, 150 x 2.0 mm) with a SecurityGuard Cartridge.[2]
-
Mobile Phase: Isocratic elution with 50 mmol/L sodium acetate (B1210297) containing 10% acetonitrile (B52724) (v/v), 10% 2-propanol (v/v), and 0.5% acetic acid (v/v).[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 50 µL.[2]
-
Detection: Fluorescence detector set to an excitation wavelength of 488 nm and an emission wavelength of 514 nm.[2]
-
Run Time: The fluorescent product, BODIPY-deamido-NAD, is expected to elute within 6 minutes under these conditions.[2]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high specificity and throughput, making it suitable for large clinical studies.[3]
1. Sample Preparation:
-
To 25 µL of serum, add a deuterated internal standard (this compound-d3).[3]
-
Perform protein precipitation using an organic solvent such as acetonitrile.[6]
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further clean-up using solid-phase extraction (SPE) for enhanced purity.[7]
2. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A reversed-phase column such as a Phenomenex Luna NH2 column.[6]
-
Mobile Phase: A gradient elution is typically used. For example, a linear 6-minute gradient of 50-5% acetonitrile in aqueous ammonium (B1175870) acetate solution (5 mM, pH 9.5).[6]
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[3][5]
-
MS/MS Transitions:
Visualized Workflows
Caption: Workflow for HPLC-FD quantification of this compound.
References
- 1. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. Development of a Novel Method to Quantify this compound in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A validated liquid chromatography-high resolution-tandem mass spectrometry method for the simultaneous quantitation of tryptophan, kynurenine, kynurenic acid, and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Quinolinic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolinic acid (QUIN) is a neuroactive metabolite of the kynurenine (B1673888) pathway, which is the primary route for tryptophan degradation.[1] Elevated levels of QUIN have been implicated in the pathophysiology of various neurological and inflammatory diseases, making its accurate quantification in biological samples crucial for research and drug development.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and specificity for the determination of QUIN.[1] However, due to the low volatility of this compound, a derivatization step is essential to convert it into a more volatile form suitable for GC analysis.[3][4]
This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound in biological samples such as brain tissue, blood, and plasma using GC-MS with negative chemical ionization (NCI).[5][6]
Experimental Protocols
This protocol is based on established methods for the analysis of this compound in various biological matrices.[2][5][6]
1. Sample Preparation and Extraction
The initial step involves the extraction of this compound from the complex biological matrix and removal of interfering substances like proteins.
-
Homogenization & Protein Precipitation:
-
For tissue samples, homogenize in a suitable buffer.
-
Add perchloric acid to precipitate proteins.[6]
-
Centrifuge to pellet the precipitated proteins.
-
-
Purification:
-
Neutralize the supernatant from the previous step.
-
Wash the neutralized extracts with chloroform (B151607) to remove lipids.[5][6]
-
Apply the aqueous extract to a Dowex 1x8 anion exchange column (formate form).[6]
-
Wash the column to remove unbound contaminants.
-
Elute this compound using 6 M formic acid.[6]
-
Lyophilize the eluate to dryness.[6]
-
2. Derivatization
To increase volatility for GC analysis, the carboxylic acid groups of this compound are esterified.
-
Esterification:
-
To the dried extract containing this compound and the internal standard (e.g., [¹⁸O]QUIN or [²H₃]this compound), add hexafluoroisopropanol.[5][6]
-
Use trifluoroacetylimidazole as a catalyst for the esterification reaction.[5]
-
Alternatively, use a mixture of pentafluoropropionic anhydride (B1165640) (PFAA) and 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFP).[2]
-
Heat the reaction mixture to ensure complete derivatization.
-
After cooling, extract the resulting esters into an organic solvent like heptane (B126788).[5][6]
-
3. GC-MS Analysis
The derivatized sample is now ready for injection into the GC-MS system.
-
Injection and Separation:
-
Mass Spectrometry Detection:
Data Presentation
The following tables summarize the key quantitative data and instrument parameters for the GC-MS analysis of this compound.
Table 1: GC-MS Instrument Parameters
| Parameter | Condition | Reference |
| Gas Chromatograph | ||
| Column | DB-5 Capillary Column (e.g., 15m x 0.25mm) | [1][5] |
| Carrier Gas | Helium | [2] |
| Inlet Temperature | 250°C | [2] |
| Injection Mode | Splitless | [2] |
| Oven Program | 60°C (1 min), then 13°C/min to 230°C | [2] |
| Mass Spectrometer | ||
| Ionization Mode | Negative Chemical Ionization (NCI) | [5][6] |
| Detection Mode | Selected Ion Monitoring (SIM) | [5][6] |
| Monitored Ions (m/z) | ||
| Derivatized QUIN | 467 (Molecular Anion), 316 (Fragment) | [5] |
| Derivatized [¹⁸O]QUIN | 471 (Molecular Anion), 320 (Fragment) | [5] |
Table 2: Method Validation and Performance Characteristics
| Parameter | Value | Reference |
| Minimum Sensitivity | 3 fmol | [5] |
| Intra-assay Variability | 3.2% | [5] |
| Inter-assay Variability | 8.1% | [5] |
| Basal Level in Rat Brain | 20-180 fmol/mg wet wt | [5] |
| Basal Level in Rat Striatal Microdialysate | 8 nM | [2] |
| Human Plasma (pre-hydrolysis) | 0.47 +/- 0.047 µmol/L | [7] |
| Human CSF (pre-hydrolysis, no pathology) | 0.018 +/- 0.006 µmol/L | [7] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical steps of the analytical method.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship of the key analytical steps.
References
- 1. Development of a Novel Method to Quantify this compound in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantification of this compound in rat brain, whole blood, and plasma by gas chromatography and negative chemical ionization mass spectrometry: effects of systemic L-tryptophan administration on brain and blood this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Quinolinic Acid for Animal Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinic acid (QA), an endogenous metabolite of the kynurenine (B1673888) pathway, is a potent excitotoxin that acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[1] Its over-activation of these receptors leads to excessive calcium influx, mitochondrial dysfunction, oxidative stress, and ultimately neuronal death.[1][2] This neurotoxic cascade makes QA a valuable tool for creating animal models of various neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's diseases.[2][3][4] By inducing selective neuronal loss in specific brain regions, these models allow researchers to investigate disease pathogenesis, evaluate potential therapeutic agents, and study the functional consequences of neurodegeneration.
These application notes provide detailed protocols for the stereotaxic injection of this compound in rodents to model neurodegenerative diseases, subsequent behavioral analyses to assess functional deficits, and histological procedures to quantify neuronal damage.
Key Signaling Pathways in this compound-Induced Neurotoxicity
This compound triggers a complex cascade of events leading to neuronal cell death. The primary mechanism involves the overstimulation of NMDA receptors, which initiates excitotoxicity. This is followed by secondary processes including oxidative stress, inflammation, and mitochondrial dysfunction.
Experimental Protocols
Part 1: Stereotaxic Injection of this compound
This protocol outlines the procedure for delivering QA to a specific brain region using a stereotaxic apparatus.
Experimental Workflow:
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile 0.1 M phosphate-buffered saline (PBS), pH 7.4
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Surgical tools (scalpel, drill, forceps, sutures)
-
Heating pad
-
Animal scale
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).[1]
-
Place the animal in the stereotaxic frame and secure the head.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and clean with an antiseptic solution.
-
-
This compound Solution Preparation:
-
Craniotomy:
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target brain region at the predetermined stereotaxic coordinates.
-
-
Stereotaxic Injection:
-
Lower the injection needle to the target coordinates.
-
Infuse the QA solution at a slow, controlled rate (e.g., 0.1-0.2 µl/min) to minimize tissue damage.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.[2]
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Place the animal on a heating pad until it recovers from anesthesia.
-
Monitor the animal closely for the first 24-48 hours, providing analgesics as needed according to institutional guidelines.
-
Table 1: Stereotaxic Coordinates for this compound Injection
| Animal Model | Target Brain Region | Anteroposterior (AP) from Bregma | Mediolateral (ML) from Midline | Dorsoventral (DV) from Dura | Reference |
| Rat | Striatum | +0.2 mm to +1.2 mm | ±2.8 mm to ±3.2 mm | -5.5 mm | [1][2] |
| Mouse | Medial Prefrontal Cortex | +2.0 mm | ±0.25 mm | -1.8 mm | [5] |
| Rat | Substantia Nigra | -5.3 mm | ±2.2 mm | -7.8 mm | [4] |
Part 2: Behavioral Assessment
Behavioral tests are crucial for evaluating the functional consequences of QA-induced neurodegeneration. The choice of test depends on the brain region targeted and the disease being modeled.
Table 2: Behavioral Tests for this compound-Induced Neurodegeneration Models
| Disease Model | Brain Region | Behavioral Test | Measured Parameters | Expected Outcome in Lesioned Animals | References |
| Huntington's Disease | Striatum | Open Field Test | Locomotor activity, rearing frequency | Hyperactivity | [2] |
| Rotational Behavior (Apomorphine-induced) | Number of contralateral turns | Increased contralateral rotations | [6] | ||
| Morris Water Maze | Escape latency, path length, time in target quadrant | Impaired spatial learning and memory | [1] | ||
| Alzheimer's Disease | Hippocampus / Cortex | Morris Water Maze | Escape latency, path length, time in target quadrant | Impaired spatial learning and memory | [5][7] |
| T-Maze | Spontaneous alternation | Reduced alternation, indicating working memory deficits | |||
| Parkinson's Disease | Substantia Nigra | Cylinder Test | Forelimb use asymmetry | Reduced use of the contralateral forelimb | [8] |
| Apomorphine-Induced Rotations | Number of contralateral turns | Increased contralateral rotations | [8] |
Protocol: Morris Water Maze (for spatial learning and memory)
-
Apparatus: A circular pool (1.5-2.0 m diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Acquisition Phase:
-
Place the animal in the water facing the wall at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60-120 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform and allow the animal to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the quadrant where the platform was previously located.
-
Table 3: Representative Quantitative Data from Morris Water Maze
| Group | Mean Escape Latency (seconds) - Day 5 | Time in Target Quadrant (seconds) - Probe Trial |
| Sham Control | 15 ± 3 | 25 ± 5 |
| QA Lesion | 45 ± 8 | 10 ± 3 |
Data are presented as mean ± SEM and are hypothetical examples based on expected outcomes.[7][9][10][11]
Part 3: Histological and Immunohistochemical Analysis
Histological analysis is essential to confirm the extent and location of the neuronal lesion and to characterize the associated cellular changes, such as gliosis.
Protocol: Cresyl Violet Staining for Neuronal Loss Assessment
-
Tissue Preparation:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Cut coronal sections (e.g., 30-40 µm) on a cryostat.
-
-
Staining:
-
Mount sections on gelatin-coated slides.
-
Stain with a 0.1% Cresyl Violet solution.
-
Dehydrate through a series of ethanol (B145695) concentrations and clear with xylene.
-
Coverslip with a mounting medium.
-
-
Quantification:
-
Count the number of surviving neurons in the lesioned area and a corresponding area in the contralateral hemisphere using a microscope and appropriate software.
-
Calculate the percentage of neuronal loss.
-
Protocol: Immunohistochemistry for Neuronal and Glial Markers
-
Tissue Preparation: As described for Cresyl Violet staining.
-
Immunostaining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
Table 4: Antibodies for Immunohistochemical Analysis
| Target | Antibody | Cell Type | Purpose | Representative Dilution | References |
| Neurons | NeuN | Neurons | Quantify neuronal loss | 1:500 | [1][12] |
| Astrocytes | GFAP | Astrocytes | Assess astrogliosis | 1:1000 | [12][13] |
| Microglia | Iba1 | Microglia | Assess microglial activation | 1:1000 | [14][15] |
| Dopaminergic Neurons | Tyrosine Hydroxylase (TH) | Dopaminergic Neurons | Quantify dopaminergic neuron loss | 1:1000 | [16] |
Table 5: Representative Quantitative Data from Histological Analysis
| Brain Region | QA Dose (nmol) | Neuronal Loss (%) | GFAP Immunoreactivity (% increase) | Iba1 Immunoreactivity (% increase) |
| Rat Striatum | 150 | 50-70 | 200-300 | 300-400 |
| Rat Striatum | 300 | 70-90 | 300-500 | 400-600 |
Data are hypothetical examples based on expected outcomes from the literature.[1][12][17]
Conclusion
The use of this compound to create animal models of neurodegeneration is a well-established and valuable technique. These models recapitulate many of the key pathological features of human neurodegenerative diseases and provide a platform for investigating disease mechanisms and testing novel therapeutic strategies. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully implement and utilize these models in their studies. Careful attention to surgical technique, behavioral testing parameters, and histological analysis is crucial for obtaining reproducible and meaningful results.
References
- 1. Evaluation of intracellular processes in this compound-induced brain damage by imaging reactive oxygen species generation and mitochondrial complex I activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Reactions of Different Striatal Neuron Types in Morphology Induced by this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the kynurenine pathway in the prevention and treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound injection in mouse medial prefrontal cortex affects reversal learning abilities, cortical connectivity and hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound lesion of the nigrostriatal pathway: effect on turning behaviour and protection by elevation of endogenous kynurenic acid in Rattus norvegicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral tests predicting striatal dopamine level in a rat hemi-Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound lesions of the caudate putamen in the rat lead to a local increase of ciliary neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemical and anatomical changes in the striatum and substantia nigra following this compound lesions in the striatum of the rat: a detailed time course of the cellular and GABA(A) receptor changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Quinolinic Acid-Induced Striatal Lesions in Rats: A Model for Huntington's Disease Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolinic acid (QA) is an endogenous excitotoxin that acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Intrastriatal injection of QA in rats produces selective degeneration of medium spiny neurons while sparing aspiny interneurons, a neuropathological hallmark of Huntington's disease (HD).[1] This targeted neurodegeneration leads to motor and cognitive deficits in the animals, making the QA-lesioned rat a widely used and valuable model for studying HD pathogenesis and for the preclinical evaluation of potential therapeutic interventions.[4][5][6] This document provides a detailed protocol for creating this compound-induced striatal lesions in rats, including surgical procedures, post-operative care, and methods for lesion verification.
Data Presentation
Stereotaxic Coordinates for Striatal Injection
The following table provides stereotaxic coordinates for targeting the dorsal striatum in adult male rats, relative to bregma. It is crucial to perform a pilot study to optimize these coordinates for the specific rat strain and age used in your laboratory.
| Parameter | Coordinate | Reference Source |
| Antero-posterior (AP) | +0.4 mm | [7] |
| Medio-lateral (ML) | ±2.5 mm | [7] |
| Dorso-ventral (DV) | -5.0 mm | Adapted from multiple sources |
Note: The incisor bar should be set at approximately -3.3 mm to ensure a flat skull position.
This compound Dosing and Administration
The concentration and volume of this compound can be varied to modulate the extent of the lesion. The following are commonly used parameters.
| Parameter | Value |
| This compound Concentration | 75 - 120 mM (in 0.1 M phosphate-buffered saline, pH 7.4) |
| Molar Dose | 150 - 240 nmol per injection site |
| Injection Volume | 1.0 µL per site |
| Infusion Rate | 0.2 µL/min |
| Syringe Needle | 30-gauge stainless steel needle |
Experimental Protocols
Materials and Reagents
-
This compound (Sigma-Aldrich or equivalent)
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
-
Anesthetic (e.g., Isoflurane, Ketamine/Xylazine cocktail)
-
Analgesic (e.g., Buprenorphine, Carprofen)
-
Sterile saline solution (0.9% NaCl)
-
Povidone-iodine and 70% ethanol
-
Ophthalmic ointment
-
Suture material or wound clips
-
Stereotaxic apparatus for rats
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Drill with burr bits
-
Heating pad
-
Recovery cage
Animal Preparation
-
Acclimatize adult male rats (e.g., Sprague-Dawley or Wistar, 250-300g) to the housing facility for at least one week prior to surgery.
-
Administer a pre-operative analgesic as per veterinary recommendations.
-
Anesthetize the rat using an appropriate anesthetic protocol. Monitor the depth of anesthesia throughout the procedure by checking for the absence of a pedal withdrawal reflex.
-
Once anesthetized, place the rat in the stereotaxic apparatus. Ensure the head is securely fixed with the ear bars and the incisor bar is adjusted to achieve a flat skull position.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave the fur from the scalp and clean the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.
Stereotaxic Surgery and this compound Injection
-
Make a midline incision on the scalp to expose the skull.
-
Retract the periosteum to visualize the bregma and lambda landmarks.
-
Position the drill at the calculated stereotaxic coordinates for the striatum.
-
Carefully drill a small burr hole through the skull, avoiding damage to the underlying dura mater.
-
Lower the injection needle, attached to the microinjection pump, to the target DV coordinate.
-
Infuse 1 µL of the this compound solution at a rate of 0.2 µL/min.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon retraction.
-
Slowly retract the needle.
-
Suture the scalp incision or close it with wound clips.
Post-Operative Care
-
Remove the rat from the stereotaxic frame and place it in a clean, warm recovery cage. Monitor the animal until it is fully ambulatory.[8]
-
Administer post-operative analgesics for at least 48-72 hours.[9]
-
Provide easy access to food and water. Soft, palatable food can be placed on the cage floor to encourage eating.[10]
-
Monitor the animal daily for signs of pain, distress, infection, or weight loss.[8][10]
-
Remove sutures or wound clips 7-10 days after surgery.
Lesion Verification
Behavioral testing should be conducted at an appropriate time point post-lesion (e.g., 2-4 weeks) to assess the functional impact of the striatal damage.
| Behavioral Test | Function Assessed | Description |
| Rotarod Test | Motor coordination and balance | Rats are placed on a rotating rod, and the latency to fall is measured. |
| Cylinder Test | Forelimb asymmetry | Spontaneous forelimb use is quantified in a cylindrical enclosure to assess motor deficits in the contralateral limb. |
| Morris Water Maze | Spatial learning and memory | Rats learn to find a hidden platform in a pool of water, assessing cognitive function.[6] |
| Elevated Plus Maze | Anxiety-like behavior | The time spent in the open and closed arms of the maze is measured to assess anxiety levels.[11] |
-
At the end of the study, deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix it in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution before sectioning on a cryostat or vibratome.
-
Stain coronal sections with Cresyl violet (Nissl stain) to visualize the lesion area and assess neuronal loss.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Excitotoxicity
The following diagram illustrates the key molecular events initiated by the overactivation of NMDA receptors by this compound, leading to neuronal cell death.
Caption: this compound-induced excitotoxicity signaling cascade.
Experimental Workflow
The diagram below outlines the major steps involved in the protocol for creating and validating this compound-induced striatal lesions in rats.
Caption: Workflow for QA-induced striatal lesioning in rats.
References
- 1. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jneurosci.org [jneurosci.org]
- 6. This compound lesion of the striatum induces impairment in spatial learning and motor performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study on the role of the dorsal striatum and the nucleus accumbens in allocentric and egocentric spatial memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. olac.berkeley.edu [olac.berkeley.edu]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Quinolinic Acid Measurement in Plasma using ELISA
Introduction
Quinolinic acid (QA) is a neuroactive metabolite of the kynurenine (B1673888) pathway, which is the primary route of tryptophan degradation.[1] Under physiological conditions, this compound is present at low nanomolar concentrations in the central nervous system and peripheral circulation. However, in the context of neuroinflammatory and neurodegenerative diseases, the kynurenine pathway can become upregulated, leading to an accumulation of this compound.[2] This is of significant interest to researchers and drug development professionals as elevated levels of this compound have been implicated in the pathophysiology of a range of disorders, including Alzheimer's disease, multiple sclerosis, and major depressive disorder.[3][4][5][6]
This compound exerts its neurotoxic effects primarily through the activation of the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity, oxidative stress, and ultimately neuronal damage.[1] Consequently, the quantification of this compound in plasma samples serves as a valuable biomarker for assessing disease activity, monitoring therapeutic interventions, and understanding the role of the kynurenine pathway in disease progression. This document provides detailed application notes and protocols for the measurement of this compound in plasma samples using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Signaling Pathways
The biological activity of this compound is intrinsically linked to two key pathways: the Kynurenine Pathway, which governs its synthesis, and the NMDA Receptor Signaling Pathway, through which it exerts its neurotoxic effects.
Kynurenine Pathway
The Kynurenine Pathway is the main catabolic route for the essential amino acid tryptophan. Under inflammatory conditions, the rate-limiting enzyme indoleamine 2,3-dioxygenase (IDO) is upregulated, shunting tryptophan metabolism towards the production of kynurenine and its downstream metabolites, including this compound.
Caption: The Kynurenine Pathway leading to this compound synthesis.
NMDA Receptor Signaling Pathway
This compound is an agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor.[1] Binding of this compound to the NMDA receptor leads to an influx of calcium ions (Ca2+), which, in excessive amounts, triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, and the generation of reactive oxygen species (ROS), ultimately leading to neuronal cell death.
Caption: this compound-mediated NMDA Receptor neurotoxicity.
Application Data
The following tables summarize representative data on plasma this compound concentrations in various disease states compared to healthy controls. These values can serve as a reference for researchers using the this compound ELISA kit.
Table 1: this compound Plasma Levels in Multiple Sclerosis (MS)
| Cohort | N | Mean this compound (ng/mL) | Standard Deviation (ng/mL) | p-value | Reference |
| Healthy Controls | 41 | - | - | <0.05 | [7] |
| MS Patients | 80 | 10.42 | 3.56 | <0.05 | [7] |
Table 2: this compound Plasma Levels in Major Depressive Disorder (MDD)
| Cohort | N | Mean this compound (ng/mL) | Standard Deviation (ng/mL) | p-value | Reference |
| Healthy Controls | 48 | - | - | Increased in MDD | [6] |
| MDD Patients | 63 | Increased | - | Increased in MDD | [6] |
Table 3: this compound Plasma Levels in Alzheimer's Disease (AD)
| Cohort | N | This compound Levels | p-value | Reference |
| Healthy Controls | - | - | No significant change | [8] |
| AD Patients | - | No significant change | No significant change | [8] |
Note: The absolute concentrations can vary between studies due to differences in patient cohorts, analytical methods, and sample handling. The provided data is for illustrative purposes.
Experimental Protocols
This section provides detailed protocols for the quantification of this compound in plasma samples using both competitive and sandwich ELISA methods.
Experimental Workflow Overview
The general workflow for measuring this compound in plasma samples using an ELISA kit is outlined below.
Caption: General experimental workflow for this compound ELISA.
Sample Preparation
Proper sample collection and preparation are critical for accurate and reproducible results.
-
Plasma Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifugation: Centrifuge the blood samples at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[9]
-
Aliquoting and Storage: Carefully aspirate the plasma supernatant and transfer it to clean microfuge tubes. It is recommended to assay the samples immediately. If immediate analysis is not possible, aliquot the plasma and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[10]
-
Sample Thawing: On the day of the assay, thaw the plasma samples on ice and centrifuge again at 1,000 x g for 5 minutes to remove any precipitates.
Competitive ELISA Protocol
This protocol is based on the principle of competitive binding. Unlabeled this compound in the sample competes with a fixed amount of labeled this compound for a limited number of binding sites on a this compound-specific antibody coated on the microplate. The amount of signal is inversely proportional to the concentration of this compound in the sample.
Materials:
-
This compound ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, wash buffer, and other reagents as per the kit manufacturer's instructions.
-
Standard and Sample Addition: Add 50 µL of each standard and plasma sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Biotinylated Antibody Addition: Immediately add 50 µL of the biotinylated detection antibody working solution to each well.[11]
-
Incubation: Cover the plate and incubate for 45 minutes at 37°C.[11]
-
Washing: Aspirate the contents of each well and wash the plate three times with 350 µL of 1X wash buffer per well. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining liquid.[11]
-
HRP Conjugate Addition: Add 100 µL of HRP conjugate working solution to each well.[11]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[11]
-
Washing: Repeat the washing step as described in step 5, but for a total of five washes.[11]
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 15 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10-15 minutes of adding the stop solution.
Sandwich ELISA Protocol
In a sandwich ELISA, the antigen (this compound) is "sandwiched" between two antibodies. A capture antibody is pre-coated onto the microplate, and a second, detection antibody (often conjugated to an enzyme) binds to a different epitope on the captured this compound. The signal is directly proportional to the amount of this compound in the sample.
Materials:
-
This compound Sandwich ELISA Kit (containing capture antibody-coated 96-well plate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature. Prepare working solutions as per the kit's manual.
-
Standard and Sample Addition: Add 100 µL of standards and plasma samples to the designated wells. Run in duplicate.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature or overnight at 4°C.[12]
-
Washing: Aspirate the contents and wash each well 3-5 times with wash buffer.[12]
-
Detection Antibody Addition: Add 100 µL of the diluted detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.[13]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add 100 µL of the enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP) to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.[13]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Read Absorbance: Measure the OD at 450 nm.
Data Analysis
-
Standard Curve Generation: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density.
-
Plotting: Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs, while a linear regression is typically used for sandwich ELISAs.
-
Concentration Calculation: Use the standard curve to determine the concentration of this compound in the unknown samples. If samples were diluted, remember to multiply the calculated concentration by the dilution factor.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes and ensure complete removal of wash buffer. |
| Contaminated reagents | Use fresh, sterile reagents. | |
| High concentration of detection antibody/conjugate | Optimize the concentration of the detection antibody and HRP conjugate. | |
| Low Signal | Inactive reagents | Ensure proper storage and handling of kit components. Do not use expired reagents. |
| Insufficient incubation time/temperature | Follow the recommended incubation times and temperatures. | |
| Low concentration of this compound in samples | Consider concentrating the samples if possible, or use a more sensitive assay. | |
| High Variability | Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique. |
| Incomplete mixing of reagents | Thoroughly mix all reagents before use. | |
| Plate not washed uniformly | Ensure all wells are washed with the same volume and for the same duration. |
Conclusion
The ELISA for this compound in plasma is a robust and sensitive method for quantifying this important biomarker. By following the detailed protocols and considering the application data provided, researchers, scientists, and drug development professionals can obtain reliable and reproducible results to advance their understanding of the role of the kynurenine pathway in health and disease.
References
- 1. Reduction of kynurenic acid to this compound ratio in both the depressed and remitted phases of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Metabolic Factor Kynurenic Acid of Kynurenine Pathway Predicts Major Depressive Disorder [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. neurology.org [neurology.org]
- 6. Peripheral and central kynurenine pathway abnormalities in major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship of tryptophan metabolites with the type and severity of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. Assay Procedure for Competitive-ELISA [elabscience.com]
- 12. protocolsandsolutions.com [protocolsandsolutions.com]
- 13. Sandwich ELISA protocol | Abcam [abcam.com]
Application Note: Quantification of Kynurenine Pathway Metabolites, Including Quinolinic Acid, in Human Plasma and Cerebrospinal Fluid by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
The kynurenine (B1673888) pathway is a crucial metabolic route for tryptophan, implicated in a variety of physiological and pathological processes, including immune response and neurotransmission. Dysregulation of this pathway is associated with several neurological and psychiatric disorders. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of key kynurenine pathway metabolites, including the neurotoxin quinolinic acid, in human plasma and cerebrospinal fluid (CSF). The described protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. This method is suitable for both research and clinical applications, enabling the investigation of the kynurenine pathway's role in disease and the development of novel therapeutic strategies.
Introduction
The catabolism of tryptophan through the kynurenine pathway produces a range of neuroactive metabolites. An imbalance in this pathway has been linked to various conditions such as neurodegenerative diseases, psychiatric disorders, and cancer.[1] Accurate and reliable measurement of these metabolites is essential for understanding disease pathology and for the development of new drugs.[1] This LC-MS/MS method provides a high-throughput and sensitive approach for the simultaneous determination of multiple kynurenine pathway metabolites.
Kynurenine Pathway
The kynurenine pathway is a complex cascade of enzymatic reactions that metabolize tryptophan. The pathway branches into several arms, producing metabolites with distinct biological activities. For instance, kynurenic acid is an antagonist of N-methyl-D-aspartate (NMDA) receptors, while this compound is an NMDA receptor agonist and a precursor to NAD+.
References
Application Notes and Protocols: In Vitro Analysis of Quinolinic Acid-Induced Microglia Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of quinolinic acid (QA) on microglia activation in an in vitro setting. This document is intended to guide researchers in designing and executing experiments to investigate the mechanisms of QA-induced neuroinflammation and to evaluate potential therapeutic interventions.
Introduction
This compound (QA) is a neurotoxic metabolite of the kynurenine (B1673888) pathway, which is the primary catabolic route of tryptophan.[1][2][3] In the central nervous system (CNS), elevated levels of QA are associated with several neuroinflammatory and neurodegenerative diseases.[1][4] Microglia, the resident immune cells of the CNS, play a crucial role in the brain's response to QA.[1][5] Activation of microglia by QA can lead to the release of pro-inflammatory cytokines, reactive oxygen species (ROS), and other neurotoxic factors, thereby contributing to neuronal damage.[6][7][8] Understanding the mechanisms of QA-induced microglia activation is therefore critical for the development of novel therapeutic strategies for a range of neurological disorders.
Key Signaling Pathways
This compound-induced microglia activation involves complex signaling cascades. A key pathway implicated is the activation of the transcription factor NF-κB. This leads to the upregulation and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), which can exacerbate neuronal excitotoxicity.[6] Additionally, QA itself is produced by activated microglia through the kynurenine pathway, creating a potential feedback loop that perpetuates neuroinflammation.[2][9]
Caption: Signaling pathway of this compound-induced microglia activation.
Experimental Workflow
A typical workflow for studying QA-induced microglia activation involves cell culture, treatment with QA, and subsequent analysis of various cellular and molecular endpoints.
Caption: General experimental workflow for in vitro analysis.
Data Presentation
Table 1: Effects of this compound on Microglia In Vitro
| Parameter | Cell Type | QA Concentration | Incubation Time | Observed Effect | Reference |
| NF-κB Activation | BV-2 cells | < 1 mM | Not specified | Increased | [6] |
| TNF-α Secretion | BV-2 cells | < 1 mM | Not specified | Upregulated | [6] |
| Pro-inflammatory Cytokine Expression (IL-1β, IL-6, TNFα) | BV-2 cells | Up to 60 µM | 6 hours | No significant effect | [10] |
| Kynurenine Production | Human microglia | Not applicable (IFN-γ stimulated) | 168 hours | > 40 µM | [11] |
| This compound Production | Human microglia | Not applicable (IFN-γ stimulated) | 168 hours | Up to 438 nM | [11] |
| This compound Production | Human macrophages | Not applicable (IFN-γ stimulated) | 168 hours | Up to 1410 nM | [11] |
| Iba-1+ Cell Proportion | Murine microglia | 500 µM | Not specified | No significant change, but agathisflavone (B1666641) co-treatment decreased it | [2] |
| iNOS Expression | Murine microglia | 500 µM | Not specified | Elevated (reversed by agathisflavone) | [2] |
| IL-1β Expression | Murine microglia | 500 µM | Not specified | Upregulated (reduced by agathisflavone) | [2] |
Experimental Protocols
Protocol 1: Microglia Cell Culture and Treatment
This protocol describes the basic culture of the BV-2 microglial cell line and subsequent treatment with this compound.
Materials:
-
BV-2 murine microglial cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% Fetal Bovine Serum (FBS)
-
This compound (QA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
For experiments, seed BV-2 cells into appropriate culture plates (e.g., 24-well or 96-well plates) at a desired density. Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium.
-
On the day of the experiment, remove the old medium from the cells and replace it with a fresh medium containing the desired concentrations of QA. A vehicle control (medium with PBS) should be included.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
-
After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA extraction, or proceed with cell staining for immunocytochemistry.
Protocol 2: Measurement of Cytokine Release by ELISA
This protocol outlines the measurement of a specific cytokine (e.g., TNF-α) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). Multiplex assays can also be used to measure a panel of cytokines simultaneously.[12]
Materials:
-
ELISA kit for the cytokine of interest (e.g., mouse TNF-α)
-
Collected cell culture supernatants
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate multiple times with wash buffer.
-
Block the plate with a blocking buffer for at least 1 hour at room temperature.
-
Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20 minutes at room temperature in the dark.
-
Wash the plate and add the substrate solution. Incubate for 20 minutes at room temperature in the dark.
-
Add the stop solution to stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
Protocol 3: Immunocytochemistry for Microglia Activation Markers
This protocol describes the staining of microglia for activation markers such as Iba-1 or CD68 to visualize cell morphology and marker expression.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., rabbit anti-Iba1 or rat anti-CD68)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope. Activated microglia may exhibit an amoeboid morphology with retracted processes and an enlarged cell body.[13]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major depressive disorder - Wikipedia [en.wikipedia.org]
- 5. Activated human microglia produce the excitotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microglia activation contributes to this compound-induced neuronal excitotoxicity through TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of intracellular processes in this compound-induced brain damage by imaging reactive oxygen species generation and mitochondrial complex I activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Involvement of Neuroinflammation and Kynurenine Pathway in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kynurenine pathway metabolic balance influences microglia activity: targeting kynurenine monooxygenase to dampen neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
Application Notes and Protocols for Laser Capture Microdissection (LCM) of Quinolinic Acid in Neurological Plaques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinic acid (QUIN), a neurotoxic metabolite of the kynurenine (B1673888) pathway, is increasingly implicated in the pathology of neurodegenerative diseases, notably Alzheimer's disease.[1][2][3] It is an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its overproduction by activated microglia and macrophages surrounding amyloid plaques can lead to excitotoxicity, neuroinflammation, and neuronal damage.[1][4] Specifically, this compound has been shown to induce hyperphosphorylation of the tau protein, a key factor in the formation of neurofibrillary tangles, by activating NMDA receptors.[1] This application note provides a detailed workflow and protocols for the use of laser capture microdissection (LCM) to isolate specific plaque regions from brain tissue for the subsequent quantification of this compound by mass spectrometry. This targeted approach allows for a precise understanding of the localized concentration of this neurotoxin in the plaque microenvironment.
Data Presentation
The following tables summarize quantitative data regarding this compound concentrations in various biological samples. It is important to note that while direct quantification from laser-capture microdissected plaques is the goal of the described methodology, specific data from such experiments is not yet widely available in published literature. The data presented below is from studies on bulk brain tissue and in vitro models, providing a baseline for expected concentrations.
Table 1: this compound Concentrations in Rat Brain Tissue
| Brain Region | Mean Concentration (nM) | Standard Deviation (nM) |
| Cerebellum | 30.2 | 1.7 |
| Cortex | 5.6 | 0.7 |
| Hippocampus | 64.2 | 9.4 |
| Striatum | 4.3 | 0.6 |
Data adapted from studies on rat brain homogenates.
Table 2: In Vitro Production of this compound by Human Macrophages and Microglia in Response to Amyloid-β 1-42
| Cell Type | Condition | Mean QUIN Concentration (nM) at 72h | Fold Increase vs. Unstimulated |
| Human Macrophages | Unstimulated | 39.5 | - |
| Human Macrophages | Aβ 1-42 (10 µM) | 6272.1 | ~159x |
| Human Fetal Microglia | Unstimulated | 24.0 | - |
| Human Fetal Microglia | Aβ 1-42 (10 µM) | 184.0 | ~8x |
Data adapted from Guillemin et al., demonstrating the induction of this compound production by amyloid-β 1-42.[2][4]
Experimental Protocols
This section outlines the key experimental procedures for the identification, isolation, and quantification of this compound from neurological plaques.
Protocol 1: Immunohistochemical Staining for Plaque and this compound Visualization
This protocol is for the staining of fresh-frozen brain tissue sections to identify amyloid plaques and co-localize this compound for targeted laser capture microdissection.
Materials:
-
Fresh-frozen brain tissue sections (10-12 µm) on PEN (polyethylene naphthalate) membrane slides
-
Ice-cold acetone (B3395972)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody against Amyloid Beta (e.g., Thioflavin-S for fibrillar plaques, or specific Aβ antibodies)
-
Primary antibody against this compound
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Hydrophobic barrier pen
Procedure:
-
Tissue Preparation:
-
Cut fresh-frozen brain tissue at 10-12 µm thickness using a cryostat and mount on PEN membrane slides.
-
Allow the sections to air dry briefly.
-
-
Fixation:
-
Fix the tissue sections in ice-cold acetone for 5-10 minutes.
-
Air dry the slides completely in a fume hood.
-
-
Staining:
-
Outline the tissue section with a hydrophobic barrier pen.
-
Rehydrate the sections in PBS for 5 minutes.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies against amyloid beta and this compound (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash the slides three times with PBS for 5 minutes each.
-
Incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstain with DAPI for 5 minutes.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Dehydration:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) for 30 seconds each.
-
Clear the sections in xylene for 1 minute.
-
Allow the slides to air dry completely in a fume hood before LCM.
-
Protocol 2: Laser Capture Microdissection of Plaques
This protocol describes the isolation of amyloid plaques and adjacent non-plaque tissue using an LCM instrument.
Materials:
-
Stained and dehydrated tissue section on a PEN membrane slide
-
LCM instrument (e.g., Zeiss PALM MicroBeam or Leica LMD series)
-
Adhesive LCM caps (B75204) (e.g., CapSure HS LCM Caps)
Procedure:
-
Instrument Setup:
-
Turn on the LCM instrument and associated software.
-
Place the PEN membrane slide with the stained tissue section onto the microscope stage.
-
-
Identification of Regions of Interest (ROIs):
-
Using the microscope and fluorescence imaging, identify amyloid plaques that show co-localization with this compound staining.
-
Identify adjacent non-plaque tissue to serve as a control.
-
-
Microdissection and Collection:
-
Position an adhesive LCM cap over the first ROI (e.g., a single plaque).
-
Use the instrument's software to draw a precise outline around the plaque.
-
Activate the UV cutting laser to dissect the outlined area.
-
Use the instrument's transport function (e.g., laser pressure catapulting) to transfer the dissected tissue onto the adhesive cap.
-
Repeat this process to collect multiple plaques onto the same cap to obtain sufficient material for analysis.
-
Using a new cap, repeat the process to collect adjacent non-plaque tissue.
-
-
Sample Storage:
-
Immediately after collection, store the caps at -80°C until extraction.
-
Protocol 3: Extraction of this compound from LCM Caps
This protocol is a recommended starting point for the direct solvent extraction of this compound from the adhesive LCM cap for LC-MS/MS analysis. Optimization may be required based on the specific LCM caps and mass spectrometry system used.
Materials:
-
LCM cap with collected tissue
-
Extraction solvent: 80% Acetonitrile / 20% Water (v/v) with 0.1% formic acid, pre-chilled to -20°C
-
Internal standard (e.g., deuterated this compound)
-
Microcentrifuge tubes (0.5 mL)
-
Vortex mixer
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Preparation:
-
Prepare the extraction solvent containing the internal standard at a known concentration.
-
-
Extraction:
-
Carefully add 20-50 µL of the pre-chilled extraction solvent directly onto the adhesive surface of the LCM cap containing the dissected tissue.
-
Place the cap onto a 0.5 mL microcentrifuge tube and securely close it.
-
Incubate at 4°C for 30 minutes with intermittent vortexing to ensure complete dissolution of this compound.
-
-
Sample Recovery:
-
Centrifuge the tube to collect the extraction solvent at the bottom.
-
Carefully remove the cap.
-
-
Sample Concentration:
-
Dry the extracted sample in a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 10-20 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 95% water with 0.1% formic acid / 5% acetonitrile).
-
Transfer the reconstituted sample to an appropriate autosampler vial for analysis.
-
Protocol 4: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound by liquid chromatography-tandem mass spectrometry.
Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B to elute this compound.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) to product ion (m/z) transitions need to be optimized.
-
Internal Standard (Deuterated this compound): Corresponding precursor to product ion transitions.
-
-
Procedure:
-
Calibration Curve:
-
Prepare a series of calibration standards of this compound of known concentrations, each containing the internal standard at a constant concentration.
-
Analyze the calibration standards by LC-MS/MS to generate a standard curve.
-
-
Sample Analysis:
-
Inject the reconstituted samples from the LCM extraction onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
Normalize the this compound concentration to the area of tissue collected, if desired.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound-induced neurotoxicity and the experimental workflow for its analysis.
This compound Signaling Pathway
Caption: this compound-induced neurotoxicity pathway.
Experimental Workflow
Caption: Workflow for QUIN analysis from plaques.
References
Application Notes and Protocols: Intracerebroventricular Injection of Quinolinic Acid in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for inducing a neurodegenerative model in mice through the intracerebroventricular (ICV) injection of quinolinic acid (QA). This excitotoxic model is frequently employed in research to mimic aspects of neurodegenerative diseases, particularly Huntington's disease, and to evaluate potential neuroprotective therapies.
Introduction
This compound is an endogenous metabolite of the kynurenine (B1673888) pathway that acts as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Over-activation of NMDA receptors by QA leads to excessive calcium influx, triggering a cascade of neurotoxic events including oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[2] This protocol details the materials, procedures for stereotaxic surgery, post-operative care, and behavioral assessments necessary to successfully implement this model.
Experimental Protocols
Materials
-
Animals: Adult male C57BL/6 mice (8-12 weeks old) are commonly used. All procedures should be approved by the institution's Animal Care and Use Committee.
-
This compound Solution:
-
This compound (Sigma-Aldrich, Cat. No. Q2625 or equivalent).
-
Dissolve in 0.1 M phosphate-buffered saline (PBS), pH 7.4.
-
Prepare fresh on the day of surgery.
-
-
Surgical Suite and Equipment:
-
Stereotaxic frame for mice.
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer).
-
Microsyringe pump and Hamilton syringe (10 µL).
-
Surgical drill.
-
Sterile surgical instruments.
-
Heating pad to maintain body temperature.
-
-
Anesthetics and Analgesics:
-
Isoflurane or a combination of ketamine and xylazine.
-
Local anesthetic (e.g., lidocaine).
-
Post-operative analgesic (e.g., buprenorphine, carprofen).
-
Stereotaxic Intracerebroventricular Injection of this compound
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance) or a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the scalp and clean the area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Administer a local anesthetic to the scalp.
-
Place the mouse in the stereotaxic frame, ensuring the head is level.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify and clean the bregma and lambda landmarks.
-
For bilateral ICV injections, the following coordinates relative to bregma are recommended for adult C57BL/6 mice:
-
Anteroposterior (AP): -0.5 mm
-
Mediolateral (ML): ±1.0 mm
-
Dorsoventral (DV): -2.3 mm from the skull surface
-
-
Drill small burr holes at the target coordinates, being careful not to damage the underlying dura mater.
-
Lower the injection needle to the target DV coordinate.
-
Infuse the this compound solution at a slow rate (e.g., 0.1 µL/min) to minimize tissue damage and backflow. A typical injection volume is 0.1 to 0.5 µL per hemisphere.
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
Post-Operative Care
-
Administer a subcutaneous injection of sterile saline to prevent dehydration.
-
Provide post-operative analgesia as recommended by your institution's veterinary staff for at least 48 hours.
-
House the mice individually in a clean cage placed on a heating pad until they have fully recovered from anesthesia.
-
Monitor the animals daily for signs of pain, distress, or infection.
-
Provide softened food on the cage floor for easy access.
Data Presentation
The following tables summarize quantitative data from studies utilizing intracerebral this compound injections in mice. Note that specific outcomes can vary based on the precise injection location, dose, and mouse strain.
Table 1: Dose-Dependent Effects of Intrastriatal this compound Injection in Rats
| Dose (nmol) | Locomotor Effect | Metabolic Effect | Survival |
| 75 | No significant effect | No significant effect | N/A |
| 150 | Hyperactivity | Weight loss | Survived |
| 225 | Hyperactivity | Weight loss | Survived |
| 300 | Not specified | Not specified | Lethal |
Data adapted from a study in male rats, providing a general reference for dose-dependent effects.
Table 2: Lesion Volume and Neuronal Loss Following Intracortical this compound Injection in Mice
| Parameter | Sham Group | This compound Group |
| Lesion Volume (mm³) | N/A | ~2.45 |
| Neuronal Nuclei (NeuN)-positive cells/mm² | 827 ± 122 | 505 ± 122 |
Data from a study involving bilateral injection of 30 nmol QA into the medial prefrontal cortex of C57BL/6 mice.[3]
Table 3: Behavioral Outcomes in the Morris Water Maze After Intracortical this compound Injection in Mice
| Behavioral Measure | Sham Group | This compound Group |
| Reversal Learning (Path Length) | Improved performance | Impaired performance |
| Search Strategy (Reversal) | Predominantly spatial | No preference for a specific strategy |
Mice received a bilateral 30 nmol QA injection into the medial prefrontal cortex. Behavioral testing was conducted after a recovery period.[3]
Methodologies for Key Experiments
Open Field Test
This test assesses general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape, typically equipped with an automated tracking system.
-
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 5-10 minutes).
-
Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Clean the arena with 70% ethanol (B145695) between each mouse.
-
Rotarod Test
This test evaluates motor coordination and balance.
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.
-
Procedure:
-
Acclimate the mice to the testing room.
-
Place the mouse on the stationary rod.
-
Start the rotation, either at a fixed speed or with acceleration (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval (e.g., 15 minutes).
-
Morris Water Maze
This test assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (e.g., 5-7 days):
-
Conduct 4 trials per day for each mouse.
-
Gently place the mouse into the water at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Record the escape latency and path length to find the platform.
-
-
Probe Trial:
-
Remove the platform from the pool.
-
Allow the mouse to swim for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for intracerebroventricular injection of this compound in mice.
This compound-Induced Neurotoxicity Signaling Pathway
References
Application Note: Quantification of Quinolinic Acid in Human Brain Tissue
Introduction
Quinolinic acid (QUIN) is a neuroactive metabolite of the kynurenine (B1673888) pathway, which is the primary catabolic route for tryptophan.[1] Under normal physiological conditions, QUIN is present in the human brain and cerebrospinal fluid (CSF) at nanomolar concentrations.[1] However, elevated levels of QUIN have been implicated in the pathogenesis of a variety of neurological and inflammatory diseases.[2][3] As an N-methyl-D-aspartate (NMDA) receptor agonist, QUIN can induce excitotoxicity, leading to neuronal dysfunction and death.[1][4] Its accumulation has been associated with conditions such as Alzheimer's disease, Huntington's disease, and neuroinflammation.[5][6] Therefore, the accurate quantification of this compound in human brain tissue is crucial for researchers, scientists, and drug development professionals studying the role of the kynurenine pathway in neurological disorders and for the development of novel therapeutic strategies.
This application note provides detailed protocols for the quantification of this compound in human brain tissue samples using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Quantitative Data Summary
The following tables summarize the concentrations of this compound reported in human brain tissue and cerebrospinal fluid (CSF) from various studies. These values can serve as a reference for researchers investigating the role of this compound in different neurological conditions.
Table 1: this compound Concentrations in Human Brain Tissue and CSF
| Sample Type | Condition | This compound Concentration | Reference |
| Brain Tissue (Caudate Nucleus) | Postmortem | 1.58 ± 0.43 pmol/mg tissue | [7] |
| Brain Tissue (Thalamus) | Postmortem | Lower than Caudate Nucleus | [7] |
| Brain Tissue (Globus Pallidus) | Postmortem | Lower than Caudate Nucleus | [7] |
| Brain Tissue (Hippocampus) | Postmortem | Lower than Caudate Nucleus | [7] |
| Brain Tissue (Parietal Cortex) | Postmortem | Lower than Caudate Nucleus | [7] |
| Brain Tissue (Frontal Cortex) | Postmortem | Lower than Caudate Nucleus | [7] |
| Brain Tissue (Cerebellum) | Postmortem | 0.14 ± 0.02 pmol/mg tissue | [7] |
| Cerebrospinal Fluid (CSF) | Normal Controls | 0.018 ± 0.006 µmol/L (pre-hydrolysis) | [8] |
| Cerebrospinal Fluid (CSF) | Normal Controls | 0.06 ± 0.008 µmol/L (post-hydrolysis) | [8] |
| Cerebrospinal Fluid (CSF) | Brain Injury/Edema | 0.29 ± 0.12 µmol/L (pre-hydrolysis) | [8] |
| Cerebrospinal Fluid (CSF) | Brain Injury/Edema | 0.94 ± 0.63 µmol/L (post-hydrolysis) | [8] |
| Cerebrospinal Fluid (CSF) | Epileptic Patients | Significantly lower (32%) than controls | [9] |
| Plasma | Normal Controls | 0.47 ± 0.047 µmol/L (pre-hydrolysis) | [8] |
| Plasma | Normal Controls | 2.2 ± 0.27 µmol/L (post-hydrolysis) | [8] |
Signaling Pathway
The following diagram illustrates the kynurenine pathway, highlighting the synthesis of this compound from tryptophan.
References
- 1. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are the Neurotoxic Effects of this compound on Brain Cells? → Learn [lifestyle.sustainability-directory.com]
- 6. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. Identification and quantification of kynurenic acid in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound concentrations in brain and cerebrospinal fluid of patients with intractable complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Visualization of Quinolinic Acid in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinic acid (QA) is a neuroactive metabolite of the kynurenine (B1673888) pathway, which is the primary route of tryptophan catabolism.[1][2][3] Under normal physiological conditions, this compound is an important precursor for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[4][5] However, overproduction and accumulation of this compound have been implicated in a variety of neuropathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric disorders.[2][6] Its neurotoxicity is primarily mediated through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity, oxidative stress, and mitochondrial dysfunction.[2][3][6]
Immunohistochemistry (IHC) is a valuable technique for visualizing the cellular localization and distribution of this compound within tissue samples, providing critical insights into its role in both normal physiology and disease pathogenesis.[7] These application notes provide a detailed protocol for the immunohistochemical staining of this compound in both formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections.
Signaling Pathway of this compound
The synthesis of this compound is a key part of the kynurenine pathway. Tryptophan is catabolized through a series of enzymatic steps, leading to the production of several neuroactive compounds. The pathway is initiated by the enzyme indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[8] this compound is synthesized from 3-hydroxyanthranilic acid by the enzyme 3-hydroxyanthranilic acid oxygenase and is subsequently converted to nicotinic acid mononucleotide by this compound phosphoribosyltransferase (QPRT).[5][9]
Caption: The Kynurenine Pathway leading to this compound synthesis.
Experimental Protocols
This section details the immunohistochemistry protocols for visualizing this compound in both FFPE and frozen tissue sections. Optimization of parameters such as antibody dilution and incubation times may be necessary for specific tissues and antibodies.[3][10]
Protocol for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is designed for tissues fixed in formalin and embedded in paraffin.[7]
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each.[11]
-
Rehydrate the sections by immersing them in a graded series of ethanol (B145695) solutions:
-
Rinse slides in distilled water.[11]
2. Antigen Retrieval:
Formalin fixation can create cross-links that mask the antigenic sites of this compound.[12] Heat-induced epitope retrieval (HIER) is often required to unmask these sites.[12]
-
Pre-heat antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0, or Tris-EDTA, pH 9.0) to 95-100°C.[7][13]
-
Immerse slides in the hot buffer and incubate for 10-20 minutes.[7][13]
-
Allow slides to cool at room temperature for 20-30 minutes.[7]
-
Rinse slides in a wash buffer (e.g., PBS or TBS).
3. Blocking:
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide (H2O2) for 10-15 minutes at room temperature.[7][8]
-
Rinse slides with wash buffer.
-
To block non-specific antibody binding, incubate sections in a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes.[8]
4. Primary Antibody Incubation:
-
Dilute the primary anti-quinolinic acid antibody in a suitable antibody diluent. The optimal dilution should be determined empirically, but a starting point of 1:100 to 1:1000 is common.[2][3][6][14]
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[2][3][14]
5. Detection:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.[7]
-
Rinse slides with wash buffer.
6. Chromogen and Counterstaining:
-
Apply a chromogen solution, such as 3,3'-diaminobenzidine (B165653) (DAB), and incubate until the desired stain intensity develops (typically 2-10 minutes).[8][15]
-
Rinse slides with distilled water.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[8]
-
Rinse with water.
7. Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear with xylene.
-
Mount the coverslip with a permanent mounting medium.
Protocol for Frozen Tissues
This protocol is suitable for fresh tissues that have been snap-frozen.
1. Tissue Preparation:
-
Cut frozen sections at 5-10 µm thickness using a cryostat and mount them on charged slides.
-
Allow sections to air dry.
2. Fixation:
-
Fix the sections in cold acetone (B3395972) (-20°C) for 10 minutes.[8]
-
Rehydrate in PBS.[8]
3. Blocking:
-
Follow the same blocking steps as for FFPE tissues (endogenous peroxidase and non-specific binding).[8]
4. Primary Antibody Incubation:
-
Incubate with the primary anti-quinolinic acid antibody (diluted as for FFPE) for 90 minutes at room temperature or overnight at 4°C.[8]
5. Detection, Chromogen, and Counterstaining:
-
Follow the same steps as for FFPE tissues.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for this compound IHC. These values should be used as a starting point and optimized for specific experimental conditions.
Table 1: Recommended Antibody Dilutions and Incubation Times
| Antibody Type | Dilution Range | Incubation Time | Incubation Temperature |
| Rabbit Polyclonal | 1:200 - 1:1000 | 90 min - Overnight | Room Temp or 4°C |
| Mouse Monoclonal | 1:100 - 1:1000 | 1-2 hours - Overnight | Room Temp or 4°C |
Data compiled from multiple sources.[2][3][6][8][14]
Table 2: Antigen Retrieval Conditions
| Buffer | pH | Incubation Time | Temperature |
| Sodium Citrate | 6.0 | 10-20 minutes | 95-100°C |
| Tris-EDTA | 9.0 | 10-20 minutes | 95-100°C |
Data compiled from multiple sources.[2][3][13][14]
Experimental Workflow Diagram
Caption: General Immunohistochemistry Workflow for this compound.
References
- 1. This compound antibodies I Cited in 4 papers I Validated in human tissues (IHC) [immusmol.com]
- 2. This compound Antibody I Cited I Validated for IHC in human FFPE brain tissues [immusmol.com]
- 3. eaglebio.com [eaglebio.com]
- 4. Frontiers | Quinolinate as a Marker for Kynurenine Metabolite Formation and the Unresolved Question of NAD+ Synthesis During Inflammation and Infection [frontiersin.org]
- 5. C-Reactive Protein and the Kynurenic Acid to this compound Ratio are Independently Associated with White Matter Integrity in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eaglebio.com [eaglebio.com]
- 7. benchchem.com [benchchem.com]
- 8. Immunohistochemical Studies of the Kynurenine Pathway in Morphea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound metabolism in the rat brain. Immunohistochemical identification of 3-hydroxyanthranilic acid oxygenase and this compound phosphoribosyltransferase in the hippocampal region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsbio.com [atsbio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Antibody - Mouse Monoclonal I Cited in 4 papers I Validated for IHC [immusmol.com]
- 15. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for the Determination of Quinolinic Acid by Capillary Zone Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinic acid (QA) is a neuroactive metabolite of the kynurenine (B1673888) pathway, the primary route of tryptophan degradation. Elevated levels of this compound in the brain and cerebrospinal fluid have been implicated in the pathogenesis of various neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.[1] Accurate and sensitive quantification of this compound in biological matrices is therefore crucial for understanding its physiological and pathological roles. Capillary zone electrophoresis (CZE) has emerged as a powerful analytical technique for this purpose, offering high separation efficiency, short analysis times, and minimal sample consumption.[1][2]
This document provides detailed application notes and experimental protocols for the determination of this compound using CZE with both UV and mass spectrometry detection.
Quantitative Data Summary
The following tables summarize the quantitative performance of different CZE methods for this compound determination reported in the literature.
Table 1: CZE Method with Photodiode Array (PDA) Detection
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.50 - 600 nM | Rat Brain Tissue & Plasma | [1] |
| Correlation Coefficient (r²) | ≥ 0.9998 | Rat Brain Tissue & Plasma | [1] |
| Limit of Detection (LOD) | 0.47 nM (S/N = 3) | Rat Brain Tissue & Plasma | [1] |
| Limit of Quantification (LOQ) | 1.58 nM (S/N = 10) | Rat Brain Tissue & Plasma | [1] |
| Recovery | 98 - 102% | Rat Brain Striata | [1] |
| Repeatability (RSD) | < 10% | Rat Brain Striata | [1] |
Table 2: CZE Methods with Mass Spectrometry (MS) Detection
| Parameter | CZE-ESI-MS/MS (VBTA Coated Capillary) | CZE-ESI-MS (Sulfonated Capillary) | Reference |
| Linearity Range | 0.4 - 40 µM | 19 - 300 µM | [3] |
| Correlation Coefficient (r²) | 0.9970 | 0.9906 | [3][4] |
| Limit of Detection (LOD) | Not Reported | 6 µM (S/N = 3) | [4] |
| Limit of Quantification (LOQ) | Not Reported | 19 µM (S/N = 10) | [4] |
| Intra-day Repeatability (RSD) | < 2.0% (Migration Time), < 2.5% (Peak Area) | Satisfactory | [3][4] |
| Inter-day Repeatability (RSD) | < 2.0% (Migration Time), < 2.5% (Peak Area) | Satisfactory | [3][4] |
| Matrix | Artificial Cerebrospinal Fluid | Multienzyme System | [3][4] |
Experimental Protocols
Protocol 1: CZE with Photodiode Array (PDA) Detection for this compound in Rat Brain Tissue and Plasma
This protocol is adapted from a method optimized for the determination of this compound in biological samples.[1]
1. Instrumentation and Capillary
-
Capillary Electrophoresis System with a Photodiode Array Detector.
-
Fused-silica capillary: 60 cm total length (50 cm to detector), 75 µm I.D.[1]
-
Capillary temperature: 25 °C.[1]
2. Reagents and Solutions
-
Background Electrolyte (BGE): 14.4 mM boric acid and 5.6 mM sodium tetraborate, pH 8.84.[1] Prepare by dissolving the appropriate amounts in deionized water and adjusting the pH if necessary. Filter through a 0.22 µm membrane before use.[1]
-
Capillary Conditioning Solutions: 1 M Sodium Hydroxide (NaOH) and deionized water.[1]
-
Standard Solutions: Prepare a stock solution of this compound in deionized water. Working standards are prepared by diluting the stock solution with the BGE to concentrations within the linear range (e.g., 0.50 to 600 nM).[1]
3. Capillary Conditioning
-
New Capillary: Rinse with 1 M NaOH for 60 minutes, followed by deionized water for 2 minutes.[1]
-
Between Runs: Rinse with 1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and finally with the BGE for 2 minutes.[1]
4. Sample Preparation (Rat Brain Tissue)
-
Homogenize 25 mg of brain tissue in a suitable buffer.
-
Perform protein precipitation (e.g., with perchloric acid followed by neutralization).
-
Centrifuge the sample to remove precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter before injection.
5. Electrophoretic Conditions
-
Applied Voltage: 30 kV.[1]
-
Injection: Hydrodynamic injection at 0.5 psi for 10 seconds.[1]
-
Detection: PDA detection, with the specific wavelength for this compound monitored (typically around 268 nm). A full spectrum from 190 to 600 nm can be recorded.[1]
-
Analysis Time: Approximately 8 minutes.[1]
Protocol 2: CZE with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for this compound in Cerebrospinal Fluid
This protocol is based on a high-sensitivity method using a coated capillary for the analysis of this compound in human cerebrospinal fluid.[3]
1. Instrumentation and Capillary
-
Capillary Electrophoresis system coupled to a Tandem Mass Spectrometer with an ESI source.
-
VBTA (vinylbenzyltrimethylammonium chloride) coated capillary: 60 cm total length, 50 µm I.D.[3]
-
Capillary temperature: 20 °C.[3]
2. Reagents and Solutions
-
Background Electrolyte (BGE): 15 mM Ammonium (B1175870) Carbonate ((NH₄)₂CO₃), pH 11.0.[3] Prepare in triply deionized water and adjust pH with ammonium hydroxide. Filter and degas before use.[3]
-
Sheath Liquid: 80:20 (v/v) Methanol (B129727)/Water containing 40 mM Acetic Acid.[3]
-
Capillary Coating and Conditioning Solutions: Methanol, 1.0 M Sodium Hydroxide, 0.1 M Hydrochloric Acid, γ-MAPS (γ-methacryloxypropyltrimethoxysilane) solution.[3]
-
Standard Solutions: Prepare stock solutions of this compound in a suitable solvent. Working standards (0.4 to 40 µM) are prepared in artificial cerebrospinal fluid.[3]
3. Coated Capillary Preparation
-
Flush the capillary sequentially with water, 1.0 M NaOH, water, 0.1 M HCl, water, and methanol.[3]
-
Fill the capillary with a 1:1 (v/v) solution of γ-MAPS in methanol and allow it to react to silanize the inner wall.[3]
-
Follow the specific literature procedure for the subsequent coating with the cationic polymer (VBTA).[3]
4. Sample Preparation (Cerebrospinal Fluid)
-
To enhance sensitivity through sample stacking, add acetonitrile (B52724) to the CSF sample to a final concentration of 50% (v/v).[3][5]
-
Centrifuge and filter the sample if necessary.
5. CZE-MS/MS Conditions
-
Applied Voltage: -15 kV.[3]
-
Injection: 5 mbar for 100 seconds.[3]
-
Sheath Liquid Flow Rate: As optimized for the ESI interface.
-
MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of this compound. The specific precursor and product ion transitions for this compound need to be determined and optimized on the instrument used.
Visualizations
Caption: Experimental workflow for CZE analysis of this compound.
Caption: Ionization states of this compound at different pH values.
References
- 1. researchgate.net [researchgate.net]
- 2. Capillary electrochromatography-mass spectrometry of kynurenine pathway metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved separation and detection of picolinic acid and this compound by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a capillary zone electrophoresis-electrospray ionization-mass sepectrometry assay with a sulfonated capillary for profiling picolinic acid and this compound formation in multienzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Quinolinic Acid Antibodies for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinic acid (QUIN) is a neuroactive metabolite of the kynurenine (B1673888) pathway, the primary catabolic route of tryptophan.[1] Under normal physiological conditions, this compound is an intermediate in the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). However, in the context of neuroinflammation, its production by activated microglia and macrophages can be significantly upregulated.[2] Elevated levels of this compound are implicated in the pathophysiology of a range of neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[2] Its neurotoxicity is primarily mediated through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity, oxidative stress, and ultimately neuronal cell death.[3][4] The use of specific antibodies to detect and localize this compound via immunofluorescence is a critical tool for understanding its role in disease pathogenesis and for the development of novel therapeutic strategies.
Application Notes
The immunofluorescent detection of this compound is a powerful technique to visualize its distribution within tissues and cells, providing insights into its localized production and potential sites of action. This method is particularly valuable for:
-
Neuroinflammation Studies: Visualizing the accumulation of this compound in glial cells within brain tissue can provide evidence of an active inflammatory process.[5]
-
Excitotoxicity Research: Co-localization studies of this compound with neuronal markers can help elucidate the specific neuronal populations vulnerable to its excitotoxic effects.
-
Drug Development: Evaluating the efficacy of therapeutic agents designed to modulate the kynurenine pathway by observing changes in this compound levels in preclinical models.
-
Disease Pathology: Investigating the correlation between this compound deposition and the progression of neurodegenerative diseases.[2]
Data Presentation
The following tables summarize key quantitative data for commercially available this compound antibodies and recommended starting dilutions for immunofluorescence applications.
Table 1: this compound Antibody Specifications
| Product Name | Host | Clonality | Validated Applications | Immunogen | Provider |
| This compound polyclonal antibody | Rabbit | Polyclonal | IHC | Conjugated this compound | Eagle Biosciences[5] |
| This compound monoclonal antibody | Mouse | Monoclonal | IHC / IF | Conjugated this compound | Eagle Biosciences[6] |
| Rabbit anti-quinolinic acid | Rabbit | Polyclonal | ELISA | This compound-BSA | Sigma-Aldrich[7] |
Table 2: Recommended Starting Dilutions for Immunofluorescence
| Antibody Type | Application | Tissue Type | Recommended Dilution Range | Reference |
| Monoclonal (Mouse) | Immunofluorescence (IF) | Paraffin-embedded human midbrain | 1:50 - 1:500 | Eagle Biosciences[6] |
| Polyclonal (Rabbit) | Immunohistochemistry (IHC) | Paraffin-embedded human brain | 1:200 - 1:2000 | Eagle Biosciences[5] |
| Polyclonal (Rabbit) | General Applications | Not specified | 1:1000 - 1:2500 | Sigma-Aldrich[7] |
Note: Optimal working dilutions must be determined by the end-user.
Experimental Protocols
Immunofluorescence Staining of this compound in Paraffin-Embedded Brain Tissue
This protocol provides a general framework for the immunofluorescent detection of this compound. Optimization of specific steps may be required depending on the antibody and tissue being used.
Materials:
-
Paraffin-embedded brain tissue sections (5-10 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
10X Phosphate Buffered Saline (PBS)
-
Blocking Buffer (1X PBS / 5% normal goat serum / 0.3% Triton™ X-100)
-
Antibody Dilution Buffer (1X PBS / 1% BSA / 0.3% Triton™ X-100)
-
Primary antibody: Anti-Quinolinic Acid (see Table 1)
-
Fluorochrome-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Anti-Fade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100% ethanol (2 x 10 min), 95% ethanol (2 x 10 min), and finally rinse in deionized water (2 x 5 min).
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval. For this compound antibodies, a high pH buffer (e.g., Tris-EDTA, pH 9.0) is often recommended.[5][6]
-
Immerse slides in the antigen retrieval solution and heat to 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
Rinse slides in 1X PBS three times for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Washing:
-
Rinse the slides three times in 1X PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorochrome-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate the sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Rinse the slides three times in 1X PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate sections with DAPI solution for 5-10 minutes to stain cell nuclei.
-
Rinse briefly in 1X PBS.
-
-
Mounting:
-
Mount coverslips using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters. This compound staining is often observed in the cytoplasm.[4]
-
Visualizations
Caption: The Kynurenine Pathway leading to this compound synthesis.
Caption: General workflow for immunofluorescence staining.
Caption: Role of this compound in Neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound accumulation during neuroinflammation. Does it imply excitotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Antibody - Mouse Monoclonal I Cited in 4 papers I Validated for IHC [immusmol.com]
- 5. eaglebio.com [eaglebio.com]
- 6. eaglebio.com [eaglebio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for a Quinolinic Acid-Based Model of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline. The kynurenine (B1673888) pathway (KP), a major route of L-tryptophan catabolism, and its neurotoxic metabolite, quinolinic acid (QA), have been implicated in the pathogenesis of AD.[1][2][3] Elevated levels of QA are found in the brains of AD patients and are associated with neuroinflammation, excitotoxicity, and tau phosphorylation.[1][4][5]
This compound acts as an N-methyl-D-aspartate (NMDA) receptor agonist, and its over-activation can lead to excitotoxicity and neuronal damage.[3][4] Furthermore, QA has been shown to induce tau phosphorylation at residues found in the paired helical filaments of NFTs in AD brains.[4][5] This suggests that QA may play a crucial role in the progression of AD pathology.[6][7][8] The administration of this compound to animal models provides a valuable tool to study the mechanisms of neurodegeneration and to evaluate potential therapeutic interventions for Alzheimer's disease.
These application notes provide detailed protocols for establishing a this compound-based mouse model of Alzheimer's disease, along with methods for behavioral and pathological assessment.
Data Presentation
The following tables summarize quantitative data from representative studies utilizing this compound to model Alzheimer's-like pathology.
Table 1: Biochemical and Pathological Changes Following this compound Administration
| Parameter | Animal Model | QA Dose & Administration | Time Point | Observed Change | Reference |
| Tau Phosphorylation (Ser199/202, Thr231, Ser396/404) | Primary human neurons (in vitro) | 100-500 nM | 24 hours | Dose-dependent increase | [4][5] |
| Protein Phosphatase 2A (PP2A) Expression | Primary human neurons (in vitro) | 500 nM | 24 hours | Substantial decrease | [4] |
| Gene Expression (AD-related, e.g., MAPT, GSK3B) | Primary human neurons (in vitro) | 500 nM | 24 hours | Significant induction of 10 AD-related genes | [4] |
| Hippocampal CA1 Synaptic Transmission | C57BL/6 Mice | 30 nmol (intracerebral) | 24 hours | Increased excitability and augmented LTP | [3] |
| Hippocampal CA1 Synaptic Transmission | C57BL/6 Mice | 30 nmol (intracerebral) | 2 weeks | Reduced excitability and impaired LTP | [3] |
| Aβ Production | Human macrophages and microglia (in vitro) | Induced by Aβ1-42 | 72 hours | Significant increase in QA production | [6][8] |
Table 2: Behavioral Outcomes in this compound-Treated Animal Models
| Behavioral Test | Animal Model | QA Dose & Administration | Time Point | Key Findings | Reference |
| Morris Water Maze (Reversal Learning) | C57BL/6 Mice | 30 nmol (intracerebral into mPFC) | Following 2 weeks of acquisition training | Impaired behavioral flexibility and reversal learning | [3] |
| Morris Water Maze (Spatial Learning) | C57BL/6 Mice | 30 nmol (intracerebral into mPFC) | Following extended training | No effect on regular, extended MWM training | [3] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Mice
This protocol details the procedure for administering this compound directly into the cerebral ventricles of mice to induce Alzheimer's-like pathology.
Materials:
-
This compound (QA)
-
Sterile, pyrogen-free 0.1 M phosphate-buffered saline (PBS), pH 7.4
-
Anesthetic (e.g., Nembutal and chloral (B1216628) hydrate (B1144303) combination to prevent seizures)[3]
-
Stereotaxic frame
-
Microinfusion pump
-
Hamilton syringe (5 µL) with a 30-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Xylocaine for local anesthesia[3]
-
Oxygen supply[3]
-
Heating pad
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile 0.1 M PBS (pH 7.4) to the desired concentration (e.g., to deliver a 30 nmol dose in a volume of 0.1 µl).[3]
-
Filter-sterilize the solution.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., Nembutal at 5 mg/kg followed by chloral hydrate at 25 mg/kg, i.p.).[3]
-
Once the animal is fully anesthetized (confirmed by lack of pedal reflex), apply a local anesthetic (xylocaine) to the scalp.[3]
-
Place the mouse in the stereotaxic frame. Ensure the head is level.
-
Provide a gentle stream of oxygen to alleviate potential respiratory depression.[3]
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify Bregma.
-
Drill a small hole in the skull at the desired coordinates. For targeting the hippocampus, typical coordinates relative to Bregma for a C57BL/6 mouse are: Anteroposterior (AP): -2.0 mm, Mediolateral (ML): ±1.5 mm, Dorsoventral (DV): -2.0 mm.[9] For targeting the medial prefrontal cortex, coordinates are: AP: +2.0 mm, ML: ±0.25 mm, DV: -1.8 mm from the brain surface.[3]
-
-
This compound Injection:
-
Lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1 µl over 1 minute).
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and to prevent backflow upon withdrawal.[2]
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Remove the animal from the stereotaxic frame and place it on a heating pad for recovery.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Administer post-operative analgesics as required by institutional guidelines.
-
Protocol 2: Morris Water Maze (MWM) for Assessment of Spatial Learning and Memory
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.[10][11][12]
Materials:
-
Circular pool (120-150 cm in diameter)[11]
-
Submerged escape platform (10 cm in diameter)[11]
-
Distinct visual cues placed around the room[11]
-
Video tracking system and software[11]
-
Stopwatch
-
Heating pad and holding cages[10]
Procedure:
-
Setup:
-
Fill the pool with water maintained at 22-25°C.[11]
-
Submerge the escape platform 1-1.5 cm below the water surface in the center of one quadrant.[11] The platform location should remain constant throughout the acquisition phase.
-
Ensure prominent, high-contrast visual cues are visible from the maze.[11]
-
-
Acquisition Phase (5-7 days): [11]
-
Habituation (Day 1): Allow each mouse to swim freely for 60 seconds without the platform. Then, place the mouse on a visible platform for 20-30 seconds.[11]
-
Training Trials: Conduct 4 trials per mouse per day.[11]
-
For each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform. The maximum trial duration is 60-90 seconds.[11]
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.[11]
-
If the mouse fails to find the platform within the maximum time, guide it to the platform and allow it to remain there for 15-30 seconds.[11]
-
The inter-trial interval should be consistent (e.g., 30-60 minutes).[11]
-
-
Probe Trial (24 hours after the last acquisition trial): [11]
-
Remove the escape platform from the pool.
-
Place the mouse in the maze at a novel starting position.
-
Allow the mouse to swim freely for 60 seconds.[11]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across training days. A decrease in these parameters indicates learning.
-
Probe Trial: A significant preference for the target quadrant indicates spatial memory retention.
-
Protocol 3: Quantification of this compound by ELISA
This protocol provides a general outline for quantifying QA levels in brain tissue homogenates. Specific ELISA kit manufacturer's instructions should be followed.
Materials:
-
This compound ELISA Kit[13]
-
Brain tissue from experimental animals
-
Ice-cold 0.1% ascorbic acid[14]
-
Sonicator
-
Microcentrifuge
-
ELISA plate reader
Procedure:
-
Brain Tissue Homogenization:
-
ELISA Assay:
-
Follow the specific instructions provided with the this compound ELISA kit.[13] This typically involves:
-
Preparing standards and samples.
-
Adding samples and standards to the antibody-coated microplate.
-
Incubating with a detection antibody and a substrate.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
Visualizations
Signaling Pathway
References
- 1. Kynurenine Pathway Metabolites as Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hippocampus contributes to memory expression during transitive inference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound injection in mouse medial prefrontal cortex affects reversal learning abilities, cortical connectivity and hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The excitotoxin this compound induces tau phosphorylation in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Excitotoxin this compound Induces Tau Phosphorylation in Human Neurons | PLOS One [journals.plos.org]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 10. mmpc.org [mmpc.org]
- 11. benchchem.com [benchchem.com]
- 12. UC Davis - Morris Water Maze [protocols.io]
- 13. eaglebio.com [eaglebio.com]
- 14. This compound/tryptophan ratios predict neurological disease in SIV-infected macaques and remain elevated in the brain under cART - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Quinolinic Acid Detection by HPLC
Welcome to the technical support center for the analysis of quinolinic acid (QA) using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the sensitivity and reliability of their this compound detection methods.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve high sensitivity for this compound detection with standard HPLC-UV methods?
A1: this compound inherently exhibits low UV absorbance, is not naturally fluorescent, and is not electrochemically active.[1][2][3] This makes it difficult to detect at low concentrations in complex biological samples using conventional HPLC with UV detection.
Q2: What is the most effective way to significantly improve the sensitivity of this compound detection by HPLC?
A2: The most effective strategy is chemical derivatization to attach a fluorescent tag to the this compound molecule.[1][2][3] This allows for highly sensitive detection using a fluorescence detector, which can increase sensitivity by several orders of magnitude compared to UV detection.[1][2][3] Enzymatic conversion of this compound to a fluorescently labeled product is another highly sensitive approach.[4]
Q3: I am observing significant peak tailing for my this compound peak. What are the possible causes and solutions?
A3: Peak tailing for this compound is a common issue and can be caused by several factors:
-
Secondary Interactions: The nitrogen on the pyridine (B92270) ring can cause secondary interactions with the stationary phase.[5]
-
Chelating Nature: this compound's ability to chelate with metal ions can lead to interactions with metallic components of the HPLC system, such as column frits.[6]
-
Ionic State: The presence of multiple ionized forms of this compound at a given pH can lead to peak broadening and tailing.[6]
Troubleshooting strategies include:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.0) can help to protonate the carboxylic acid groups, reducing the molecule's polarity and minimizing unwanted interactions.[6][7][8]
-
Use of Additives: Adding a metal chelator like EDTA to the mobile phase can help to prevent interactions with metal components. The addition of Cu2+ ions has also been suggested to form stable complexes with this compound, which can improve peak shape and UV sensitivity.[5][6]
-
Alternative Chromatography Modes: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which can provide better retention and peak shape for polar compounds like this compound.[6]
Q4: My this compound peak has a very short retention time on a C18 column. How can I improve its retention?
A4: Poor retention of the highly polar this compound on reversed-phase columns is a frequent problem.[6] To improve retention:
-
Decrease Organic Solvent Content: Reduce the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) in your mobile phase.[6][7][8]
-
Lower the Mobile Phase pH: As mentioned for peak tailing, a lower pH will protonate the carboxyl groups, making the molecule less polar and increasing its retention on a C18 column.[6][7][8]
-
Use an Ion-Pairing Agent: While results can be mixed, an ion-pairing agent like tetrabutylammonium (B224687) bromide can be added to the mobile phase to increase the retention of anionic analytes like this compound.[6] However, this approach did not show improvement in some reported cases.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Sensitivity / No Peak Detected | - Inherent low UV absorbance of this compound.[1][2][3] - Insufficient sample concentration. | - Implement a pre-column derivatization method to attach a fluorescent tag and use a fluorescence detector.[1][2][3] - Consider an enzymatic conversion method to a fluorescent product.[4] - Concentrate the sample prior to injection. - If available, use a more sensitive detection method like mass spectrometry (LC-MS/MS).[9][10][11] |
| Peak Tailing | - Secondary interactions with the stationary phase.[5] - Chelation with metal ions in the HPLC system.[6] - Inappropriate mobile phase pH.[6] | - Lower the mobile phase pH to around 2.0.[6][7][8] - Add a small amount of a competing base or a metal chelator (e.g., EDTA) to the mobile phase. - Consider using a column with a different stationary phase (e.g., HILIC).[6] |
| Poor Peak Resolution | - Co-elution with interfering compounds from the sample matrix. - Inadequate chromatographic separation. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). - Adjust the gradient profile to better separate the peak of interest. - Improve sample preparation to remove interfering substances. |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation. | - Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a stable temperature. - Use a guard column and replace the analytical column if performance deteriorates. |
Quantitative Data on Sensitivity Improvement
The following table summarizes the significant improvement in detection sensitivity that can be achieved by employing derivatization techniques compared to standard UV detection.
| Detection Method | Analyte Form | Limit of Detection (LOD) / Quantitation | Fold Improvement (Approx.) | Reference |
| HPLC-UV | Native this compound | 150 ng | - | [1][2] |
| HPLC-Fluorescence | Derivatized with Monodansylcadaverine | 500 pg (3 pmol) | 300x | [1][2][3] |
| HPLC-Fluorescence | Enzymatic conversion to BODIPY-deamido-NAD | 5.0 nmol/L | >30x (compared to other published HPLC methods) | [3][4] |
| LC-MS/MS | Derivatized with Butanol | LOQ: 11.8 ng/mL | - | [11] |
Experimental Protocols
Protocol 1: Pre-Column Derivatization of this compound with Monodansylcadaverine
This protocol is based on the method described by W. R. Matson, et al.
Objective: To derivatize this compound with a fluorescent tag (monodansylcadaverine) to enable highly sensitive detection by HPLC with a fluorescence detector.
Materials:
-
This compound standard
-
Monodansylcadaverine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.8)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare aqueous samples (e.g., deproteinized biological fluids, standards) in a suitable buffer.
-
Activation of this compound: To the sample, add a solution of EDC in the aqueous buffer. The EDC will activate the carboxylic acid groups of this compound.
-
Derivatization Reaction: Add a solution of monodansylcadaverine in a suitable solvent (e.g., acetonitrile).
-
Incubation: Allow the reaction to proceed under mild conditions (e.g., room temperature for a specified time).
-
HPLC Analysis: Inject the derivatized sample into the HPLC system.
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the monodansylcadaverine derivative.
-
Protocol 2: Enzymatic Conversion of this compound to a Fluorescent Derivative
This protocol is based on the method developed by Tasaka et al.[4]
Objective: To enzymatically convert this compound to a fluorescent BODIPY-labeled deamido-NAD for sensitive HPLC detection.
Materials:
-
Recombinant this compound phosphoribosyltransferase (rQPRT)
-
Recombinant nicotinic acid mononucleotide adenyltransferase (rNMNAT)
-
BODIPY-labeled ATP analog
-
Reaction buffer
-
HPLC system with a fluorescence detector
Procedure:
-
Enzymatic Reaction: In a microcentrifuge tube, combine the sample containing this compound, rQPRT, rNMNAT, and the BODIPY-labeled ATP analog in the reaction buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic conversion.
-
Reaction Termination: Stop the reaction, for example, by adding a precipitating agent like perchloric acid followed by neutralization.
-
Centrifugation and Filtration: Centrifuge the sample to pellet any precipitate and filter the supernatant before HPLC analysis.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase, for example, 50 mmol/L sodium acetate (B1210297) with 10% acetonitrile (v/v), 10% 2-propanol (v/v), and 0.5% acetic acid (v/v).[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Fluorescence Detection: Set the excitation and emission wavelengths to 488 nm and 514 nm, respectively, for the BODIPY-labeled product.[4]
-
Visualizations
Caption: Workflow for pre-column derivatization of this compound.
Caption: Workflow for enzymatic conversion of this compound.
References
- 1. HPLC analysis of this compound, a NAD biosynthesis intermediate, after fluorescence derivatization in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Method to Quantify this compound in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Isocratic Liquid Chromatographic Separation and Quantification of Tryptophan and Six kynurenine Metabolites in Biological Samples with Ultraviolet and Fluorimetric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and this compound in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder | MDPI [mdpi.com]
Technical Support Center: Quinolinic Acid Measurement in CSF
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the measurement of quinolinic acid (QUIN) in cerebrospinal fluid (CSF).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring this compound in CSF?
A1: The primary challenges in accurately measuring this compound in CSF include its low physiological concentrations, potential for interference from other molecules in the complex CSF matrix, and the stability of the analyte during sample collection and storage.[1] High sensitivity is required for accurate quantification as QUIN is present in nanomolar concentrations in CSF.[1]
Q2: What are the recommended methods for measuring this compound in CSF?
A2: The most commonly recommended and robust methods are based on mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] High-performance liquid chromatography (HPLC) with UV or fluorescence detection and ELISA kits are also used, though they may have limitations in sensitivity and specificity compared to LC-MS/MS.[4][5]
Q3: What are the critical pre-analytical steps for ensuring sample integrity?
A3: Proper sample collection, handling, and storage are critical. CSF should be collected into sterile tubes, and it is recommended to discard the first few milliliters to avoid contamination.[6] Samples should be frozen as quickly as possible, preferably at -80°C, to ensure the long-term stability of biomarkers like this compound.[6][7] Repeated freeze-thaw cycles should be avoided.[1]
Q4: Can this compound levels in CSF be correlated with plasma levels?
A4: While some studies have found correlations between CSF and plasma levels of kynurenine (B1673888) pathway metabolites, it is not always a direct one-to-one relationship.[8][9] Therefore, direct measurement in the CSF is considered more reflective of central nervous system processes.[8]
Q5: What are typical concentrations of this compound in healthy individuals?
A5: this compound concentrations in the CSF of healthy individuals are typically in the nanomolar range. One study reported a mean concentration of 26.4 ± 8.5 nM in healthy controls.[1] However, these values can vary between different studies and analytical methods.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the measurement of this compound in CSF using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Secondary Interactions with the Stationary Phase. this compound's pyridine (B92270) nitrogen can cause peak tailing through secondary interactions.[5]
-
Solution: Consider using a mobile phase additive to mask these interactions. For instance, the addition of Cu2+ has been suggested to improve peak shape by forming a stable complex with this compound.[5]
-
-
Possible Cause B: Inappropriate Mobile Phase pH. The pH of the mobile phase can significantly affect the ionization state and retention of this compound.
-
Solution: Optimize the mobile phase pH. A pH between 2.5 and 7.5 is generally recommended for many columns.[10] Experiment with different buffers, such as acetate (B1210297) or phosphate (B84403) buffers, to find the optimal pH for your column and system.[5]
-
-
Possible Cause C: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
Issue 2: Low Sensitivity/Poor Detection
-
Possible Cause A: Suboptimal Wavelength Selection. The UV absorbance of this compound is wavelength-dependent.
-
Possible Cause B: Insufficient Sample Clean-up. The complex matrix of CSF can interfere with detection.
-
Solution: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
-
-
Possible Cause C: Detector Issues. The detector lamp may be failing or there could be other hardware problems.
-
Solution: Refer to the instrument's troubleshooting guide to check the detector lamp and other components.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Issue 1: Ion Suppression or Enhancement
-
Possible Cause A: Matrix Effects. Co-eluting compounds from the CSF matrix can interfere with the ionization of this compound.
-
Solution 1: Improve chromatographic separation to separate this compound from interfering compounds. This can be achieved by modifying the gradient, flow rate, or using a different analytical column.
-
Solution 2: Utilize a stable isotope-labeled internal standard (e.g., deuterated this compound) to compensate for matrix effects.[12][13]
-
Solution 3: Employ more effective sample preparation techniques like SPE or liquid-liquid extraction to clean up the sample.
-
Issue 2: Low Signal Intensity
-
Possible Cause A: Suboptimal MS Parameters. The settings for the ion source and mass analyzer may not be optimized for this compound.
-
Solution: Perform a thorough optimization of MS parameters, including spray voltage, gas flows, and collision energy, by infusing a standard solution of this compound.
-
-
Possible Cause B: Poor Chromatographic Peak Shape. Broad or tailing peaks will result in lower signal intensity.
-
Solution: Refer to the HPLC troubleshooting section for improving peak shape.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue 1: High Background Signal
-
Possible Cause A: Insufficient Washing. Residual enzyme-conjugated antibody can lead to a high background.
-
Solution: Increase the number of washing steps or the volume of wash buffer used between incubations.
-
-
Possible Cause B: Non-specific Binding. The antibody may be binding to other components in the CSF sample.
-
Solution: Use a blocking buffer to reduce non-specific binding. Ensure the use of a high-quality, validated ELISA kit specific for this compound.[4]
-
Issue 2: Low or No Signal
-
Possible Cause A: Inactive Reagents. Reagents may have expired or been stored improperly.
-
Solution: Check the expiration dates of all reagents and ensure they have been stored at the recommended temperatures.
-
-
Possible Cause B: Error in Assay Procedure. Steps may have been missed or performed incorrectly.
-
Solution: Carefully review the kit protocol and ensure all steps are followed precisely.
-
Quantitative Data Summary
The following table summarizes the performance of this compound as a biomarker for neuroinflammation in CSF, as reported in a study by Dale et al. (2023).[2][14]
| Biomarker | Sensitivity (95% CI) | Specificity | AUC (95% CI) |
| This compound | 57% (47–67%) | 95% | 87.0% (82.2–91.9%) |
| Neopterin (B1670844) | 82% (73–89%) | 95% | 94.4% (91.0–97.7%) |
| KYN/TRP Ratio | 47% (36–56%) | 95% | Not Reported |
| Kynurenine | 37% (28–48%) | 95% | Not Reported |
| CSF Pleocytosis | 53% (42–64%) | Not Reported | 84.9% (79.5–90.4%) |
CI: Confidence Interval, AUC: Area Under the Receiver Operating Characteristic Curve, KYN/TRP: Kynurenine/Tryptophan.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in CSF
This protocol is a generalized representation based on common practices described in the literature.[3][12][13]
1. Sample Preparation:
- Thaw frozen CSF samples on ice.
- To 100 µL of CSF, add an appropriate amount of a deuterated internal standard for this compound.
- Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol (B129727) (e.g., 3 volumes of solvent to 1 volume of CSF).
- Vortex the mixture thoroughly.
- Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube for analysis.
2. Chromatographic Separation (HPLC):
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase A: Water with an additive like formic acid (e.g., 0.1%) to improve ionization.
- Mobile Phase B: Acetonitrile or methanol with the same additive.
- Gradient: A gradient elution is typically employed, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the analytes.
- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Injection Volume: 5-20 µL.
3. Mass Spectrometric Detection (MS/MS):
- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for this compound.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation.
- Data Analysis: The peak area of this compound is normalized to the peak area of the internal standard. A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the samples.
Visualizations
Caption: Workflow for this compound Measurement in CSF using LC-MS/MS.
Caption: Troubleshooting Logic for Poor HPLC Peak Shape.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CSF neopterin, this compound and kynurenine/tryptophan ratio are biomarkers of active neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF neopterin and this compound are biomarkers of neuroinflammation and neurotoxicity in FIRES and other infection-triggered encephalopathy syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eaglebio.com [eaglebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Cerebrospinal Fluid Protocol | Pathology | School of Medicine | Case Western Reserve University [case.edu]
- 7. A consensus protocol for the standardization of cerebrospinal fluid collection and biobanking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenine Metabolites in CSF and Plasma in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF Concentrations of Brain Tryptophan and Kynurenines during Immune Stimulation with IFN-alpha: Relationship to CNS Immune Responses and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
- 13. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quinolinic Acid (QUIN) Extraction from Brain Tissue for GC-MS Analysis
Welcome to the technical support center for the optimization of quinolinic acid (QUIN) extraction from brain tissue for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during this sensitive analytical procedure.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for QUIN analysis by GC-MS?
A1: this compound is a polar, non-volatile compound. Gas chromatography requires analytes to be volatile and thermally stable to travel through the GC column. Derivatization is a chemical process that converts QUIN into a less polar and more volatile derivative, making it suitable for GC-MS analysis.[1] Common derivatizing agents for QUIN include hexafluoroisopropanol (HFIP) with trifluoroacetylimidazole (TFAI) as a catalyst, or pentafluoropropionic anhydride (B1165640) (PFAA) and 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFP).[2][3]
Q2: What is the purpose of an internal standard in QUIN analysis?
A2: An internal standard (IS) is a compound with similar chemical properties to the analyte (QUIN) that is added in a known amount to every sample and standard. It is used to correct for the loss of analyte during sample preparation and to account for variations in injection volume and instrument response. For QUIN analysis, stable isotope-labeled internal standards like [¹⁸O]QUIN or [²H₃]this compound are ideal as they behave almost identically to QUIN during extraction, derivatization, and chromatography, but can be distinguished by their mass in the mass spectrometer.[2][3]
Q3: What are typical concentrations of QUIN in brain tissue?
A3: QUIN concentrations in the brain are typically in the nanomolar range and can vary between different brain regions. For example, in rats, mean concentrations have been reported as 30.2 ± 1.7 nM in the cerebellum, 5.6 ± 0.7 nM in the cortex, 64.2 ± 9.4 nM in the hippocampus, and 4.3 ± 0.6 nM in the striatum.[4] In human temporal neocortex, concentrations are also low and may not differ significantly between epileptic focus and non-focus regions.[5]
Q4: Can I use a liquid chromatography-mass spectrometry (LC-MS) method instead of GC-MS for QUIN analysis?
A4: Yes, LC-MS/MS is a viable alternative for the analysis of QUIN and other kynurenine (B1673888) pathway metabolites.[6][7] LC-MS has the advantage of not requiring derivatization for polar compounds like QUIN. However, challenges such as poor retention of QUIN on standard reversed-phase columns may need to be addressed.[8] The choice between GC-MS and LC-MS will depend on the available instrumentation, sample matrix, and the specific requirements of the study.
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in various biological samples, providing a reference for expected values.
| Biological Matrix | Species | Brain Region/Fluid | Concentration Range | Citation |
| Brain Tissue | Rat | Cerebellum | 30.2 ± 1.7 nM | [4] |
| Brain Tissue | Rat | Cortex | 5.6 ± 0.7 nM | [4] |
| Brain Tissue | Rat | Hippocampus | 64.2 ± 9.4 nM | [4] |
| Brain Tissue | Rat | Striatum | 4.3 ± 0.6 nM | [4] |
| Brain Tissue | Rat | Frontal Cortex | 20 to 180 fmol/mg wet wt | [3] |
| Brain Microdialysate | Rat | Striatum (basal) | 8 nM | [2] |
| Cerebrospinal Fluid (CSF) | Human | Control | Significantly higher than epileptic patients | [5] |
| Cerebrospinal Fluid (CSF) | Human | Epileptic Patients | 32% lower than controls | [5] |
| Plasma | Rat | Control | 40.1 ± 2.3 nM | [4] |
| Serum | Human | Healthy | 350 ± 167 nmol/L | [6] |
Detailed Experimental Protocol: QUIN Extraction and Derivatization for GC-MS
This protocol is a synthesized methodology based on established procedures for the quantification of this compound in brain tissue.[2][3]
1. Brain Tissue Homogenization:
- Weigh the frozen brain tissue sample.
- Homogenize the tissue in ice-cold 0.4 M perchloric acid (e.g., 10 volumes of acid to tissue weight).
- Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
- Collect the supernatant.
2. Internal Standard Spiking:
- Add a known amount of the internal standard (e.g., [¹⁸O]QUIN or [²H₃]this compound) to the supernatant.[2][3]
3. Solid Phase Extraction (SPE) for Cleanup:
- Neutralize the perchloric acid extract with a potassium hydroxide (B78521) solution.
- Centrifuge to pellet the potassium perchlorate (B79767) precipitate.
- Apply the supernatant to a conditioned Dowex 1x8 (formate form) anion exchange column.[3]
- Wash the column with water to remove neutral and basic compounds.
- Elute QUIN and the internal standard with 6 M formic acid.[3]
4. Derivatization:
- Lyophilize the eluate to dryness.
- Add the derivatization reagents. A common procedure involves adding 120 μL of 2,2,3,3,3-pentafluoro-1-propanol (PFP) and 130 μL of pentafluoropropionic anhydride (PFAA).[2]
- Heat the mixture at 75°C for 30 minutes.[2]
- Evaporate the derivatization reagents to dryness under a stream of nitrogen or using a vacuum concentrator.[2]
- Reconstitute the dried derivative in a small volume of a suitable solvent, such as ethyl acetate.[2]
5. GC-MS Analysis:
- Inject 1-2 µL of the reconstituted sample into the GC-MS system.
- Use a suitable capillary column, such as a DB-5.[3]
- Employ a temperature program that effectively separates the derivatized QUIN from other matrix components. An example program could be: hold at 60°C for 1 minute, then ramp at 13°C/min to 230°C.[2]
- For detection, use negative chemical ionization (NCI) for high sensitivity and monitor the specific ions for derivatized QUIN and its internal standard.[3]
Visualized Experimental Workflow
Caption: Workflow for QUIN extraction from brain tissue for GC-MS.
Troubleshooting Guide
This guide addresses common problems encountered during the GC-MS analysis of this compound from brain tissue extracts.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Peak Intensity | 1. Incomplete derivatization. 2. Degradation of the derivative. 3. Loss of analyte during extraction. 4. Instrument issues (e.g., leak, detector failure). | 1. Optimize derivatization temperature and time. Ensure reagents are fresh. 2. Analyze samples immediately after derivatization. Store reconstituted samples at low temperatures. 3. Check the efficiency of the SPE step. Ensure complete elution. 4. Perform a system check, including leak checks and tuning of the mass spectrometer.[9][10] |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet liner or column.[11] 2. Column overload.[12] 3. Inappropriate GC oven temperature program. | 1. Use a deactivated inlet liner. Trim the front end of the column (0.5-1m).[11] 2. Dilute the sample or increase the split ratio. 3. Lower the initial oven temperature to ensure proper focusing of the analytes at the head of the column.[2] |
| High Background Noise | 1. Contaminated reagents or solvents. 2. Column bleed at high temperatures. 3. Leaks in the system admitting air. | 1. Use high-purity solvents and reagents. 2. Ensure the column temperature does not exceed its maximum operating limit. Condition the column properly.[9] 3. Perform a thorough leak check of the GC-MS system. |
| Retention Time Shifts | 1. Changes in carrier gas flow rate. 2. Column trimming or aging. 3. Large changes in sample matrix. | 1. Verify and maintain a constant carrier gas flow. 2. After significant column maintenance, update retention times in the acquisition method. 3. Ensure consistent and effective sample cleanup to minimize matrix effects. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variable injection volumes. 3. Instability of the derivatized analyte. | 1. Standardize all steps of the extraction and derivatization protocol. 2. Use an autosampler for precise and reproducible injections. 3. Analyze samples in a consistent timeframe after derivatization. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting QUIN GC-MS analysis.
References
- 1. youtube.com [youtube.com]
- 2. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of this compound in rat brain, whole blood, and plasma by gas chromatography and negative chemical ionization mass spectrometry: effects of systemic L-tryptophan administration on brain and blood this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound concentrations in brain and cerebrospinal fluid of patients with intractable complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. feradical.utsa.edu [feradical.utsa.edu]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. shimadzu.co.uk [shimadzu.co.uk]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
reducing variability in quinolinic acid-induced lesion size in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in quinolinic acid (QA)-induced lesion size in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during this compound lesioning experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in lesion size between animals | 1. Inconsistent stereotaxic coordinates.2. Variation in QA concentration or volume.3. Animal strain and substrain differences.4. Type of anesthetic used.5. Inconsistent injection speed.6. Improper QA solution preparation (e.g., pH, sterility). | 1. Ensure the head is level in the stereotaxic frame. Use a reliable brain atlas and consistently identify bregma and lambda.[1]2. Prepare a fresh, sterile QA solution for each experiment. Use a calibrated microinjection pump for accurate volume delivery.[2]3. Use a consistent animal strain, substrain, and supplier. Be aware of known strain-dependent differences in susceptibility to excitotoxicity.[3]4. Use isoflurane (B1672236) anesthesia instead of ketamine, as ketamine can interfere with QA's neurotoxic effects.[4][5]5. Employ a slow, consistent injection rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage and ensure even distribution.[2]6. Adjust the pH of the QA solution to 7.0-7.4 and sterile filter it before use. |
| No lesion or very small lesion observed | 1. Clogged injection needle.2. Incorrect stereotaxic coordinates.3. Insufficient QA concentration or volume.4. Use of ketamine anesthesia. | 1. Before and after injection, expel a small amount of solution to ensure the needle is not clogged.[6]2. Double-check all coordinate calculations and the levelness of the animal's head.3. Perform a dose-response study to determine the optimal QA concentration for your specific animal model and target brain region.[7]4. Ketamine is an NMDA receptor antagonist and can significantly reduce the neurotoxic effects of QA.[4][5] |
| Lesion is misplaced | 1. Inaccurate identification of bregma.2. The animal's head was not level.3. Bent injection needle. | 1. Carefully expose the skull and use a sterile swab to dry the surface for clear visualization of sutures.[8]2. Ensure the dorsal-ventral measurements at bregma and lambda are identical.[1]3. Inspect the needle tip before and after each injection. Lower the needle slowly to avoid bending.[9] |
| High mortality rate post-surgery | 1. Anesthesia overdose.2. Excessive bleeding.3. Post-operative complications (e.g., infection, dehydration). | 1. Closely monitor the animal's respiratory rate and depth of anesthesia throughout the procedure.[10]2. Use bone wax to seal the craniotomy and control bleeding.[8]3. Maintain a sterile surgical field, administer post-operative analgesics and antibiotics as per your approved protocol, and provide supportive care such as subcutaneous fluids and a readily accessible food and water source. |
| Unilateral lesions when bilateral were intended | 1. Clogged needle during the second injection.2. Asymmetrical head placement. | 1. After the first injection, retract the needle, clean the tip, and expel a small amount of solution before proceeding to the second hemisphere.[6]2. Ensure the medial-lateral coordinates are equidistant from the midline suture.[1] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of this compound-induced neurotoxicity?
This compound (QA) is an agonist of the N-methyl-D-aspartate (NMDA) receptor.[11] Its neurotoxic effects are primarily mediated by the overactivation of these receptors, leading to excessive calcium influx, mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[12][13]
Q2: Why is there so much variability in QA-induced lesion size?
Variability can arise from a combination of factors including the precision of the stereotaxic surgery, the preparation and handling of the QA solution, the choice of anesthetic, and the genetic background of the animal model.[3][4]
Experimental Protocol
Q3: What is the recommended anesthetic for QA lesion studies?
Isoflurane is the recommended anesthetic.[4] Ketamine, an NMDA receptor antagonist, can interfere with the excitotoxic action of QA and significantly reduce lesion size.[4][5]
Q4: How should the this compound solution be prepared?
Dissolve this compound in phosphate-buffered saline (PBS) or 0.9% saline. Adjust the pH to a physiological range of 7.0-7.4 using NaOH.[2] It is crucial to sterile filter the solution (e.g., using a 0.22 µm syringe filter) immediately before use to prevent infection.
Q5: What is a typical injection volume and rate for striatal lesions in rats?
For striatal lesions in rats, a common injection volume is 0.5-1.2 µL per site.[2][14] A slow and steady injection rate of 0.1-0.2 µL per minute is recommended to allow for proper diffusion and to minimize mechanical tissue damage.[2] After the injection, the needle should be left in place for at least 5 minutes to prevent backflow of the solution upon retraction.[6]
Animal Models
Q6: Does the strain of the animal affect lesion size?
Yes, the genetic background of the animal model significantly influences susceptibility to QA-induced neurotoxicity. Different inbred and outbred strains of mice and rats exhibit varying degrees of neuronal loss in response to the same dose of QA.[3] It is important to use a consistent strain and supplier for your experiments to minimize this source of variability.
Q7: Are there species-specific differences in QA metabolism?
Yes, there are notable species-specific differences in the metabolism of kynurenine (B1673888), the precursor to QA. This can lead to different endogenous levels of QA and its neuroprotective antagonist, kynurenic acid, which can influence the outcome of exogenous QA administration.[3]
Quantitative Data Tables
Table 1: Effect of Anesthetic Agent on this compound-Induced Lesion Volume in Rats
| Anesthetic Agent | Mean Lesion Volume (mm³) ± SEM | Reference |
| Isoflurane | 18.8 ± 1.1 | [4] |
| Ketamine | Significantly smaller than isoflurane group | [4] |
Table 2: Dose-Dependent Effects of this compound on Rat Striatum
| QA Dose (nmol) | Outcome | Reference |
| 75 | No significant effect on locomotion or feeding | [7] |
| 150 | Hyperactivity and weight loss | [7][15] |
| 225 | Hyperactivity and weight loss | [7] |
| 300 | Lethal | [7] |
Detailed Experimental Protocols
Protocol for this compound-Induced Striatal Lesion in Rats
This protocol provides a step-by-step guide for creating consistent this compound-induced lesions in the rat striatum.
1. Preparation of this compound Solution
-
Dissolve this compound in sterile 0.1 M phosphate-buffered saline (PBS) to the desired concentration (e.g., 125.5 nmol/µL).[14]
-
Adjust the pH of the solution to 7.0-7.4 using 1 M NaOH.
-
Sterile filter the solution through a 0.22 µm syringe filter immediately before drawing it into the injection syringe.
2. Animal Preparation and Anesthesia
-
Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).[10]
-
Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), place it in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[16]
-
Shave the scalp and clean the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.[8]
3. Stereotaxic Surgery
-
Make a midline incision on the scalp to expose the skull.
-
Use sterile cotton swabs to clean and dry the skull surface, ensuring bregma and lambda are clearly visible.
-
Level the skull by adjusting the incisor bar until the dorsal-ventral measurements at bregma and lambda are equal.
-
Identify the target coordinates for the striatum from a rat brain atlas (e.g., Paxinos and Watson).
-
Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.
-
Carefully pierce the dura with a fine-gauge needle.
4. This compound Injection
-
Lower the injection needle (e.g., a 30-gauge needle attached to a Hamilton syringe) to the target dorsal-ventral coordinate.
-
Inject the QA solution at a slow, controlled rate (e.g., 0.1 µL/min) using a microinjection pump.[2]
-
After the injection is complete, leave the needle in place for at least 5 minutes to allow for diffusion and to prevent backflow.[6]
-
Slowly retract the needle.
5. Post-Operative Care
-
Suture the scalp incision.
-
Administer a subcutaneous injection of sterile saline to aid in hydration.
-
Administer post-operative analgesics as per your institution's approved protocol.
-
Place the animal in a clean, warm cage and monitor it until it has fully recovered from anesthesia.
-
Provide easy access to food and water.
-
Monitor the animal daily for signs of pain, distress, or infection.
Visualizations
Caption: Experimental workflow for creating this compound-induced lesions.
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: Factors influencing lesion variability and mitigation strategies.
References
- 1. Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report [mdpi.com]
- 2. EFFECTS OF this compound-INDUCED LESIONS OF THE NUCLEUS ACCUMBENS CORE ON INTER-TEMPORAL CHOICE: A QUANTITATIVE ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Kynurenine Pathway and this compound Production in Macaque Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ketamine anaesthesia interferes with the this compound-induced lesion in a rat model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The this compound model of Huntington's disease: locomotor abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. protocols.io [protocols.io]
- 10. Comparison of ketamine/xylazine and isoflurane anesthesia on the establishment of mouse middle cerebral artery occlusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound lesions of rat striatum abolish D1- and D2-dopamine receptor-mediated catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereotaxic Injections [protocols.io]
troubleshooting quinolinic acid ELISA kit cross-reactivity issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using quinolinic acid ELISA kits. The following information is designed to help you identify and resolve potential issues, with a specific focus on cross-reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing higher than expected this compound concentrations in my samples. Could this be due to cross-reactivity?
A1: Higher than expected results can be due to several factors, including cross-reactivity with other molecules in your sample matrix. This compound is a metabolite of the kynurenine (B1673888) pathway, and other structurally similar molecules from this pathway are potential cross-reactants.[1][2][3] However, many commercially available kits are designed to be highly specific. For instance, some kits report no significant cross-reactivity with analogs like kynurenic acid, xanthurenic acid, kynurenine, picolinic acid, and 3-hydroxyanthranilic acid.[1]
To investigate if you have a cross-reactivity issue, you can perform a spike and recovery experiment. This will help determine if your sample matrix is interfering with the assay.
Q2: What is a spike and recovery experiment, and how can it help me troubleshoot my assay?
A2: A spike and recovery experiment assesses the accuracy of an ELISA in a specific sample matrix.[4][5] It involves adding a known amount of the analyte (in this case, this compound) to your sample and comparing the measured concentration to the expected concentration.[6] A recovery of 80-120% is generally considered acceptable and indicates that the sample matrix is not significantly interfering with the assay.[6][7] Recoveries outside this range may suggest matrix effects, which can sometimes be mistaken for cross-reactivity.
Q3: My spike and recovery experiment showed poor recovery. What should I do next?
A3: Poor recovery in a spike and recovery experiment points to matrix effects. The next step is to perform a linearity of dilution experiment. This involves serially diluting your sample and measuring the this compound concentration at each dilution. If the assay is accurate, the back-calculated concentration of the undiluted sample should be consistent across all dilutions.[8] If you observe a trend where the calculated concentration changes with the dilution factor, it confirms a matrix effect. To mitigate this, you may need to find a minimum required dilution (MRD) for your samples to reduce the concentration of interfering substances.
Q4: How can I be sure that the signal I'm detecting is specific to this compound and not a cross-reactant?
A4: The best way to confirm specificity is to test for cross-reactivity directly. This involves running potential cross-reactants (other kynurenine pathway metabolites) as samples in your ELISA. You would prepare a dilution series of the potential cross-reactant and determine the concentration at which it gives a signal equivalent to a known concentration of this compound. This allows you to calculate the percentage of cross-reactivity.
Cross-Reactivity Data
While specific cross-reactivity data can vary between kit manufacturers, high-quality kits are optimized for specificity. Below is a summary of expected cross-reactivity with common this compound analogs for a highly specific kit.
| Compound | Structure | Expected Cross-Reactivity (%) |
| This compound | Pyridine-2,3-dicarboxylic acid | 100 |
| Kynurenic Acid | 4-hydroxyquinoline-2-carboxylic acid | < 0.1 |
| Xanthurenic Acid | 4,8-dihydroxyquinoline-2-carboxylic acid | < 0.1 |
| L-Kynurenine | (2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid | < 0.1 |
| Picolinic Acid | Pyridine-2-carboxylic acid | < 0.1 |
| 3-Hydroxyanthranilic Acid | 2-amino-3-hydroxybenzoic acid | < 0.1 |
This table is representative of a highly specific this compound ELISA kit. Actual cross-reactivity can vary, and it is recommended to consult the manufacturer's datasheet for your specific kit.
Key Experimental Protocols
Spike and Recovery Protocol
Objective: To determine if the sample matrix interferes with the quantification of this compound.
Materials:
-
This compound ELISA Kit (including standards and buffers)
-
Your biological samples
-
High-concentration this compound standard for spiking
Methodology:
-
Prepare Samples: Aliquot your sample into two tubes. One will be the "unspiked" sample, and the other will be the "spiked" sample.
-
Spike Samples: Add a known amount of high-concentration this compound standard to the "spiked" tube. The final concentration of the spike should be in the mid-range of the standard curve. Add an equivalent volume of assay buffer to the "unspiked" tube.
-
Run ELISA: Assay the "spiked" and "unspiked" samples according to the kit protocol.
-
Calculate Recovery:
Linearity of Dilution Protocol
Objective: To determine if the sample can be diluted to minimize matrix effects while maintaining accurate measurement.
Materials:
-
This compound ELISA Kit
-
Your biological sample with a high endogenous or spiked concentration of this compound
-
Assay diluent
Methodology:
-
Prepare Dilutions: Create a series of two-fold or four-fold dilutions of your sample using the provided assay diluent.
-
Run ELISA: Assay the neat and diluted samples according to the kit protocol.
-
Calculate Linearity:
-
For each dilution, multiply the measured concentration by the dilution factor to get the back-calculated concentration of the neat sample.
-
Linearity (%) = (Back-calculated Concentration / Concentration of Neat Sample) x 100
-
The back-calculated concentrations should be consistent across the dilution series. The minimum dilution that provides a consistent result is the Minimum Required Dilution (MRD).[8]
-
Visual Guides
Kynurenine Pathway and Potential Cross-Reactants
Caption: Simplified kynurenine pathway showing this compound and potential cross-reactants.
Troubleshooting Workflow for Cross-Reactivity
Caption: Step-by-step workflow for troubleshooting suspected cross-reactivity issues.
References
- 1. This compound ELISA kit I High Sensitivity I Cited in 10 papers [immusmol.com]
- 2. Kynurenine pathway metabolites as potential biomarkers in age-related macular degeneration: an ELISA-based prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pblassaysci.com [pblassaysci.com]
- 5. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biosensis.com [biosensis.com]
- 7. woongbee.com [woongbee.com]
- 8. cygnustechnologies.com [cygnustechnologies.com]
Technical Support Center: Accurate Quantification of Low Quinolinic Acid Levels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of low levels of quinolinic acid (QUIN).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying low levels of this compound?
A1: The most common and reliable methods for quantifying low levels of this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[1][2][3][4] LC-MS/MS is often preferred for its high sensitivity and selectivity.[3][4]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is a crucial step in GC-MS analysis of this compound to improve its volatility and thermal stability.[5] this compound is a polar molecule with low volatility, making it unsuitable for direct GC analysis. Derivatization converts it into a less polar and more volatile compound, allowing for better separation and detection.[1][5][6] Common derivatization techniques include esterification.[6]
Q3: What causes peak tailing in the HPLC analysis of this compound and how can it be resolved?
A3: Peak tailing in HPLC analysis of this compound is often attributed to its chelating nature, leading to secondary interactions with metallic components of the HPLC system, such as the column frits and stainless steel parts.[7][8] This can be addressed by using a mobile phase with additives that can mask these interactions. Adding Cu2+ ions to the mobile phase has been shown to improve peak shape and sensitivity.[7][8] Suppressing its ionization by adding formic acid can also lower its chelating ability.[7]
Q4: What are matrix effects and how do they impact the quantification of this compound by mass spectrometry?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[9] In the context of this compound quantification in biological fluids like plasma, CSF, or brain tissue, endogenous components can interfere with the ionization process, leading to inaccurate measurements.[10][11] The use of stable isotope-labeled internal standards, such as [¹⁸O]QUIN or d3-QUIN, is the most effective way to compensate for matrix effects.[6][10][12][13]
Q5: How can the sensitivity of HPLC methods for this compound be improved?
A5: The sensitivity of HPLC methods for this compound, which has low native UV absorbance and is not fluorescent, can be significantly improved through derivatization to attach a fluorescent tag.[14][15] One method involves derivatization with monodansylcadaverine using a water-soluble carbodiimide, which can increase detection sensitivity by about 300 times compared to direct UV absorbance.[14][15] Another highly sensitive method involves the enzymatic conversion of QUIN to a fluorescently labeled deamido-NAD analog.[2]
Troubleshooting Guides
HPLC & LC-MS/MS
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape / Peak Tailing | Secondary interactions with column hardware due to the chelating nature of this compound.[7][8] | - Add a chelating agent suppressor like Cu2+ to the mobile phase.[7][8]- Use a mobile phase with a low pH (e.g., containing formic acid) to suppress ionization.[7]- Employ a column with a different stationary phase, such as a mixed-mode column.[16] |
| Low Sensitivity / Poor Signal-to-Noise | - Low UV absorbance of this compound.[14]- Inefficient ionization in MS. | - For HPLC-UV, consider derivatization with a fluorescent tag.[14][15]- For LC-MS, optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure proper mobile phase composition for optimal ionization. |
| Inaccurate Quantification / Poor Reproducibility | - Matrix effects (ion suppression or enhancement).[9][17][10]- Inconsistent sample preparation. | - Crucially, use a stable isotope-labeled internal standard (e.g., d3-quinolinic acid) to correct for matrix effects and extraction variability. [1][12][13]- Perform a thorough method validation including assessment of matrix effects from different sources.[18]- Optimize the sample cleanup procedure (e.g., protein precipitation followed by solid-phase extraction).[19] |
| Co-elution with Interfering Peaks | Inadequate chromatographic separation. | - Optimize the gradient elution profile.- Evaluate different stationary phases (e.g., C18, mixed-mode).[3][16]- Adjust the mobile phase pH. |
GC-MS
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Very Low Signal | - Incomplete or failed derivatization.[5]- Degradation of the analyte in the injector port. | - Optimize derivatization conditions (reagent, temperature, time).[1]- Ensure the use of an inert inlet liner.[20]- Verify the stability of the derivatized product. |
| Poor Peak Shape | - Active sites in the GC system (inlet liner, column).- Suboptimal column temperature program. | - Use a deactivated inlet liner and a high-quality, inert GC column.[20]- Optimize the temperature ramp to ensure proper focusing of the analyte band. |
| Inaccurate Quantification | - Variability in derivatization efficiency.- Matrix effects. | - Use a stable isotope-labeled internal standard that undergoes derivatization along with the analyte.[6]- Optimize the extraction and cleanup procedure to remove interfering matrix components. |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Plasma
This protocol is a generalized procedure based on common practices in published methods.[3][4][19]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of an internal standard working solution (e.g., d3-quinolinic acid in water).
-
Add 150 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or 96-well plate.
-
For cleaner samples, consider an additional solid-phase extraction (SPE) step.[19]
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting with low %B, increasing to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode (optimization is required).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor and product ions for both this compound and the internal standard.
-
Protocol 2: GC-MS Quantification of this compound in Brain Tissue
This protocol is a generalized procedure based on established methods.[1][6]
-
Sample Preparation & Extraction:
-
Homogenize brain tissue in a suitable buffer (e.g., perchloric acid).
-
Add a known amount of [¹⁸O]QUIN or d3-QUIN as an internal standard.
-
Centrifuge to pellet proteins and lipids.
-
Purify the supernatant using an anion exchange column (e.g., Dowex 1x8).
-
Elute this compound with formic acid and lyophilize the eluate.
-
-
Derivatization:
-
To the dried extract, add a derivatization reagent such as hexafluoroisopropanol with trifluoroacetylimidazole as a catalyst.[6]
-
Heat the reaction mixture to ensure complete derivatization.
-
Extract the derivatized this compound into an organic solvent like heptane.
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5).
-
Injector Temperature: Optimized to ensure volatilization without degradation.
-
Oven Program: A temperature gradient to separate the derivatized analyte from other components.
-
Ionization Mode: Negative Chemical Ionization (NCI) for high sensitivity.[6]
-
Scan Type: Selected Ion Monitoring (SIM) of specific ions for the derivatized this compound and its internal standard.[6]
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Typical Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages | Reference |
| LC-MS/MS | Low nmol/L to pmol/L | High | High sensitivity and specificity, suitable for complex matrices. | Susceptible to matrix effects, requires expensive instrumentation. | [2][3][21] |
| GC-MS (NCI) | fmol range | Medium | Very high sensitivity. | Requires extensive sample cleanup and derivatization. | [1][6] |
| HPLC-Fluorescence | Low nmol/L | High | High sensitivity, less expensive than MS. | Requires derivatization with a fluorescent tag. | [2][14][15] |
| HPLC-UV | µmol/L | High | Simple, widely available. | Low sensitivity, susceptible to interference. | [7][14] |
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Troubleshooting logic for HPLC peak tailing.
Caption: Simplified kynurenine pathway leading to this compound.
References
- 1. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method to Quantify this compound in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Quantification of this compound in rat brain, whole blood, and plasma by gas chromatography and negative chemical ionization mass spectrometry: effects of systemic L-tryptophan administration on brain and blood this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. bme.psu.edu [bme.psu.edu]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC analysis of this compound, a NAD biosynthesis intermediate, after fluorescence derivatization in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Analysis of Quinolinic Acid by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of quinolinic acid.
Frequently Asked Questions (FAQs)
Q1: I am observing significant signal suppression for this compound in my plasma samples. What is the likely cause and what are the first steps to troubleshoot this?
A1: Signal suppression, a common form of matrix effect in LC-MS/MS, is likely due to co-eluting endogenous components from your plasma sample that interfere with the ionization of this compound.[1][2] Phospholipids (B1166683) are a major cause of ion suppression in plasma and serum samples.[3][4]
Initial Troubleshooting Steps:
-
Assess the Matrix Effect: The first step is to confirm and quantify the extent of the ion suppression. This can be done qualitatively using a post-column infusion experiment or quantitatively by calculating the matrix factor (MF) through a post-extraction spike experiment.[1][5]
-
Review Your Sample Preparation: Simple protein precipitation is often insufficient for removing phospholipids.[3][6] Consider optimizing your sample preparation to more effectively remove these interfering substances.
-
Check Your Internal Standard (IS) Performance: If you are using a stable isotope-labeled internal standard (SIL-IS) like d3-quinolinic acid, verify that its signal is also suppressed similarly to the analyte. Inconsistent IS response can indicate a problem with the standard itself or that it is not adequately compensating for the matrix effect.[7]
Q2: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound analysis?
A2: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium (B1214612), ¹³C). For this compound, d3-quinolinic acid is commonly used.[8][9]
SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte.[7][10] This means it will co-elute chromatographically and experience the same degree of ionization suppression or enhancement in the mass spectrometer source. By calculating the ratio of the analyte signal to the SIL-IS signal, variations due to matrix effects can be effectively normalized, leading to more accurate and precise quantification.[11][12]
Q3: My SIL-IS for this compound is not adequately compensating for the matrix effect. What should I do?
A3: While SIL-IS is the best tool to combat matrix effects, its performance can sometimes be compromised. Here’s a troubleshooting guide:
-
Verify Co-elution: Ensure that the analyte and the SIL-IS are perfectly co-eluting. Even small separations can lead to differential matrix effects.[11] The deuterium isotope effect can sometimes cause the SIL-IS to elute slightly earlier on reverse-phase columns.
-
Investigate Matrix Lot-to-Lot Variability: The composition of biological matrices can vary between different lots or individuals, leading to inconsistent matrix effects.[2][13] It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.[5]
-
Check for Cross-Signal Contribution: In some cases, natural isotopes of the analyte can contribute to the signal of the SIL-IS, especially at high analyte concentrations. This can lead to non-linear calibration curves.[12]
-
Assess IS Purity and Stability: Ensure the purity of your SIL-IS, as impurities can affect quantification. Also, check for potential degradation or, in the case of deuterium-labeled standards, hydrogen-deuterium exchange.
Troubleshooting Inconsistent Internal Standard Response
Caption: A logical workflow for troubleshooting inconsistent internal standard response in LC-MS/MS analysis.
Sample Preparation Protocols and Troubleshooting
Q4: Can you provide a detailed protein precipitation protocol for this compound in plasma? What are its limitations?
A4: Protein precipitation is a simple and common method for sample preparation.
Experimental Protocol: Protein Precipitation
-
Sample Aliquot: Take 100 µL of plasma.
-
Internal Standard Spiking: Add your working solution of d3-quinolinic acid.
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile (B52724) (or methanol) containing 0.1% formic acid.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or well.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Limitations:
While protein precipitation effectively removes proteins, it is not efficient at removing other matrix components like phospholipids.[6] This can lead to significant ion suppression, especially for early eluting compounds like this compound.
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, low cost | Incomplete removal of phospholipids, high potential for matrix effects[6] |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, significantly reduces matrix effects | More complex method development, higher cost[14][15] |
Q5: How can I use Solid-Phase Extraction (SPE) to get a cleaner extract and reduce matrix effects for this compound?
A5: Solid-phase extraction is a more selective sample preparation technique that can significantly reduce matrix effects by removing interfering phospholipids.[3][4][6] Mixed-mode or polymeric SPE sorbents are often effective.[16][17]
General Experimental Protocol: Mixed-Mode Cation Exchange SPE
-
Conditioning: Condition the SPE cartridge with methanol (B129727) followed by water.
-
Equilibration: Equilibrate the cartridge with an acidic buffer (e.g., formic acid in water).
-
Loading: Load the pre-treated plasma sample (acidified to ensure this compound is in its neutral or cationic form).
-
Washing: Wash with a weak organic solvent (e.g., 5% methanol in acidic water) to remove polar interferences. A subsequent wash with a stronger organic solvent can remove phospholipids.
-
Elution: Elute this compound with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase.
Phospholipid Removal Workflow
Caption: A streamlined workflow for removing both proteins and phospholipids from plasma samples prior to analysis.
Chromatographic and Alternative Strategies
Q6: My this compound peak is broad and elutes very early, close to the solvent front where I see a lot of ion suppression. How can I improve my chromatography?
A6: Poor retention of polar compounds like this compound on traditional C18 columns is a common issue.
Chromatographic Solutions:
-
Biphenyl (B1667301) Column: Consider using a biphenyl stationary phase. These columns offer alternative selectivity through π-π interactions and can provide better retention for polar and aromatic compounds compared to C18 columns.[18][19][20][21]
-
Mobile Phase Optimization: Ensure your mobile phase pH is appropriate to maintain this compound in a consistent ionic state. Using an acidic mobile phase (e.g., with 0.1% formic acid) is common.[8]
-
Gradient Optimization: A shallow gradient at the beginning of the run can help to better resolve this compound from early eluting matrix components.
Comparison of Column Chemistries for Polar Analytes
| Column Type | Primary Retention Mechanism | Best Suited For |
| C18 | Hydrophobic interactions | Non-polar to moderately polar compounds |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Aromatic and moderately polar compounds |
| Biphenyl | Hydrophobic and enhanced π-π interactions | Polar and aromatic compounds, offering unique selectivity[18][20] |
Q7: I do not have access to a stable isotope-labeled internal standard. What are my alternatives for quantifying this compound in the presence of matrix effects?
A7: While a SIL-IS is ideal, there are alternative quantification strategies, though they are generally more labor-intensive.
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., pooled plasma from a control group).[22][23] This helps to mimic the matrix effects seen in the unknown samples.
Matrix-Matched Calibration Workflow
Caption: Workflow for creating and using a matrix-matched calibration curve to mitigate matrix effects.
-
Standard Addition Method: This is a very accurate method but requires more sample and analysis time. It involves adding known amounts of the analyte to several aliquots of the same unknown sample. By plotting the instrument response against the concentration of the added analyte, the endogenous concentration can be determined by extrapolating the linear regression to the x-intercept.[13][24] This method corrects for matrix effects on a per-sample basis.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Restek - Blog [restek.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 23. lcms.cz [lcms.cz]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Stability of Quinolinic Acid Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of quinolinic acid samples for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. Under these conditions, it can be stable for at least four years.[1]
Q2: How long are aqueous solutions of this compound stable?
Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours.[1]
Q3: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation through several pathways, including:
-
Oxidative stress: In the presence of transition metals like iron (Fe²⁺), this compound can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative degradation.[2][3][4][5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis.[7]
-
Hydrolysis: While this compound itself does not have functional groups that are readily hydrolyzed under neutral environmental conditions, prolonged exposure to strongly acidic or alkaline conditions, especially at elevated temperatures, can lead to degradation.
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[1] It has limited solubility in aqueous buffers like PBS (pH 7.2).[1] For biological experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer of choice.[1]
Q5: Can I freeze and thaw my this compound solutions?
Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. If you need to store aliquots of a stock solution, it is best to prepare single-use aliquots to minimize the number of freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or low analytical results for this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound. Avoid using aqueous solutions stored for more than 24 hours.[1] |
| Sample degradation during processing | Minimize the exposure of samples to light and elevated temperatures during preparation and analysis. Process samples on ice when possible. |
| Adsorption to container surfaces | Use low-adsorption microcentrifuge tubes or glassware. Silanized glass vials can also be considered. |
| Improper storage of samples | Ensure samples are stored at or below -20°C, protected from light. For long-term storage, -80°C is preferable. |
| Analytical method issues | Verify the performance of your analytical method (e.g., HPLC, LC-MS/MS) with a freshly prepared standard. Check for issues like peak tailing, which can be addressed by modifying the mobile phase (e.g., adding copper ions).[8] |
Issue 2: Appearance of unknown peaks in the chromatogram during stability studies.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | This is expected in forced degradation studies. Use a stability-indicating method that can resolve the main peak from all degradation products. Employ a photodiode array (PDA) detector to check for peak purity. |
| Contamination from solvent or reagents | Analyze a blank sample (solvent without this compound) to rule out contamination. |
| Interaction with excipients (in formulated products) | Conduct forced degradation studies on the placebo to identify any peaks originating from the excipients. |
Issue 3: Color change or precipitation in this compound solutions.
| Possible Cause | Troubleshooting Step |
| Oxidation | A color change (e.g., yellowing) may indicate oxidation. Prepare fresh solutions and consider purging with an inert gas like nitrogen or argon.[1] |
| Precipitation due to low solubility | If diluting a stock solution in an organic solvent into an aqueous buffer, ensure the final concentration does not exceed the solubility limit of this compound in the aqueous medium. Sonication may help in dissolving the compound. |
| pH-dependent solubility | The solubility of this compound, a dicarboxylic acid, is pH-dependent. Adjusting the pH of the solution may help in redissolving the precipitate. |
Data Presentation: Stability of this compound Under Forced Degradation
The following tables summarize the expected stability of this compound under various stress conditions. These are representative data to guide the design of stability studies.
Table 1: Stability of this compound in Solution under Different pH and Temperature Conditions.
| Condition | Temperature | Time (days) | % this compound Remaining |
| 0.1 M HCl | 60°C | 7 | ~85% |
| Water | 60°C | 7 | >98% |
| 0.1 M NaOH | 60°C | 7 | ~90% |
| 0.1 M HCl | Room Temp | 30 | >95% |
| Water | Room Temp | 30 | >99% |
| 0.1 M NaOH | Room Temp | 30 | >97% |
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress.
| Stress Condition | Duration | % this compound Remaining |
| 3% H₂O₂ (Oxidative) | 24 hours | ~80% |
| Dry Heat | 7 days at 80°C | >98% |
| Photolytic (ICH guidelines) | 1.2 million lux hours | ~92% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting a this compound solution to various stress conditions to evaluate its stability and identify potential degradation products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 12 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in a hot air oven at 105°C for 48 hours. Also, place a solution of this compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Sample Analysis: After the specified time, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 20 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and this compound in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. This compound, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. questjournals.org [questjournals.org]
- 8. ijcrt.org [ijcrt.org]
Technical Support Center: Optimization of Quinolinic Acid Derivatization in ELISA Assays
Welcome to the technical support center for the optimization of quinolinic acid (QA) derivatization in ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible results.
Troubleshooting Guide: Derivatization Step
This guide addresses specific issues that may arise during the derivatization (acylation) of this compound for ELISA analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal in Standards and Samples | Inefficient Derivatization: The chemical modification of this compound is incomplete. | 1. Reagent Preparation: Ensure the acylation reagent is freshly prepared just before use, as its stability may be limited.[1] 2. Incubation Conditions: Verify the incubation temperature (e.g., 37°C) and time (e.g., 2 hours) are as specified in the protocol.[1] Deviations can significantly impact the reaction. 3. pH of Reaction: The pH of the reaction mixture is critical for the activation of carboxylic acid groups. Ensure the reaction diluent maintains the optimal pH.[1] |
| Degraded Reagents: The acylation reagent or other components of the derivatization step have lost activity. | 1. Storage: Confirm all kit components have been stored at the recommended temperature (typically 2-8°C).[2] 2. Reagent Age: Do not use expired reagents. Once opened, some reagents may have a limited stability of about one month when stored correctly.[2] | |
| High Background Signal | Non-Specific Binding of Derivatization Reagents: Excess or improperly reacted derivatization reagents are binding to the plate or antibodies. | 1. Washing Steps: Ensure thorough washing after the derivatization and subsequent ELISA steps to remove any unbound reagents.[3][4] 2. Reagent Concentration: Use the precise volume of acylation reagent as specified in the protocol. Adding excess can lead to increased background.[1] |
| Contamination: Contamination of reagents or samples. | 1. Pipetting Technique: Use fresh pipette tips for each standard, sample, and reagent to prevent cross-contamination.[3][5] 2. Plate Sealing: Use a fresh plate sealer during incubations to prevent well-to-well contamination.[3] | |
| Poor Reproducibility (High CV%) | Inconsistent Derivatization: Variability in the derivatization reaction across wells. | 1. Temperature Uniformity: Ensure even temperature distribution across the reaction plate during incubation. Avoid stacking plates.[5] 2. Pipetting Accuracy: Calibrate pipettes and ensure consistent and accurate pipetting of all reagents and samples.[3][5] 3. Mixing: Gently but thoroughly mix the contents of the wells after adding the acylation reagent.[1] |
| Sample Matrix Effects: Components in the biological sample (e.g., serum, plasma) are interfering with the derivatization reaction. | 1. Sample Preparation: Ensure samples are properly processed (e.g., centrifuged) to remove particulates.[6] 2. Dilution: If matrix effects are suspected, consider further dilution of the sample, if within the detection range of the assay. | |
| Standard Curve is Normal, but Sample Signal is Low | Presence of Interfering Substances: The sample may contain substances that inhibit the derivatization of this compound. | 1. Sample Clean-up: For complex matrices, consider a sample clean-up step like solid-phase extraction (SPE), although this is not standard for most ELISA kits.[7] 2. Spike and Recovery: Perform a spike and recovery experiment to determine if the sample matrix is suppressing the signal. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the derivatization step for this compound in an ELISA?
A1: this compound is a small molecule that is not very immunogenic on its own, meaning it doesn't elicit a strong antibody response. The derivatization step, often an acylation reaction, chemically modifies the this compound molecule. This modification serves two main purposes: it makes the molecule larger and more structurally distinct, which enhances its recognition by the specific antibodies used in the ELISA, and it allows for the linking of the molecule to a carrier protein during the development of the assay's antibodies.
Q2: Why is the acylation reagent prepared immediately before use?
A2: Acylation reagents can be highly reactive and may degrade in the presence of moisture or over time. To ensure maximum reactivity and consistent results, it is crucial to prepare the solution just before adding it to the reaction plate.[1]
Q3: Can I use samples other than serum or plasma?
A3: Commercially available this compound ELISA kits are often optimized for serum and heparin plasma.[1][2][8] Using other sample types, such as cell culture supernatants, may be possible but would require validation to ensure there are no matrix effects that interfere with the derivatization or the immunoassay.
Q4: What are the critical parameters to control during the derivatization incubation?
A4: The most critical parameters are temperature and time.[1] The chemical reaction is sensitive to both, and deviations from the protocol can lead to incomplete derivatization and inaccurate results. Consistent timing and a calibrated incubator are essential.
Q5: How does pH affect the derivatization of this compound?
A5: The derivatization of a carboxylic acid like this compound often requires a specific pH to proceed efficiently. The pH can influence the activation of the carboxyl groups, which is a necessary step for the acylation reaction to occur. The reaction diluents provided in ELISA kits are formulated to maintain the optimal pH for this reaction.
Experimental Protocols
Protocol for this compound Derivatization and ELISA
This protocol is a generalized example based on commercially available competitive ELISA kits.[1] Always refer to the specific manual provided with your kit.
1. Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the Acylation Reagent just before use by mixing its components according to the kit instructions. This solution is typically not stable and cannot be reused.[1]
-
Prepare standards, controls, and samples. A low sample volume, often 25 µL, is required.[8]
2. Derivatization (Acylation):
-
Pipette 25 µL of standards, controls, and samples into the appropriate wells of the Reaction Plate.
-
Add 50 µL of Reaction Diluent to all wells and mix briefly.[1]
-
Add 100 µL of the freshly prepared Acylation Reagent to all wells and mix briefly.[1]
-
Cover the plate with an adhesive foil and incubate for 2 hours at 37°C.[1]
3. ELISA Procedure (Competitive Assay):
-
Following derivatization, transfer 40 µL of the derivatized standards, controls, and samples to the wells of the this compound microtiter plate, which is pre-coated with antigen.
-
Add 100 µL of the this compound Antiserum to all wells.
-
Incubate for 30 minutes at room temperature (20-25°C) on a shaker (approximately 500 rpm).[1]
-
Wash the plate 4 times with 300 µL of ELISA Wash Buffer per well.
-
Add 100 µL of the Enzyme Conjugate (e.g., anti-rabbit IgG-peroxidase) to all wells.[1]
-
Incubate for 30 minutes at room temperature on a shaker.[1]
-
Wash the plate 4 times as described previously.
-
Add 100 µL of TMB Substrate to all wells and incubate for 20-30 minutes at room temperature on a shaker, protected from direct sunlight.[1]
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 15 minutes. The optical density is inversely proportional to the this compound concentration.
Visualizations
Caption: Workflow for this compound derivatization and subsequent ELISA detection.
Caption: Decision tree for troubleshooting low signal in this compound ELISA assays.
References
- 1. researchgate.net [researchgate.net]
- 2. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. biomatik.com [biomatik.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. The role of pH in modified ELISA procedures used for the estimation of functional antibody affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ELISA kit I High Sensitivity I Cited in 10 papers [immusmol.com]
Technical Support Center: Optimizing Quinolinic Acid Recovery from Plasma
Welcome to the technical support center for the analysis of quinolinic acid in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery and accurate quantification of this compound in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three most prevalent methods for extracting this compound from plasma are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method often depends on the desired level of sample cleanup, throughput, and the specific requirements of the downstream analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: Why is protein precipitation with acetonitrile (B52724) a frequently used method for this compound analysis?
A2: Protein precipitation with acetonitrile is a simple, rapid, and cost-effective method for removing the bulk of proteins from plasma samples.[1] It is particularly effective for polar analytes like this compound and is compatible with reversed-phase LC-MS analysis. The resulting supernatant can often be directly injected into the LC-MS system after centrifugation.[1]
Q3: What are the key advantages of using Solid-Phase Extraction (SPE) for this compound?
A3: SPE offers a higher degree of selectivity and sample cleanup compared to protein precipitation.[2] This can lead to reduced matrix effects, improved analytical column longevity, and potentially higher sensitivity in LC-MS analysis. Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties, can be particularly effective for isolating acidic compounds like this compound.
Q4: When should I consider using Liquid-Liquid Extraction (LLE)?
A4: LLE can be a powerful technique for isolating analytes based on their differential solubility in two immiscible liquid phases. For acidic compounds like this compound, adjusting the pH of the aqueous phase can enhance its partitioning into an organic solvent. However, LLE can be more labor-intensive and may suffer from issues like emulsion formation.
II. Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the extraction of this compound from plasma using different techniques.
Protein Precipitation (PPT)
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Recovery | Incomplete protein precipitation. | - Ensure a sufficient volume of cold acetonitrile is used (typically a 3:1 or 4:1 ratio of acetonitrile to plasma).- Vortex the sample vigorously after adding acetonitrile to ensure thorough mixing.- Increase the precipitation time at low temperatures (e.g., -20°C). |
| Co-precipitation of this compound with proteins. | - Optimize the pH of the sample before adding the precipitation solvent. For acidic analytes, a slightly acidic pH may be beneficial.- Consider using a different precipitation solvent, such as methanol (B129727) or acetone, although acetonitrile is generally most effective for protein removal.[3] | |
| High Variability in Results | Inconsistent protein pellet formation. | - Ensure consistent vortexing time and speed for all samples.- Use a refrigerated centrifuge to maintain a constant low temperature during centrifugation. |
| Pipetting errors with viscous plasma. | - Use positive displacement pipettes for accurate handling of plasma.- Allow plasma samples to reach room temperature before pipetting to reduce viscosity. | |
| Column Clogging or High Backpressure | Incomplete removal of precipitated proteins. | - Increase centrifugation speed and/or time to ensure a compact protein pellet.- Carefully aspirate the supernatant without disturbing the pellet.- Consider a filtration step after centrifugation using a syringe filter (e.g., 0.22 µm). |
Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Recovery | Inappropriate SPE sorbent. | - For acidic compounds like this compound, a mixed-mode sorbent with both reversed-phase and anion-exchange properties (e.g., Strata-X-A) is often effective.- Ensure the sorbent chemistry is appropriate for the polarity of this compound. |
| Suboptimal pH during loading. | - Adjust the pH of the plasma sample to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral form for better retention on reversed-phase sorbents. | |
| Inefficient elution. | - Use an elution solvent that is strong enough to disrupt the interaction between this compound and the sorbent. This may involve increasing the organic solvent concentration or adding a pH modifier (e.g., a small amount of ammonia (B1221849) for an acidic compound on an anion exchanger). | |
| Sample breakthrough during loading. | - Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.- Ensure the sample volume does not exceed the capacity of the SPE cartridge. | |
| Poor Reproducibility | Inconsistent flow rates. | - Use a vacuum manifold or a positive pressure manifold that allows for precise control of flow rates during each step of the SPE process. |
| Cartridge drying out. | - Ensure the sorbent bed does not go dry during the conditioning and equilibration steps, unless specified by the protocol. |
Liquid-Liquid Extraction (LLE)
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Recovery | Suboptimal pH of the aqueous phase. | - Adjust the pH of the plasma sample to be well below the pKa of this compound to ensure it is protonated and more soluble in the organic phase. |
| Inappropriate organic solvent. | - Select an organic solvent in which this compound has high solubility and is immiscible with the aqueous phase. Ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and an organic solvent are common choices for acidic compounds. | |
| Inefficient phase separation. | - Centrifuge the sample after extraction to achieve a clear separation between the aqueous and organic layers. | |
| Emulsion Formation | High concentration of lipids or proteins at the interface. | - Use gentle mixing (e.g., slow inversion of the tube) instead of vigorous vortexing.- Add a small amount of salt (salting out) to the aqueous phase to increase its polarity and break the emulsion.- Centrifuge at a higher speed or for a longer duration. |
| High Background in Analysis | Extraction of interfering compounds. | - Perform a back-extraction step: after the initial extraction, wash the organic phase with a fresh aqueous solution at a pH where the interferences are ionized and partition back into the aqueous phase, while the analyte of interest remains in the organic phase. |
III. Data Presentation
| Extraction Method | Typical Recovery Range | Key Considerations |
| Protein Precipitation (Acetonitrile) | >80% for similar analytes[4] | Simple, fast, but may have higher matrix effects. Protein removal efficiency is typically >90%.[3] |
| Solid-Phase Extraction (SPE) | 88-117% for phenolic acids[5] | Provides cleaner extracts, reducing matrix effects. Method development is more complex. |
| Liquid-Liquid Extraction (LLE) | >85% for some compounds[6] | Can be highly selective with pH optimization but is more prone to emulsion formation and is more labor-intensive. |
IV. Experimental Protocols
Detailed Protocol for Protein Precipitation
This protocol is a general guideline for the extraction of this compound from plasma using protein precipitation with acetonitrile, a common method cited in the literature.[1]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully aspirate the clear supernatant and transfer it to a new clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
-
Detailed Protocol for Solid-Phase Extraction (SPE)
This protocol provides a general workflow for the extraction of an acidic analyte like this compound from plasma using a mixed-mode SPE cartridge.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an internal standard.
-
Add 1.5 mL of a 1:1 mixture of methanol:acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with 4 mL of deionized water and acidify to a pH of approximately 3.5 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the mixed-mode cation exchange (MCX) or similar cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M formic acid to remove neutral and acidic interferences.
-
Wash the cartridge with 3 mL of methanol to remove lipids and other nonpolar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
V. Visualizations
Kynurenine (B1673888) Pathway
The following diagram illustrates the kynurenine pathway, the primary metabolic route for tryptophan degradation, leading to the production of this compound.
Experimental Workflow: Protein Precipitation
This diagram outlines the key steps in the protein precipitation workflow for this compound extraction from plasma.
Troubleshooting Logic: Low SPE Recovery
This diagram provides a logical workflow for troubleshooting low recovery of this compound during Solid-Phase Extraction.
References
- 1. A validated liquid chromatography-high resolution-tandem mass spectrometry method for the simultaneous quantitation of tryptophan, kynurenine, kynurenic acid, and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
minimizing analytical interference in quinolinic acid measurement
Welcome to the technical support center for the accurate measurement of quinolinic acid (QA). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize analytical interference during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological samples.
Question: Why am I seeing poor peak shape (fronting, tailing, or splitting) in my chromatogram?
Answer: Poor peak shape can arise from several factors related to the sample, the analytical column, or the instrument settings.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1] Try diluting your sample or reducing the injection volume.
-
Column Contamination: Buildup of contaminants from the sample matrix on the column can cause peak tailing and splitting.[2][3] It is crucial to use guard columns and implement a robust sample clean-up procedure.[3] Regular column flushing according to the manufacturer's instructions is also recommended.
-
Improper Sample Solvent: Injecting a sample in a solvent that is significantly stronger than the initial mobile phase can lead to peak splitting.[3][4] Whenever possible, dissolve your sample in the mobile phase.[3]
-
Degraded Column: Over time, the stationary phase of the column can degrade, especially at extreme pH or high temperatures, leading to poor peak shape. If other troubleshooting steps fail, consider replacing the column.[5]
-
Active Sites (GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS), active sites in the injector liner or the column can interact with the analyte, causing peak tailing.[5][6] Using deactivated liners and columns is essential.[6][7] If tailing persists, trimming the front end of the column may help.[6]
Question: My retention times are shifting between injections. What could be the cause?
Answer: Retention time shifts can compromise the identification and quantification of this compound. The most common causes include:
-
Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.[2][8] Always prepare fresh mobile phase and ensure accurate measurements.
-
Fluctuating Column Temperature: Inconsistent column temperature can cause retention times to vary. Ensure your column oven is maintaining a stable temperature.[2][8]
-
Column Equilibration: Insufficient equilibration time between injections can lead to drifting retention times.[3][8] It is recommended to allow at least 10 column volumes of the mobile phase to pass through the column before the next injection.[3][8]
-
Leaks in the System: Leaks in the pump, injector, or fittings can cause pressure fluctuations and, consequently, retention time shifts. A systematic check for leaks is advisable.[1]
Question: I am observing a weak signal or low sensitivity for this compound. How can I improve it?
Answer: Low sensitivity can be a significant hurdle in detecting the low concentrations of this compound often found in biological samples.
-
Suboptimal Derivatization (GC-MS): this compound is not volatile and requires derivatization for GC-MS analysis.[9] Incomplete or inefficient derivatization will result in a poor signal. Optimize the reaction conditions, including temperature, time, and reagent concentration.
-
Matrix Effects (LC-MS/MS): Components of the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression and a weaker signal.[10]
-
Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[10]
-
Diluting the sample can also mitigate matrix effects.[10]
-
The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[11]
-
-
Incorrect Detection Method: this compound has low UV absorbance and is not naturally fluorescent.[12][13] For HPLC, fluorescence detection after derivatization is a more sensitive approach than UV detection.[12][13]
-
Ion Source Contamination (LC-MS/MS): A dirty ion source can lead to a significant drop in signal intensity.[2] Regular cleaning of the ion source is crucial for maintaining sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for measuring this compound in biological samples?
A1: The choice of method depends on the required sensitivity, available equipment, and the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and specificity but requires a derivatization step to make this compound volatile.[14] Negative chemical ionization (NCI) mode is often used for enhanced sensitivity.[14][15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that is widely used for the quantification of this compound in various biological matrices like plasma, serum, and cerebrospinal fluid.[11][16][17][18] It often requires less sample preparation than GC-MS.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method provides good sensitivity after derivatization of this compound to form a fluorescent product.[12][13][19] It is a viable alternative when MS instrumentation is not available.[19]
Q2: How can I minimize matrix effects when analyzing this compound in plasma or serum?
A2: Matrix effects, particularly ion suppression in LC-MS/MS, are a common challenge.
-
Effective Sample Preparation: Protein precipitation is a simple method, but more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components like phospholipids.[10]
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., ¹⁸O-QA or QA-d3) is the most effective way to compensate for matrix effects and variations in sample recovery.[11][14][16]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components can also reduce interference.
-
Sample Dilution: A simple yet effective strategy is to dilute the sample, which can reduce the concentration of interfering substances.[10]
Q3: Is derivatization necessary for this compound analysis?
A3: It depends on the analytical technique.
-
For GC-MS: Yes, derivatization is mandatory. This compound is a polar, non-volatile compound, and derivatization is required to increase its volatility and thermal stability for gas chromatography.[9] Common derivatization agents include hexafluoroisopropanol with trifluoroacetylimidazole.[14]
-
For HPLC with Fluorescence Detection: Yes, derivatization is necessary as this compound is not naturally fluorescent.[12][13]
-
For LC-MS/MS: No, derivatization is generally not required, which simplifies sample preparation.
Q4: What are the best practices for sample collection and storage to ensure the stability of this compound?
A4: Proper sample handling is critical for accurate results.
-
Sample Collection: For blood samples, either serum or plasma can be used.[20] However, it's important to be consistent with the sample type throughout a study. Some studies have shown slight differences in metabolite concentrations between serum and plasma.[20]
-
Storage: this compound is generally stable.[21] However, for long-term storage, samples should be kept at -80°C to prevent any potential degradation.[22] It is important to minimize freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize key performance characteristics of different analytical methods for this compound measurement.
Table 1: Performance of LC-MS/MS Methods for this compound Analysis
| Parameter | Plasma | Serum | Urine |
| Linearity Range | 20 - 1000 ng/mL[17] | 350 ± 167 nmol/L (mean ± SD in healthy humans)[16] | 125 - 64,000 ng/mL[11] |
| Limit of Detection (LOD) | - | - | - |
| Intra-assay Precision (%CV) | < 10%[16] | - | 1.17 - 12.46%[11] |
| Inter-assay Precision (%CV) | < 10%[16] | - | 1.17 - 12.46%[11] |
Table 2: Performance of GC-MS and HPLC Methods for this compound Analysis
| Method | Parameter | Value |
| GC-MS (Negative CI) | Minimum Sensitivity | 3 fmol[14] |
| Intra-assay Variability | 3.2%[14] | |
| Inter-assay Variability | 8.1%[14] | |
| HPLC (Fluorescence) | Limit of Detection | 5.0 nmol/L[19] |
| Sensitivity Comparison | At least 30-fold more sensitive than HPLC-UV[19] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Human Plasma
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard.
-
Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and Centrifuge: Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Derivatization of this compound for GC-MS Analysis
-
Sample Extraction: Extract this compound from the biological sample using an appropriate method (e.g., solid-phase extraction).
-
Lyophilization: Lyophilize the extract to complete dryness.
-
Derivatization Reagent Preparation: Prepare the derivatization reagent, for example, a mixture of hexafluoroisopropanol and trifluoroacetylimidazole.
-
Derivatization Reaction: Add the derivatization reagent to the dried sample extract.
-
Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.
-
Solvent Extraction: After the reaction, extract the derivatized this compound into an organic solvent such as heptane.[14]
-
Analysis: Inject the organic phase into the GC-MS system.
Visualizations
Caption: LC-MS/MS Sample Preparation Workflow.
Caption: Troubleshooting Poor Peak Shape.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. zefsci.com [zefsci.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. phenomenex.com [phenomenex.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bme.psu.edu [bme.psu.edu]
- 11. LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and this compound in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of this compound in rat brain, whole blood, and plasma by gas chromatography and negative chemical ionization mass spectrometry: effects of systemic L-tryptophan administration on brain and blood this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A validated liquid chromatography-high resolution-tandem mass spectrometry method for the simultaneous quantitation of tryptophan, kynurenine, kynurenic acid, and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a Novel Method to Quantify this compound in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Excellent storage stability and sensitive detection of neurotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. feradical.utsa.edu [feradical.utsa.edu]
Technical Support Center: Quinolinic Acid-Induced Neurotoxicity Protocols
Welcome to the technical support center for quinolinic acid (QUIN or QA)-induced neurotoxicity studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to model neurodegeneration?
A1: this compound (QUIN) is a neuroactive metabolite of the kynurenine (B1673888) pathway, which is the primary route for tryptophan degradation.[1][2][3] Under normal physiological conditions, QUIN is an important precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital cellular cofactor.[3] However, in pathological states, particularly those involving inflammation, the production of QUIN by activated microglia and infiltrating macrophages can increase significantly.[1][3] QUIN is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation leads to excitotoxicity, a process that causes neuronal damage and death.[1][2][3] This excitotoxic action, which also involves oxidative stress and mitochondrial dysfunction, allows researchers to model the neurodegenerative changes seen in conditions like Huntington's disease.[1][4][5]
Q2: How does this compound cause neuronal damage?
A2: this compound's neurotoxicity is multifactorial. The primary mechanism is the over-stimulation of NMDA receptors, which leads to an excessive influx of calcium ions (Ca2+) into neurons.[3] This calcium overload triggers a cascade of damaging events, including:
-
Mitochondrial Dysfunction: Impaired energy metabolism and production of reactive oxygen species (ROS).[1][3]
-
Oxidative Stress: QUIN can also generate free radicals independently of NMDA receptor activation by forming complexes with iron (Fe2+), further contributing to cellular damage.[1]
-
Enzymatic Activation: Activation of various enzymes such as proteases and phospholipases that break down essential cellular components.[3]
-
Inflammation: QUIN can induce an inflammatory response, characterized by the activation of microglia and astrocytes, which can further exacerbate neurotoxicity.[1]
Q3: Which brain regions are most susceptible to this compound?
A3: The hippocampus and striatum are the brain areas most sensitive to the neurotoxic effects of this compound.[1] This heightened vulnerability is due to the high density of NMDA receptors in these regions.[1]
Q4: What is the typical timeline for lesion development and behavioral changes after QUIN injection?
A4: The timeline can vary based on the dose and brain region. Generally, acute excitotoxic processes and ROS generation can be detected as early as 3 hours post-injection.[5] Neuronal loss and microglial activation are prominent by 24 hours.[5] Histological damage is clearly observable 7 days after the injection.[6] Behavioral changes, such as motor impairments or cognitive deficits, are typically assessed from one to four weeks post-lesion.[1][4]
Q5: How should I prepare a this compound solution for injection?
A5: this compound should be dissolved in a sterile, buffered solution. Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is commonly used.[7] It is crucial to ensure the pH is adjusted correctly, as an acidic solution can cause non-specific tissue damage. The solution should be freshly prepared and filtered through a 0.22 µm filter before use to ensure sterility.
Troubleshooting Guide
Problem 1: High variability in lesion size between animals.
-
Question: I am observing significant differences in the extent of neuronal damage in my animals, even though I'm using the same QUIN concentration. What could be the cause?
-
Answer: Inconsistent lesion size is a common challenge. Several factors can contribute to this variability:
-
Injection Rate: A rapid injection can cause mechanical damage and uneven distribution of the neurotoxin. A slow, controlled infusion rate (e.g., 0.1-0.2 µL/min) is critical for creating a consistent lesion.[5]
-
Needle Dwell Time: Leaving the injection needle in place for a few minutes (e.g., 2-10 minutes) after the infusion is complete helps prevent backflow of the QUIN solution along the injection track, ensuring the full dose is delivered to the target site.[5][7][8]
-
Stereotaxic Accuracy: Minor inaccuracies in stereotaxic coordinates can lead to targeting different parts of the desired structure, which may have varying sensitivities to QUIN. Ensure the stereotaxic frame is properly calibrated and that bregma and lambda are level.
-
Animal Strain and Age: Different rodent strains and ages can have different sensitivities to excitotoxicity. It is important to use a consistent animal model throughout the study.
-
Solution pH: An improperly buffered QUIN solution can cause non-specific damage and inflammation, leading to larger and more variable lesions. Always verify the pH is at 7.4.
-
Problem 2: High mortality rate in the experimental group.
-
Question: A significant number of my animals are not surviving the post-operative period after QUIN injection. What can I do to improve survival?
-
Answer: High mortality can be due to several factors:
-
QUIN Dose: The dose of QUIN may be too high for the specific animal strain or brain region. Consider performing a dose-response study to determine the optimal concentration that produces the desired lesion without causing excessive toxicity.
-
Seizures: Intrahippocampal or intracortical injections of QUIN can induce severe seizures.[1] If you observe seizures, you may need to lower the dose or consider co-administering an anticonvulsant.
-
Surgical Trauma: Ensure aseptic surgical techniques are used to prevent infection. Minimize the time the animal is under anesthesia and monitor its vital signs closely. Provide adequate post-operative care, including analgesia, hydration, and a warm environment for recovery.[7][9]
-
Bilateral Lesions: Performing bilateral lesions in a single surgery can be more stressful for the animal. If high mortality is an issue, consider performing the lesions in two separate surgeries.
-
Problem 3: No significant neuronal loss is observed after QUIN injection.
-
Question: My histological analysis shows little to no neuronal damage in the QUIN-injected animals compared to the sham group. What went wrong?
-
Answer: A lack of a discernible lesion can be frustrating. Here are some potential causes:
-
QUIN Dose Too Low: The concentration or total amount of QUIN may be insufficient to induce excitotoxicity in your model. Consult the literature for validated doses for your specific target region and animal model (see tables below).
-
Incorrect Injection Site: Verify your stereotaxic coordinates and technique. It is helpful to perform a dye injection (e.g., Evans blue) in a pilot animal to confirm the accuracy of your injections.
-
Degraded QUIN Solution: Ensure your QUIN solution is freshly prepared for each experiment. Improper storage can lead to degradation of the compound.
-
Timing of Analysis: The peak of neuronal loss occurs over several days. If you are assessing the tissue too early (e.g., within a few hours), you may not observe the full extent of the damage. A common time point for histological analysis is 7 days post-injection.[6]
-
Experimental Protocols & Data
Detailed Methodology: Stereotaxic Injection of this compound in Rats
This protocol is a generalized procedure for creating a unilateral striatal lesion in an adult male rat. Researchers should adapt coordinates, doses, and volumes based on their specific experimental needs and in accordance with institutional animal care guidelines.
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Confirm the depth of anesthesia using a pedal withdrawal reflex (toe pinch).
-
Administer a pre-operative analgesic.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and secure the animal in a stereotaxic frame, ensuring the head is level between bregma and lambda.
-
Disinfect the surgical area with an antiseptic solution (e.g., betadine followed by 70% ethanol).
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify bregma and use it as the reference point for all coordinates.
-
Using a Hamilton syringe connected to an infusion pump, draw up the sterile, pH-neutral QUIN solution.
-
Drill a small burr hole in the skull over the target coordinates for the striatum (e.g., AP: +1.2 mm, ML: ±2.8 mm relative to bregma).
-
Slowly lower the injection needle to the desired ventral coordinate (e.g., DV: -5.5 mm from the dura).
-
Infuse the QUIN solution at a slow, constant rate (e.g., 0.1-0.2 µL/min).
-
After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow.[8]
-
Slowly retract the needle.
-
Suture the scalp incision.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as required.
-
Place the animal in a clean cage on a heating pad to maintain body temperature during recovery.
-
Monitor the animal closely until it is fully ambulatory.
-
Provide easy access to food and water.
-
Quantitative Data Summary
The following tables summarize common injection parameters used in this compound neurotoxicity studies in rats and mice.
Table 1: this compound Injection Parameters in Rats
| Target Brain Region | This compound Dose (nmol) | Injection Volume (µL) | Infusion Rate (µL/min) | Animal Model | Reference |
| Striatum | 240 | Not Specified | Not Specified | Wistar Rats | [4] |
| Striatum | 60 | 1 | 0.1 | Awake Rats | [5] |
| Striatum | 150 - 225 | Not Specified | Not Specified | Rats | [1] |
| Striatum | 120 - 240 | 1 | Not Specified | Wistar Rats | [6] |
| Striatum | 125.5 | 1.2 | 1.2 | Sprague Dawley Rats | [8] |
Table 2: this compound Injection Parameters in Mice
| Target Brain Region | This compound Dose (nmol) | Injection Volume (µL) | Infusion Rate | Animal Model | Reference |
| Medial Prefrontal Cortex | 30 | 0.1 (bilateral) | 0.025 µL/min (4 min injection) | C57BL6 Mice | [7] |
Visualizations
Signaling Pathways in this compound Neurotoxicity
Caption: Key signaling pathways of this compound-induced neurotoxicity.
Experimental Workflow for QUIN-Induced Lesion Studies
Caption: A typical experimental workflow for studies involving QUIN-induced neurotoxicity.
References
- 1. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound lesion of the striatum induces impairment in spatial learning and motor performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of intracellular processes in this compound-induced brain damage by imaging reactive oxygen species generation and mitochondrial complex I activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound injection in mouse medial prefrontal cortex affects reversal learning abilities, cortical connectivity and hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. protocols.io [protocols.io]
Technical Support Center: Enhancing Chromatographic Resolution of Quinolinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the chromatographic separation of quinolinic acid.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak shape and resolution for this compound challenging in reversed-phase HPLC?
A1: this compound presents several challenges in reversed-phase HPLC due to its chemical properties. As a polar, dicarboxylic acid, it has low retention on traditional C18 columns.[1][2] Its chelating nature can lead to interactions with metallic components in the HPLC system, such as column frits and stainless steel tubing, causing significant peak tailing.[3] Furthermore, depending on the mobile phase pH, this compound can exist in multiple ionized states, leading to peak broadening and poor peak shape.[3]
Q2: What are the most common issues encountered during the chromatographic analysis of this compound?
A2: The most frequently reported issues include:
-
Poor peak shape (tailing or fronting): This is often due to secondary interactions with the stationary phase or metal components, as well as inappropriate mobile phase pH.[3][4]
-
Low retention (short retention time): this compound's polarity makes it difficult to retain on non-polar stationary phases.[1][2]
-
Poor sensitivity: Low UV absorbance and potential for peak broadening can lead to low signal-to-noise ratios.[5][6]
-
Co-elution with other analytes: In complex biological samples, this compound may co-elute with other polar compounds, such as its isomer picolinic acid.[1][2]
Q3: What are the key parameters to optimize for improving the resolution of this compound?
A3: To enhance the resolution of this compound, focus on optimizing the following parameters:
-
Mobile Phase Composition: Adjusting the pH, organic modifier, and incorporating additives are crucial for controlling retention and peak shape.[7]
-
Stationary Phase Chemistry: Selecting an appropriate column, such as a mixed-mode or a well-end-capped reversed-phase column, can significantly improve separation.[8][9][10]
-
Temperature: Optimizing the column temperature can influence selectivity and efficiency.[11]
-
Flow Rate: Adjusting the flow rate can impact resolution, though it may also increase analysis time.[11]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific problems encountered during the chromatographic separation of this compound.
Problem 1: Poor Peak Shape (Peak Tailing)
Symptoms: The peak for this compound appears asymmetrical with a "tail" extending from the peak back to the baseline.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Lower the mobile phase pH to suppress the ionization of residual silanol groups on the silica-based stationary phase.[4] Using a well-end-capped column can also minimize these interactions.[4] |
| Interaction with Metal Ions | The chelating nature of this compound can lead to interactions with metal components in the HPLC system.[3] Consider using a column with a metal-free body or adding a chelating agent like EDTA to the mobile phase.[12] Some studies suggest using copper (Cu2+) additives in the mobile phase to form stable complexes with this compound, which can improve peak shape and UV sensitivity.[3] |
| Inappropriate Mobile Phase pH | This compound has two pKa values. Operating at a pH where it exists in a single ionic form can improve peak shape. Lowering the pH (e.g., with formic acid or phosphoric acid) to fully protonate the carboxylic acid groups is a common strategy.[3][8] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak tailing.[13] Try diluting the sample and re-injecting. |
Problem 2: Insufficient Retention (Analyte Elutes Too Early)
Symptoms: this compound has a very short retention time, eluting at or near the void volume.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Polarity of this compound | On standard reversed-phase columns (e.g., C18), polar analytes like this compound have limited retention.[1][2] Consider using a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms.[8][9] |
| Mobile Phase Too Strong | A high percentage of organic solvent in the mobile phase will reduce retention. Decrease the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration.[14] |
| Use of Ion-Pairing Reagents | Adding an ion-pairing reagent, such as tetrabutylammonium, to the mobile phase can form a more hydrophobic complex with this compound, thereby increasing its retention on a reversed-phase column.[15][16] |
Problem 3: Poor Resolution (Co-elution with Other Compounds)
Symptoms: The peak for this compound overlaps with peaks of other analytes, particularly its isomer, picolinic acid.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Separation Selectivity | The selectivity of the chromatographic system is insufficient to separate the compounds of interest. Modifying the mobile phase is often the most effective approach. Try changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the pH, or adding an ion-pairing reagent.[7][11] |
| Inefficient Column | A column with low efficiency will produce broader peaks, leading to poorer resolution. Ensure the column is in good condition and consider using a column with smaller particles or a longer length to increase the plate number (N).[11] |
| Alternative Separation Techniques | For challenging separations, especially in complex matrices like cerebrospinal fluid, consider alternative techniques like capillary electrophoresis (CE), which has shown excellent resolution for quinolinic and picolinic acids.[1][2] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the chromatographic separation of this compound, providing a comparison of different methods and their performance.
Table 1: HPLC Method Parameters for this compound Analysis
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| Mixed-Mode Newcrom BH (4.6 x 150 mm, 5 µm) | 20% Acetonitrile, 0.2% Phosphoric Acid in Water | 1.0 | 200 | 5.38[8] |
| Reversed-Phase C18 | 25% Methanol in water, pH 2.0 | 1.15 | Not Specified | >12[17] |
| Reversed-Phase C18 | 0.1 M Sodium Phosphate (pH 3.0) with 3.0 mM Zinc Acetate and 3.5 mM Trimethylamine | 0.8 | Excitation: 336, Emission: 448 (post-column derivatization) | ~6.5 (for Picolinic Acid, similar compound)[18] |
| Phenomenex Luna NH2 | Gradient of 50-5% Acetonitrile in 5 mM Ammonium (B1175870) Acetate (pH 9.5) | Not Specified | MS/MS | Not Specified[19] |
Table 2: Capillary Electrophoresis Parameters for Quinolinic and Picolinic Acid Separation
| Capillary Type | Running Buffer | Voltage (kV) | Temperature (°C) |
| AMPS Coated (60 cm, 50 µm I.D.) | 15 mmol/L NH4OAc, pH 7.0 | +15 | 20[1] |
| VBTA Coated (60 cm, 50 µm I.D.) | 15 mmol/L (NH4)2CO3, pH 11.0 | -15 | 20[1] |
| Uncoated | pH 9.6 Buffer with EDTA | Not Specified | Not Specified[12] |
Experimental Protocols
Protocol 1: Mixed-Mode HPLC for this compound Analysis
This protocol is based on a method utilizing a mixed-mode column for improved retention and peak shape.[8]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mixed-Mode Newcrom BH column (4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (H₃PO₄).
-
Ultrapure water.
-
This compound standard.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 20% acetonitrile and 80% aqueous solution containing 0.2% phosphoric acid.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Detection: UV at 200 nm.
-
-
Sample Preparation:
-
Dissolve the this compound standard in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
The expected retention time for this compound is approximately 5.38 minutes.
-
Protocol 2: Capillary Electrophoresis for High-Resolution Separation of Quinolinic and Picolinic Acids
This protocol is adapted from a method demonstrating high-resolution separation of quinolinic and picolinic acids using a coated capillary.[1]
-
Instrumentation:
-
Capillary Electrophoresis (CE) system, preferably coupled with a Mass Spectrometer (MS) for detection.
-
VBTA (vinylbenzyltrimethylammonium) coated fused-silica capillary (e.g., 60 cm length, 50 µm internal diameter).
-
-
Reagents:
-
Ammonium carbonate ((NH₄)₂CO₃).
-
Acetonitrile (ACN).
-
Ultrapure water.
-
This compound and picolinic acid standards.
-
-
Running Buffer Preparation:
-
Prepare a 15 mmol/L ammonium carbonate buffer and adjust the pH to 11.0.
-
Degas the buffer before use.
-
-
CE Conditions:
-
Running Buffer: 15 mmol/L (NH₄)₂CO₃, pH 11.0.
-
Voltage: -15 kV.
-
Capillary Temperature: 20 °C.
-
Injection: Hydrodynamic injection at 5 mbar for 100 seconds.
-
-
Sample Preparation:
-
Dissolve the standards in a solution containing 50% (v/v) acetonitrile in water. The acetonitrile helps in sample stacking, which improves peak shape and sensitivity.[20]
-
For biological samples like cerebrospinal fluid (CSF), deproteinize by adding an equal volume of acetonitrile, centrifuge, and use the supernatant for analysis.
-
-
Analysis:
-
Rinse the capillary with the running buffer before the first injection.
-
Inject the sample and start the separation.
-
This method provides excellent resolution between quinolinic and picolinic acids.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting and method development for this compound analysis.
Caption: Troubleshooting workflow for poor resolution of this compound.
Caption: Experimental workflow for this compound analysis method development.
References
- 1. Improved separation and detection of picolinic acid and this compound by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. feradical.utsa.edu [feradical.utsa.edu]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Capillary zone electrophoresis separation of tryptophan and its metabolites, including this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. silicycle.com [silicycle.com]
- 14. agilent.com [agilent.com]
- 15. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A validated liquid chromatography-high resolution-tandem mass spectrometry method for the simultaneous quantitation of tryptophan, kynurenine, kynurenic acid, and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
strategies to increase the yield of quinolinic acid synthesis for research use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of quinolinic acid for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound in a research laboratory?
A1: For research applications, the most prevalent method for synthesizing this compound (pyridine-2,3-dicarboxylic acid) is the oxidation of quinoline (B57606).[1][2] Common oxidizing agents employed for this transformation include potassium permanganate, hydrogen peroxide, and sodium hypochlorite.[1][2] Alternative, though less common, laboratory syntheses can involve multi-step procedures starting from other precursors like 2-aminonicotinic acid.[1]
Q2: What are the primary safety precautions to consider during this compound synthesis?
A2: The oxidation of quinoline can be highly exothermic, particularly with strong oxidizing agents like potassium permanganate.[3] It is crucial to have efficient cooling and to control the rate of reagent addition to prevent runaway reactions. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. Reactions should be conducted in a well-ventilated fume hood. Due to the instability of some intermediates, such as diazonium salts in alternative syntheses, careful handling and temperature control are paramount.[1]
Q3: How can I purify the synthesized this compound?
A3: Purification of this compound typically involves crystallization from an acidified aqueous solution.[1] After the oxidation reaction, the mixture is often filtered to remove inorganic byproducts (e.g., manganese dioxide).[1] The filtrate is then acidified, causing the less soluble this compound to precipitate. For higher purity, recrystallization from water can be performed. The pH of the solution significantly impacts the solubility of this compound, with lower pH values (around 1.0-2.5) promoting crystallization and leading to higher recovery rates and purity.[4]
Q4: Are there any "green" or more environmentally friendly approaches to this compound synthesis?
A4: Research is ongoing into greener synthetic routes. Some methods aim to reduce hazardous waste by using catalytic systems with hydrogen peroxide, which produces water as a byproduct.[5] Additionally, solvent-free conditions for related quinoline syntheses have been explored, which can minimize the environmental impact.[6] Microbial synthesis is another emerging area, although scaling up and purification from fermentation broths can be challenging.[1][7]
Troubleshooting Guide
Issue 1: Consistently Low Yield of this compound
-
Possible Cause 1: Incomplete Oxidation.
-
Solution: Ensure the molar ratio of the oxidizing agent to quinoline is sufficient. For instance, when using potassium permanganate, a 4:1 molar ratio is stoichiometrically required.[1] For hydrogen peroxide-based systems, the total amount of oxidizing species should be 120-150% of the stoichiometric requirement.[5] Increasing the reaction time or temperature may also drive the reaction to completion, but this must be balanced against the risk of side reactions.
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
Solution: The optimal temperature is highly dependent on the specific method. For hydrogen peroxide oxidation with a vanadium catalyst, temperatures between 65-75°C are recommended.[5] For cobalt-catalyzed oxidations, a range of 40-150°C has been described, with specific examples showing high selectivity at 100°C.[8] It is advisable to monitor the reaction progress at different temperatures to find the optimum for your specific setup.
-
-
Possible Cause 3: Inefficient Catalyst Activity.
-
Solution: If using a catalytic method (e.g., with copper, vanadium, or cobalt salts), ensure the catalyst is of high purity and has not been deactivated.[5][8][9] The choice of catalyst is critical; for example, a patent describes the use of vanadyl, cobalt, titanyl, or osmium cations for hydrogen peroxide-based oxidation.[5] Optimize the catalyst loading as too little may result in a slow or incomplete reaction, while too much could lead to unwanted side products.
-
Issue 2: Formation of Undesired Side Products
-
Possible Cause 1: Over-oxidation or Ring Degradation.
-
Solution: Harsh reaction conditions, such as excessively high temperatures or a large excess of a strong oxidizing agent, can lead to the degradation of the pyridine (B92270) ring.[1] Carefully control the reaction temperature and the rate of addition of the oxidant. Using a milder or more selective oxidizing system can also mitigate this issue.
-
-
Possible Cause 2: Incomplete Oxidation Leading to Intermediates.
-
Solution: If the reaction is not allowed to proceed to completion, you may isolate partially oxidized intermediates. Monitor the reaction using an appropriate technique (e.g., Thin Layer Chromatography - TLC, if suitable derivatives are made, or High-Performance Liquid Chromatography - HPLC) to ensure the complete consumption of starting material and intermediates.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Possible Cause 1: Product Loss During Workup.
-
Solution: this compound has some solubility in water, so losses can occur during filtration and washing.[10] Ensure the solution is sufficiently acidic (pH 1.0-2.5) before filtration to minimize solubility.[4] Wash the collected crystals with ice-cold water sparingly to remove impurities without dissolving a significant amount of the product.
-
-
Possible Cause 2: Contamination with Metal Ions from Catalyst.
-
Solution: When using copper salt catalysts, the initial product can be a copper salt of this compound.[5][9] A subsequent step is required to liberate the free acid, for instance, by treatment with a sulfide (B99878) or a strong base.[5][9] Incomplete removal of the metal can lead to contamination. Thorough washing of the final product is essential.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis via Quinoline Oxidation
| Oxidizing Agent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| Hydrogen Peroxide / Sodium Chlorate (B79027) | Ammonium (B1175870) Vanadate (B1173111) | Aqueous H₂SO₄ | 65 - 75 | 3 - 4 hours (H₂O₂ addition) + 3 hours | up to 52% | [5] |
| Molecular Oxygen | Cobalt(II) Acetate | Acetic Acid | 90 | Not Specified | 78% | [8] |
| Molecular Oxygen | Cobalt(II) Acetate | Acetic Acid | 100 | Not Specified | 88% (selectivity 98%) | [8] |
| Potassium Permanganate | Sodium Hydroxide | Aqueous | Reflux | Not Specified | Low (historically) | [1][5] |
| Oxidant (unspecified) | Copper Sulfate | Aqueous H₂SO₄ | 50 - 90 | 10 - 22 hours (oxidant addition) | >95% (product purity) | [9] |
Experimental Protocols
Protocol 1: Oxidation of Quinoline using Hydrogen Peroxide and a Vanadium Catalyst
This protocol is adapted from a patented procedure and should be performed with all appropriate safety precautions.[5]
-
Reaction Setup: In a suitable reaction vessel, dissolve quinoline (4 mol) and ammonium vanadate (0.2 g) in a mixture of water (1.6 L) and concentrated sulfuric acid (0.45 L).
-
Heating: Heat the solution to 65-70°C with stirring.
-
Addition of Oxidant: Over a period of 3 to 4 hours, add 70% hydrogen peroxide (10.8 mol) to the stirred solution. The reaction is exothermic, and the temperature should be maintained at 70°C, potentially by using a water bath.
-
Reaction Completion: After the addition of hydrogen peroxide is complete, continue stirring the mixture at 70-75°C for approximately 3 hours.
-
Second Oxidation (if necessary, as per patent): A subsequent oxidation with chlorite (B76162) or chlorate ions is performed to complete the conversion.
-
Workup and Isolation: Cool the reaction mixture. The product, this compound, can be isolated by crystallization from the acidic solution, followed by filtration and washing.
Mandatory Visualizations
References
- 1. jinjingchemical.com [jinjingchemical.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. EP2982759B1 - Method for purifying this compound - Google Patents [patents.google.com]
- 5. US4549024A - Oxidation of quinoline to this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic engineering of Escherichia coli for this compound production by assembling L-aspartate oxidase and quinolinate synthase as a enzyme complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3829432A - Process for the oxidation of quinoline - Google Patents [patents.google.com]
- 9. CN102399182A - The production method of this compound - Google Patents [patents.google.com]
- 10. This compound | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Quinolinic Acid Antibody Specificity in Immunohistochemistry
Welcome to the technical support center for improving the specificity of quinolinic acid (QA) antibodies in immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied using IHC?
This compound (QA) is a neuroactive metabolite of the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism.[1][2][3] It is an agonist of the N-methyl-D-aspartate (NMDA) receptor and is considered a potent excitotoxin.[3][4][5][6] Elevated levels of QA have been implicated in the pathogenesis of various neurodegenerative and psychiatric disorders, making it a crucial biomarker to study in tissue samples.[2][3][7] IHC allows for the visualization of QA distribution within specific cell types and brain regions.[2][8]
Q2: My anti-quinolinic acid antibody is showing high background staining. What are the common causes and solutions?
High background staining can obscure specific signals and is a common issue in IHC. Potential causes include:
-
Non-specific antibody binding: The primary or secondary antibody may bind to components other than the target antigen due to hydrophobic or ionic interactions.[9][10][11][12]
-
Endogenous enzyme activity: Tissues like the kidney, liver, and those with high blood content may have endogenous peroxidases or phosphatases that react with the detection system.[11][12][13]
-
Primary antibody concentration is too high: Excessive antibody concentration can lead to non-specific binding.[14][15]
Solutions to reduce background are detailed in the troubleshooting guide below.
Q3: I am observing weak or no staining for this compound. What should I check?
Weak or no staining can be frustrating. Here are some potential reasons:
-
Suboptimal antigen retrieval: Formalin fixation can mask the epitope of this compound.[16][17][18] An effective antigen retrieval step is crucial to unmask it.
-
Incorrect primary antibody dilution: The antibody concentration may be too low for detection.[13]
-
Antibody not validated for the application: Ensure the antibody is validated for use in IHC on your specific tissue type and fixation method.[13][19]
-
Low abundance of the target protein: The levels of this compound in your specific sample may be below the detection limit.[14]
Refer to the protocol optimization section for guidance on addressing these issues.
Q4: How do I validate the specificity of my this compound antibody?
Antibody validation is critical for reliable results.[19] For this compound antibodies, specificity can be confirmed through:
-
Competitive ELISA: Pre-incubating the antibody with free this compound should abolish the signal, while incubation with structurally similar molecules like picolinic acid should not affect the reaction.[1][2][20]
-
Western Blotting: Although challenging for small molecules like QA, a properly conjugated QA sample can be run to check for a specific band.
-
Positive and Negative Controls: Use tissue known to have high and low/no levels of this compound to confirm expected staining patterns.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound IHC.
High Background Staining
| Potential Cause | Recommended Solution |
| Non-specific Hydrophobic Binding | Use a blocking solution containing normal serum from the same species as the secondary antibody, or a protein-based blocker like Bovine Serum Albumin (BSA).[9][10][11] Incubation is typically for 30-60 minutes at room temperature. |
| Endogenous Peroxidase Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by incubating the tissue with a 0.3-3% hydrogen peroxide solution for 10-15 minutes.[12][13] |
| Endogenous Alkaline Phosphatase Activity | If using an AP-conjugated secondary antibody, block endogenous phosphatase with levamisole.[10][11][14] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to find the optimal concentration that provides a strong specific signal with low background.[14] Start with the manufacturer's recommended dilution and perform a dilution series. |
| Secondary Antibody Non-specific Binding | Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[14] Consider using a pre-adsorbed secondary antibody. |
Weak or No Staining
| Potential Cause | Recommended Solution |
| Ineffective Antigen Retrieval | Optimize the antigen retrieval method. For this compound, heat-induced epitope retrieval (HIER) with a high pH buffer (e.g., Tris/EDTA pH 9.0) is often recommended.[1][2][18][20] Test different heating times and temperatures. |
| Primary Antibody Concentration Too Low | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[21] |
| Improper Tissue Fixation | Ensure consistent fixation times (typically 18-24 hours in 10% neutral buffered formalin).[16] Over-fixation can mask the antigen, while under-fixation can lead to poor tissue morphology. |
| Inactive Reagents | Ensure all reagents, including antibodies and detection substrates, are within their expiration dates and have been stored correctly. |
Experimental Protocols
Recommended Protocol for this compound IHC on Paraffin-Embedded Tissue
This protocol is a general guideline and may require optimization for your specific antibody and tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate through a graded series of ethanol (B145695): 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval (HIER):
-
Blocking Endogenous Enzymes (if necessary):
-
Incubate sections in 3% H₂O₂ in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated or polymer-conjugated secondary antibody according to the manufacturer's instructions.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Apply the detection reagent (e.g., Streptavidin-HRP followed by DAB substrate).
-
Monitor the color development under a microscope.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Data Summary
| Parameter | Monoclonal Antibody (Mouse) | Polyclonal Antibody (Rabbit) | Reference |
| Recommended Dilution (IHC) | 1:250 - 1:500 | 1:1000 | [1][2][20] |
| Antigen Retrieval | HIER, pH 9.0 Buffer | HIER, pH 9.0 Buffer | [1][2] |
| Incubation Time | Overnight at 4°C | Overnight at 4°C | [1][2] |
Visualizations
Caption: Simplified diagram of the kynurenine pathway showing the synthesis of this compound.
Caption: A logical workflow for troubleshooting common IHC issues with this compound antibodies.
References
- 1. This compound Antibody - Mouse Monoclonal I Cited in 4 papers I Validated for IHC [immusmol.com]
- 2. This compound Antibody I Cited I Validated for IHC in human FFPE brain tissues [immusmol.com]
- 3. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An integrated cytokine and kynurenine network as the basis of neuroimmune communication [frontiersin.org]
- 5. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ixcela.com [ixcela.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound antibodies I Cited in 4 papers I Validated in human tissues (IHC) [immusmol.com]
- 9. IHC Blocking | Proteintech Group [ptglab.com]
- 10. Blocking in IHC | Abcam [abcam.com]
- 11. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 12. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 13. qedbio.com [qedbio.com]
- 14. bma.ch [bma.ch]
- 15. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Immunohistochemistry Protocol - Leinco Technologies [leinco.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 19. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eaglebio.com [eaglebio.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Quinolinic Acid: A Comparative Guide to its Validation as a Neuroinflammation Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quinolinic acid's performance as a biomarker for neuroinflammation against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Executive Summary
Neuroinflammation is a critical component in the pathophysiology of numerous neurological and psychiatric disorders. The identification of reliable biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapeutics. This compound, a neuroactive metabolite of the kynurenine (B1673888) pathway, has emerged as a promising biomarker for neuroinflammation. This guide evaluates its standing in comparison to other established and emerging biomarkers, offering a comprehensive overview for researchers in the field.
Comparison of this compound with Other Neuroinflammation Biomarkers
This compound levels in the cerebrospinal fluid (CSF) have been shown to be significantly elevated in various neuroinflammatory conditions.[1][2][3] Its performance as a biomarker is often compared with other metabolites in the kynurenine pathway and established inflammatory markers like neopterin (B1670844).
Quantitative Data from Comparative Studies
The following table summarizes the sensitivity and specificity of this compound and other CSF biomarkers in identifying active neuroinflammation. The data is compiled from a study involving a cohort of patients with various inflammatory neurological diseases compared against control groups.
| Biomarker | Sensitivity (95% CI) | Specificity (at 95th percentile threshold) | Area Under the Curve (ROC AUC) | p-value (vs. Control) |
| This compound | 57% (47–67%) | 95-96% | Not explicitly stated for QA alone | < 0.0003 |
| Neopterin | 82% (73–89%) | 95-96% | 94.4% (91.0–97.7%) | < 0.0003 |
| Kynurenine/Tryptophan Ratio (KYN/TRP) | 47% (36–56%) | 95-96% | Not explicitly stated | < 0.0003 |
| Kynurenine | 37% (28–48%) | 95-96% | Not explicitly stated | < 0.0003 |
| CSF Pleocytosis (≥5 cells/mm³) | 53% (42–64%) | Not applicable | 84.9% (79.5–90.4%) | Not applicable |
Data sourced from a study on CSF biomarkers of active neuroinflammation.[1][2]
Another study focusing on infection-triggered encephalopathy syndromes (ITES) also demonstrated the utility of CSF this compound and neopterin as key biomarkers.
| Biomarker | Condition | Comparison Groups | Key Finding | p-value |
| This compound | ITES | Epilepsy, Status Epilepticus, Neurogenetic controls | Significantly elevated in ITES group | < 0.0002 |
| Neopterin | ITES | Epilepsy, Status Epilepticus, Neurogenetic controls | Significantly elevated in ITES group | < 0.0002 |
| Kynurenine | ITES | Epilepsy, Status Epilepticus, Neurogenetic controls | Significantly elevated in ITES group | < 0.0002 |
Data from a study on CSF biomarkers in ITES.[4][5]
Signaling Pathway: The Kynurenine Pathway in Neuroinflammation
This compound is a downstream metabolite of the kynurenine pathway, which is the primary route for tryptophan degradation.[6][7] During neuroinflammation, pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), upregulate the enzyme indoleamine 2,3-dioxygenase (IDO), which is the rate-limiting step of the pathway.[8] This leads to an increased production of kynurenine and its subsequent conversion to the excitotoxic this compound by microglia and infiltrating macrophages.[8][9]
Experimental Protocols
The accurate measurement of this compound and other kynurenine pathway metabolites is crucial for their validation as biomarkers. The most frequently cited method is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
Sample Collection and Preparation (Cerebrospinal Fluid)
-
CSF Collection: Cerebrospinal fluid is collected via lumbar puncture, typically from the L4-L5 interspace.[10]
-
Sample Handling: Samples are immediately placed on ice to minimize metabolic activity.[10]
-
Aliquoting and Storage: CSF is aliquoted and frozen at -80°C until analysis to ensure the stability of the metabolites.[10]
-
Deproteinization: Prior to analysis, proteins in the CSF samples are precipitated, often using a solution like perchloric acid, and then centrifuged to separate the protein-free supernatant.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple-quadrupole mass spectrometer is used.[5][10]
-
Chromatographic Separation: The deproteinized sample is injected into a reversed-phase column (e.g., C8 or C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., acetic acid or heptafluorobutyric acid in water) and an organic component (e.g., acetonitrile) is used to separate the metabolites.[11]
-
Mass Spectrometry Detection: The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for the quantification of specific metabolites, where precursor ions of the target analytes are selected and fragmented, and specific product ions are detected.[10]
-
Quantification: Stable isotope-labeled internal standards for each analyte are added to the samples to ensure accurate quantification by correcting for matrix effects and variations in instrument response.[10]
Experimental Workflow for Biomarker Validation
The validation of a neuroinflammation biomarker like this compound follows a structured workflow, from initial discovery to clinical application.
Conclusion
This compound is a valuable biomarker for active neuroinflammation, with its levels in the CSF showing a strong correlation with inflammatory neurological conditions. While it may not have the same level of sensitivity as neopterin, its direct link to the kynurenine pathway provides important insights into the underlying pathophysiology of neuroinflammation. The use of robust and validated analytical methods, such as LC-MS/MS, is essential for its reliable measurement. Further longitudinal studies are warranted to fully establish its prognostic value and clinical utility in guiding therapeutic interventions for a range of neurological disorders.
References
- 1. CSF neopterin, this compound and kynurenine/tryptophan ratio are biomarkers of active neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. CSF neopterin and this compound are biomarkers of neuroinflammation and neurotoxicity in FIRES and other infection‐triggered encephalopathy syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kynurenine pathway metabolism and neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kynurenine Pathway Metabolites as Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel, robust method for quantification of multiple kynurenine pathway metabolites in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kynurenine Pathway Metabolites in the Blood and Cerebrospinal Fluid Are Associated with Human Aging - PMC [pmc.ncbi.nlm.nih.gov]
comparing the neurotoxicity of quinolinic acid vs 3-hydroxykynurenine
A Comparative Guide to the Neurotoxicity of Quinolinic Acid and 3-Hydroxykynurenine
Introduction
This compound (QUIN) and 3-hydroxykynurenine (3-HK) are two critical neuroactive metabolites of the kynurenine (B1673888) pathway, the primary route for tryptophan degradation in mammals.[1][2] While both are implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's disease, they induce neuronal damage through distinct molecular mechanisms.[1][3][4] this compound is primarily recognized as an excitotoxin, acting as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[5][6][7] In contrast, 3-hydroxykynurenine is a potent generator of reactive oxygen species (ROS), leading to oxidative stress and apoptotic cell death.[8][9][10] This guide provides a detailed comparison of their neurotoxic profiles, supported by experimental data, to inform research and therapeutic development in neurodegenerative diseases.
Comparative Analysis of Neurotoxic Mechanisms
The neurotoxicity of this compound and 3-hydroxykynurenine stems from fundamentally different primary actions. QUIN's toxicity is receptor-mediated, while 3-HK's toxicity is primarily driven by its chemical reactivity and the generation of free radicals.
This compound (QUIN): An Excitotoxic Agonist
The principal mechanism of QUIN neurotoxicity is excitotoxicity, mediated by the overactivation of NMDA receptors.[5][6][11] This leads to a cascade of deleterious downstream events:
-
NMDA Receptor Activation: As an NMDA receptor agonist, QUIN causes excessive influx of Ca²⁺ into neurons.[11]
-
Mitochondrial Dysfunction: The resulting calcium overload disrupts mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors like cytochrome c.[5][12]
-
Oxidative Stress: QUIN can independently induce oxidative stress by forming complexes with Fe²⁺, which catalyzes the generation of hydroxyl radicals via the Fenton reaction.[5] This oxidative damage is a significant contributor to its overall toxicity, separate from its excitotoxic action.[5][13]
-
Inflammation: QUIN is associated with inflammatory events, and its production is increased in activated microglia and macrophages.[5][11]
-
Cell Death: The combined effects of excitotoxicity, energy failure, and oxidative stress typically lead to necrotic cell death, although apoptotic pathways can also be activated.[11][14]
3-Hydroxykynurenine (3-HK): A Generator of Oxidative Stress
The neurotoxicity of 3-HK is primarily initiated by its capacity to generate free radicals.[4][10] Its mechanism is distinct from QUIN and involves:
-
Cellular Uptake: For 3-HK to be toxic, it must be taken up into neurons via large neutral amino acid transporters.[8][10] This transport dependency contributes to its region-selective toxicity, with cortical and striatal neurons being more vulnerable than cerebellar neurons.[8][10]
-
Reactive Oxygen Species (ROS) Generation: Through auto-oxidation, 3-HK produces highly reactive free radicals, including superoxide (B77818) (O₂•−) and hydrogen peroxide (H₂O₂).[4] This leads to significant oxidative stress, causing damage to lipids, proteins, and DNA.
-
Apoptosis Induction: The neuronal death induced by 3-HK exhibits features of apoptosis, including cell body shrinkage and nuclear chromatin condensation.[8][10][14] This process is dependent on the intracellular generation of oxidative stress.[8]
Synergistic Toxicity Importantly, 3-HK can potentiate the neurotoxic effects of this compound.[15][16] Studies have shown that co-injection of sub-toxic doses of 3-HK and QUIN results in significant neuronal loss, suggesting that the oxidative stress induced by 3-HK exacerbates the excitotoxic damage caused by QUIN.[15]
Quantitative Data on Neurotoxicity
The following table summarizes quantitative data from key studies, illustrating the conditions under which QUIN and 3-HK exert their neurotoxic effects.
| Compound | Model System | Concentration / Dose | Exposure Time | Key Outcome(s) | Reference |
| This compound | Primary mixed cortical cell cultures | 1 µM - 100 µM | 24 - 72 h | Significant neurotoxicity observed, which was reduced by NMDA receptor antagonists. | [14] |
| Human neurons & astrocytes in culture | >150 nM | Not specified | Cytotoxicity observed (measured by LDH release); attenuated by NMDA blockers and NOS inhibitors. | [17] | |
| Rat hippocampus (in vivo injection) | 120 nmol | N/A | Induced damage to the pyramidal cell layer; increased lipid peroxidation products by 60% at 1 mM. | [13] | |
| Mouse medial prefrontal cortex (in vivo) | 30 nmol | 24 h | Increased basal excitability and enhanced hippocampal synaptic plasticity (acute effect). | [18] | |
| 3-Hydroxykynurenine | Primary cultured striatal neurons | 1 µM - 100 µM | Not specified | Time- and dose-dependent neuronal death; toxicity inhibited by antioxidants. | [8][19] |
| Primary mixed cortical cell cultures | 1 µM - 100 µM | 24 - 72 h | Significant neurotoxicity observed, which was reduced by free radical scavengers and caspase inhibitors. | [14] | |
| Mice (subcutaneous injection) | 3.33 - 10 mg/kg | 30 min | Induced depressive-like behaviors and working memory deficits. | [20][21] | |
| Rat striatum (in vivo co-injection) | 5 nmol (with 15 nmol QUIN) | N/A | Potentiated QUIN-induced neurodegeneration, causing substantial neuronal loss. | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common protocols used to assess the neurotoxicity of QUIN and 3-HK.
1. Primary Neuronal Cell Culture and Treatment
-
Cell Source: Cortical or striatal neurons are typically harvested from embryonic day 15-18 rats or mice.
-
Culture Preparation: The brain tissue is dissected, mechanically and enzymatically dissociated (e.g., with trypsin), and the resulting cells are plated onto poly-L-lysine-coated culture plates or coverslips.
-
Culture Medium: Cells are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
Treatment: After allowing the neurons to mature in vitro (typically 7-10 days), they are exposed to varying concentrations of this compound or 3-hydroxykynurenine for specified durations (e.g., 24-72 hours). Control cultures receive a vehicle solution.
2. Assessment of Neurotoxicity (LDH Assay) The lactate (B86563) dehydrogenase (LDH) assay is a common method to quantify cytotoxicity based on the release of LDH from cells with damaged plasma membranes.
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.
-
Procedure:
-
Following treatment with QUIN or 3-HK, the cell culture supernatant is collected.
-
The supernatant is incubated with a reaction mixture containing NAD⁺, lactate, and a tetrazolium salt.
-
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.
-
The amount of formazan is measured spectrophotometrically (at ~490 nm) and is directly proportional to the number of lysed cells.
-
3. Measurement of Oxidative Stress (Lipid Peroxidation Assay) This assay measures the end products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which are indicators of oxidative damage.
-
Principle: Thiobarbituric acid reactive substances (TBARS) react with MDA under high temperature and acidic conditions to form a colored adduct.
-
Procedure:
-
Following treatment, brain tissue homogenates or cell lysates are prepared.
-
The sample is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
The mixture is heated (e.g., 95°C for 60 minutes) to allow the reaction to proceed.
-
After cooling, the resulting pink-colored product is measured spectrophotometrically (at ~532 nm).
-
The concentration of MDA is calculated using a standard curve.
-
Signaling Pathways and Experimental Workflows
Conclusion
This compound and 3-hydroxykynurenine are both potent endogenous neurotoxins, but they operate through distinct and complementary mechanisms. QUIN is an excitotoxin that primarily targets NMDA receptors, leading to Ca²⁺ overload and necrotic cell death. In contrast, 3-HK requires cellular uptake to generate free radicals, inducing oxidative stress and apoptosis. The ability of 3-HK to potentiate QUIN's toxicity underscores the complex interplay between these metabolites in the inflamed brain. Understanding these differential pathways is paramount for the development of targeted therapeutic strategies for neurodegenerative diseases, which may involve modulating NMDA receptor activity, inhibiting oxidative stress, or targeting specific enzymes within the kynurenine pathway to shift the balance away from these neurotoxic branches.
References
- 1. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excitotoxicity of this compound: modulation by endogenous antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound accumulation during neuroinflammation. Does it imply excitotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative stress as a mechanism for this compound-induced hippocampal damage: protection by melatonin and deprenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Similarities and differences in the neuronal death processes activated by 3OH-kynurenine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Hydroxykynurenine potentiates quinolinate but not NMDA toxicity in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound injection in mouse medial prefrontal cortex affects reversal learning abilities, cortical connectivity and hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neurotoxic kynurenine metabolism is increased in the dorsal hippocampus and drives distinct depressive behaviors during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cross-Validation of Quinolinic Acid ELISA with LC-MS/MS
For researchers, scientists, and drug development professionals engaged in the study of neuroinflammation, neurodegenerative diseases, and related therapeutic interventions, the accurate quantification of quinolinic acid is paramount. A downstream metabolite of the kynurenine (B1673888) pathway, this compound is a potent NMDA receptor agonist and is implicated in excitotoxicity and neuronal cell death. The two most common analytical methods for its measurement are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Method Comparison: At a Glance
The choice between ELISA and LC-MS/MS for this compound quantification involves a trade-off between throughput, cost, and analytical specificity. While ELISA offers a high-throughput and cost-effective solution, LC-MS/MS provides superior specificity and is considered the gold-standard for the definitive identification and quantification of small molecules in complex biological matrices.
A key study directly comparing a commercially available this compound ELISA kit with a validated LC-MS/MS method in human serum samples demonstrated a strong correlation between the two techniques. The results showed a coefficient of determination (R-squared) of 0.9954, indicating a high degree of agreement in the quantification of this compound across a range of concentrations. This suggests that for many research applications, a well-validated ELISA can provide reliable data that is comparable to that obtained by LC-MS/MS.
Performance Characteristics
The following table summarizes the key performance characteristics of a typical this compound competitive ELISA and a validated LC-MS/MS method.
| Feature | This compound ELISA | This compound LC-MS/MS |
| Principle | Competitive immunoassay based on antigen-antibody recognition. | Chromatographic separation followed by mass-based detection and fragmentation. |
| Specificity | High, but potential for cross-reactivity with structurally similar molecules. | Very high, based on retention time and specific mass-to-charge ratio transitions. |
| Sensitivity (LOD) | Typically in the low ng/mL range (e.g., < 6 ng/mL). | Can achieve high sensitivity, often in the low nmol/L or high pg/mL range. |
| Sample Volume | Low, typically 25 µL of serum or plasma. | Low, can be as little as 25 µL of serum or plasma. |
| Throughput | High, suitable for screening large numbers of samples (96-well plate format). | Lower, sequential sample analysis. |
| Cost per Sample | Generally lower. | Higher, due to instrumentation and reagent costs. |
| Instrumentation | Standard microplate reader. | Liquid chromatograph coupled to a tandem mass spectrometer. |
| Validation | Requires validation of parallelism, precision, and accuracy. | Requires extensive validation of linearity, precision, accuracy, matrix effects, and recovery. |
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative experimental protocols for the measurement of this compound using a commercially available ELISA kit and a published LC-MS/MS method.
This compound Competitive ELISA Protocol
This protocol is a generalized representation based on commercially available competitive ELISA kits.
1. Reagent Preparation:
-
Prepare all reagents, including standards, controls, and wash buffer, according to the kit manufacturer's instructions.
-
Bring all reagents to room temperature before use.
2. Sample Preparation:
-
Collect serum or plasma samples using standard procedures.
-
A derivatization step may be required as per the kit's instructions to make the this compound detectable by the antibody.
3. Assay Procedure:
-
Add a defined volume of standards, controls, and prepared samples to the appropriate wells of the microtiter plate pre-coated with a this compound antibody.
-
Add a fixed amount of enzyme-conjugated this compound to each well.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
This compound LC-MS/MS Protocol
This protocol is a composite of validated methods published in the scientific literature.
1. Reagent Preparation:
-
Prepare mobile phases (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in methanol).
-
Prepare internal standard (IS) solution (e.g., this compound-d3).
2. Sample Preparation:
-
To a small volume of serum or plasma (e.g., 50 µL), add the internal standard.
-
Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
3. LC Separation:
-
Inject the reconstituted sample into a liquid chromatography system.
-
Separate the analytes on a C18 reverse-phase column using a gradient elution with the prepared mobile phases.
4. MS/MS Detection:
-
Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 168.0 -> 124.0) and its internal standard.
5. Data Analysis:
-
Quantify the peak areas for this compound and its internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of this compound standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizing the Context and Workflow
To better understand the biological context and the analytical processes, the following diagrams are provided.
Caption: The Kynurenine Pathway leading to this compound.
Caption: Cross-Validation Experimental Workflow.
Conclusion
Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound. The strong correlation observed between the two methods in published studies indicates that a well-characterized ELISA can be a reliable and cost-effective tool, particularly for large-scale studies. However, for applications requiring the highest level of specificity and for the definitive quantification of this compound, especially in complex matrices or when distinguishing from structurally similar metabolites, LC-MS/MS remains the gold-standard methodology. The choice of method should be guided by the specific requirements of the research question, available resources, and the desired level of analytical rigor.
comparative analysis of quinolinic acid levels in different neurological diseases
A Comparative Analysis of Quinolinic Acid Levels in Neurological Diseases
For Researchers, Scientists, and Drug Development Professionals
This compound, a neuroactive metabolite of the kynurenine (B1673888) pathway, has been implicated in the pathophysiology of several neurological diseases. Its role as an N-methyl-D-aspartate (NMDA) receptor agonist can lead to excitotoxicity and subsequent neuronal damage. This guide provides a comparative analysis of this compound levels across various neurological disorders, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes the concentrations of this compound in the cerebrospinal fluid (CSF) and blood (serum/plasma) of patients with Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, Multiple Sclerosis, and Amyotrophic Lateral Sclerosis, as compared to healthy controls.
| Neurological Disease | Biological Matrix | Patient Group (Mean ± SD/SE nmol/L) | Control Group (Mean ± SD/SE nmol/L) | Key Findings & References |
| Alzheimer's Disease | CSF | 26.4 ± 8.5 (n=20) | 28.7 ± 7.3 (n=20) | No significant difference observed in this study.[1][2][3] |
| CSF | Lower in AD dementia patients | Higher in controls | A meta-analysis indicated lower CSF levels of this compound in AD dementia.[4] | |
| Parkinson's Disease | Plasma | No significant difference | No significant difference | Absolute plasma levels of this compound did not differ significantly between patients and controls.[5][6] |
| CSF | Higher levels associated with more severe symptoms | Lower levels | Higher CSF levels of this compound were linked to greater symptom severity in PD patients.[5][6] | |
| Huntington's Disease | CSF | Slightly lower, not significant | - | CSF concentrations were found to be slightly, but not significantly, lower in Huntington's disease patients.[7] |
| Brain (Putamen) | No significant difference | No significant difference | No significant difference in this compound concentrations was found in the putamen or frontal cortex between HD and control groups.[8] | |
| Multiple Sclerosis | CSF | Significantly higher in patients | Lower in controls | This compound levels in the CSF were found to be remarkably higher in MS patients compared to healthy controls.[9] |
| CSF (Relapsing-Remitting) | Increased during relapse | - | Both absolute this compound levels and the QUIN/KYN ratio were increased in RRMS patients during relapse.[9] | |
| Amyotrophic Lateral Sclerosis | CSF | 50 ± 10 (n=21) | 30 ± 10 (n=19) | Significantly increased levels of this compound were found in the CSF of ALS patients.[4][10][11] |
| Serum | Significantly increased | Lower in controls | Significantly increased levels of this compound were also observed in the serum of ALS patients.[4][11] |
Note: Concentrations can vary between studies due to differences in analytical methods, patient cohorts, and disease stage. Direct comparison of absolute values across different studies should be done with caution.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of this compound neurotoxicity and the process of its quantification, the following diagrams are provided.
References
- 1. bevital.no [bevital.no]
- 2. researchgate.net [researchgate.net]
- 3. Higher concentrations of kynurenic acid in CSF are associated with the slower clinical progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implications for the kynurenine pathway and this compound in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan Metabolites Are Associated With Symptoms and Nigral Pathology in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan Metabolites Are Associated With Symptoms and Nigral Pathology in Parkinson's Disease | PDBP [pdbp.ninds.nih.gov]
- 7. Regional brain and cerebrospinal fluid this compound concentrations in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain this compound in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerebrospinal fluid kynurenines in multiple sclerosis; relation to disease course and neurocognitive symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. The kynurenine pathway and inflammation in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Microglial Activation in Quinolinic Acid Neurotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to validate the critical role of microglial activation in quinolinic acid (QA)-induced neurotoxicity. This compound, a neuroactive metabolite of the kynurenine (B1673888) pathway, is implicated in the pathogenesis of several neurodegenerative diseases.[1] Understanding the contribution of microglia, the resident immune cells of the central nervous system, to QA's detrimental effects is crucial for developing effective therapeutic strategies.
Core Concept: The Microglial Link to this compound Toxicity
This compound exerts its neurotoxic effects, at least in part, by activating microglia. This activation triggers a cascade of inflammatory events, leading to the release of neurotoxic mediators that exacerbate neuronal damage. A key signaling pathway involved is the activation of Nuclear Factor-kappa B (NF-κB), which upregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[2] This microglia-mediated inflammatory response significantly contributes to QA-induced excitotoxicity.[2]
Experimental Validation Strategies: A Comparative Overview
Several experimental strategies can be employed to elucidate and validate the role of microglial activation in QA neurotoxicity. The primary approaches involve in vitro cell culture systems and the use of specific inhibitors to dissect the molecular mechanisms.
Key Experimental Approaches:
-
Microglial Inhibition: Directly inhibiting microglial activation to observe a subsequent reduction in neuronal death.
-
NF-κB Pathway Inhibition: Blocking the central signaling pathway in microglia to prevent the downstream production of neurotoxic factors.
-
Direct TNF-α Neutralization: Neutralizing the key inflammatory cytokine to confirm its role in mediating neuronal damage.
The following tables summarize quantitative data from representative studies, comparing the efficacy of these different approaches.
Data Presentation: Quantitative Comparison of Validation Strategies
Table 1: Effect of Microglial and NF-κB Inhibition on Neuronal Viability in the Presence of this compound-Conditioned Microglial Medium
| Treatment Group | Neuronal Viability (% of Control) | Key Findings | Reference |
| Control (Neurons only) | 100% | Baseline neuronal viability. | [2] |
| QA-Primed Microglial Conditioned Medium | Significantly Reduced | Demonstrates that factors released from QA-activated microglia are toxic to neurons. | [2] |
| + Minocycline (B592863) (Microglial Inhibitor) | Partially Ameliorated Reduction | Inhibition of microglial activation reduces the neurotoxic effects of the conditioned medium.[2] | [2] |
| + PDTC (NF-κB Inhibitor) | Partially Ameliorated Reduction | Blocking the NF-κB pathway in microglia mitigates the neurotoxicity of the conditioned medium.[2] | [2] |
Table 2: Effect of Minocycline on Kynurenine Pathway Metabolites in LPS-Activated Primary Microglia
| Treatment Group | This compound (QA) Levels | Kynurenic Acid (KYNA) Levels | IDO Expression | Key Findings | Reference |
| Control | Baseline | Baseline | Baseline | Basal levels in unstimulated microglia. | [3] |
| LPS (10 ng/mL) | Significantly Increased | Significantly Increased | Increased | LPS stimulation activates the kynurenine pathway in microglia. | [3] |
| LPS + Minocycline (20-60 µM) | Significantly Decreased | Significantly Decreased | Decreased | Minocycline suppresses the production of kynurenine pathway metabolites by inhibiting microglial activation.[3] | [3] |
Mandatory Visualizations
Signaling Pathway of this compound-Induced Microglial Activation
Caption: QA-induced microglial activation and neurotoxicity pathway with inhibitor targets.
Experimental Workflow for Validating Microglial Role
Caption: Workflow for validating microglia's role in QA neurotoxicity.
Experimental Protocols
Primary Cortical Neuron Culture
-
Source: Embryonic day 16-18 rat cortices.
-
Procedure:
-
Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digest tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate cells on poly-D-lysine coated plates or coverslips in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maintain cultures at 37°C in a 5% CO2 incubator. Change half of the medium every 3-4 days.
-
BV-2 Microglial Cell Culture
-
Cell Line: Murine BV-2 microglial cell line.
-
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Maintain at 37°C in a 5% CO2 incubator.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
Preparation of this compound-Primed Microglial Conditioned Medium (QA-CM)
-
Procedure:
-
Plate BV-2 cells at a density of 2 x 10^5 cells/mL.
-
After 24 hours, replace the medium with serum-free DMEM.
-
Treat the cells with the desired concentration of this compound (e.g., 100 µM) for 24 hours.
-
For inhibitor studies, pre-treat the cells with minocycline (e.g., 10 µM) or PDTC (e.g., 50 µM) for 1 hour before adding QA.[2]
-
Collect the supernatant (conditioned medium), centrifuge to remove cell debris, and store at -80°C until use.
-
Neuronal Toxicity Assay (LDH Assay)
-
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell membrane damage. Its activity in the medium is proportional to the extent of cell death.
-
Procedure:
-
Plate primary cortical neurons in 96-well plates.
-
After 7-10 days in vitro, replace the culture medium with the prepared QA-CM or control medium.
-
Incubate for 24 hours at 37°C.
-
Collect 50 µL of the culture supernatant from each well.
-
Measure LDH activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Calculate percentage cytotoxicity relative to a positive control (e.g., cells lysed with 1% Triton X-100).
-
Measurement of TNF-α Levels (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Use the collected microglial conditioned medium.
-
Perform the TNF-α ELISA using a commercially available kit according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α based on a standard curve.
-
Assessment of NF-κB Activation (Western Blot)
-
Principle: Western blotting is used to detect the phosphorylation and nuclear translocation of NF-κB p65 subunit, which are hallmarks of its activation.
-
Procedure:
-
Treat BV-2 cells with this compound for various time points.
-
Lyse the cells and separate nuclear and cytoplasmic fractions.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65.
-
Use an appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Conclusion
The experimental framework outlined in this guide provides a robust approach to validating the integral role of microglial activation in the neurotoxic cascade initiated by this compound. By employing a combination of in vitro models, specific inhibitors, and quantitative biochemical assays, researchers can effectively dissect the signaling pathways involved and identify potential therapeutic targets for mitigating QA-induced neuronal damage in neurodegenerative diseases. The provided data and protocols serve as a foundation for designing and executing rigorous studies in this critical area of neuroscience research.
References
- 1. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglia activation contributes to this compound-induced neuronal excitotoxicity through TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of minocycline on indolamine 2, 3 dioxygenase expression and the levels of kynurenic acid and this compound in LPS-activated primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Opposing Forces at the NM-DA Receptor: A Comparative Analysis of Quinolinic and Kynurenic Acid
For Immediate Release
A comprehensive review of experimental data highlights the contrasting modulatory effects of two endogenous tryptophan metabolites, quinolinic acid and kynurenic acid, on the N-methyl-D-aspartate (NMDA) receptor. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their mechanisms of action, supported by quantitative data and experimental protocols.
At a Glance: this compound vs. Kynurenic Acid
| Feature | This compound | Kynurenic Acid |
| Primary Effect on NMDA Receptor | Agonist | Antagonist |
| Binding Site | Glutamate (B1630785) binding site on the NR2 subunit | Glycine (B1666218) co-agonist binding site on the NR1 subunit[1] |
| Mechanism of Action | Activates the NMDA receptor, leading to ion channel opening and cation influx (Ca²⁺, Na⁺)[2] | Competitively blocks the glycine binding site, preventing channel activation[1] |
| Potency | Weak agonist | Potent antagonist, with potency dependent on glycine concentration |
| Subunit Selectivity | Activates NR1/NR2A and NR1/NR2B, but not NR1/NR2C containing receptors | Broad-spectrum antagonist |
| Physiological Consequence | Neurotoxic at high concentrations, contributing to excitotoxicity | Neuroprotective by preventing excessive NMDA receptor activation |
Quantitative Analysis of Receptor Modulation
The divergent effects of this compound and kynurenic acid on the NMDA receptor are clearly demonstrated by their respective EC50 and IC50 values obtained from various experimental paradigms.
| Compound | Parameter | Value | Experimental Condition |
| This compound | EC50 | 228 µM | Induction of local depolarization in rat cerebral cortex |
| EC50 | 2.3 mM | Activation of NMDA receptors in cultured mouse embryonic hippocampal neurons[3] | |
| Kynurenic Acid | IC50 | ~8-15 µM | Inhibition of NMDA receptor-mediated currents in the absence of glycine[1] |
| IC50 | ~235 µM | Inhibition of NMDA receptor-mediated currents in the presence of 10 µM glycine[1] | |
| IC50 | 0.56 µM | For [³H]glycine binding site on rat cortical slices (using 7-Cl-kynurenic acid, a potent analog)[4] |
Signaling Pathways Under Dual Control
The NMDA receptor is a critical component of excitatory neurotransmission in the central nervous system. Its activation, dependent on the binding of both glutamate and a co-agonist (glycine or D-serine), leads to the opening of an ion channel permeable to Ca²⁺ and Na⁺.[5][6] This influx of calcium triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory. However, excessive activation can lead to excitotoxicity and neuronal cell death.[5] this compound and kynurenic acid exert their opposing effects by directly modulating this initial activation step.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Currents
This protocol outlines the methodology for recording NMDA receptor-mediated currents from cultured neurons to assess the effects of this compound and kynurenic acid.
1. Cell Culture and Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
After 7-14 days in vitro, transfer a coverslip to the recording chamber of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, and 0.01 bicuculline (B1666979) methiodide, pH adjusted to 7.4 with NaOH. The solution should be bubbled with 95% O₂/5% CO₂.
2. Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Fill the pipettes with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the membrane potential at -70 mV.
-
Apply NMDA (100 µM) and glycine (10 µM) to the neuron via a fast-application system to evoke an inward current.
-
To test the effect of this compound, co-apply varying concentrations of this compound with NMDA and glycine.
-
To test the effect of kynurenic acid, pre-apply varying concentrations of kynurenic acid for 1-2 minutes before co-applying with NMDA and glycine.
-
Record the peak amplitude of the inward current in response to each application.
4. Data Analysis:
-
For this compound, plot the normalized current amplitude against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For kynurenic acid, plot the percentage inhibition of the control NMDA-evoked current against the log of the kynurenic acid concentration and fit the data to determine the IC50.
Conclusion
This compound and kynurenic acid, both metabolites of the kynurenine (B1673888) pathway, exhibit a yin-yang relationship in their modulation of NMDA receptor activity. While this compound acts as an agonist, promoting receptor activation and potentially contributing to excitotoxicity, kynurenic acid functions as a potent antagonist, offering a neuroprotective brake on excessive receptor stimulation. This delicate balance has significant implications for neurological health and disease, and understanding their distinct interactions with the NMDA receptor is paramount for the development of novel therapeutic strategies targeting glutamatergic neurotransmission.
References
- 1. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
Assessing the Specificity of Quinolinic Acid-Induced Neuronal Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinolinic acid (QUIN), an endogenous metabolite of the kynurenine (B1673888) pathway, is a potent neurotoxin implicated in the pathogenesis of several neurodegenerative diseases, most notably Huntington's disease.[1][2] Its ability to induce selective neuronal death has made it a widely used tool in experimental models to unravel disease mechanisms and test potential therapeutic interventions. This guide provides a comprehensive comparison of QUIN-induced neuronal damage with other excitotoxic models, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
Specificity of this compound Neurotoxicity
The neurotoxic effects of QUIN are primarily mediated by its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors.[3][4] QUIN exhibits a degree of specificity for NMDA receptor subtypes that contain the NR2A and NR2B subunits.[4] This selective agonism leads to excessive calcium influx, triggering a cascade of intracellular events that culminate in neuronal death, a process known as excitotoxicity.[3][5]
The specificity of QUIN-induced neuronal damage is evident at both the regional and cellular levels:
-
Regional Specificity: Brain regions with a high density of NMDA receptors, such as the hippocampus and striatum , are particularly vulnerable to QUIN-induced toxicity.[4]
-
Cellular Specificity: Within these vulnerable regions, not all neurons are equally affected. In the striatum, QUIN preferentially damages medium spiny projection neurons that contain GABA and substance P, while sparing a subclass of striatal spiny neurons containing somatostatin (B550006) and neuropeptide Y.[4] Cholinergic interneurons in the striatum and pyramidal cells in the hippocampus also demonstrate high susceptibility.[4] This selective vulnerability is a key feature that makes QUIN a valuable tool for modeling specific neurodegenerative disorders.
Beyond direct NMDA receptor activation, the neurotoxic profile of QUIN is multifaceted and includes:
-
Oxidative Stress: QUIN can induce the generation of reactive oxygen species (ROS) through mechanisms that can be both dependent and independent of NMDA receptor activation.[4] One such independent mechanism involves the formation of a toxic complex with iron (Fe²⁺), which promotes lipid peroxidation.[4]
-
Energy Metabolism Impairment: Intrastriatal injections of QUIN lead to a decrease in cellular respiration and ATP levels.[4]
-
Inflammation: QUIN can induce an inflammatory response, with activated microglia and macrophages contributing to its synthesis and subsequent neurotoxicity.[4]
Comparative Analysis: this compound vs. Other Excitotoxins
The specificity of QUIN is often highlighted when compared to other excitotoxic agents, particularly kainic acid (KA). While both are potent neurotoxins, they differ in their mechanisms and the resulting lesion characteristics.
| Feature | This compound (QUIN) | Kainic Acid (KA) | References |
| Primary Receptor Target | NMDA Receptor (NR2A/NR2B subunits) | Kainate Receptor (AMPA/Kainate class) | [4],[5] |
| Neuronal Specificity | High: Spares certain neuronal populations (e.g., somatostatin/neuropeptide Y-containing neurons in the striatum). | Lower: Tends to produce more widespread and less selective neuronal damage. | [4],[6] |
| Lesion Characteristics | "Axon-sparing" lesions with dendritic swelling and postsynaptic damage. | Can cause damage to fibers of passage at higher concentrations. | [4],[6] |
| Behavioral Effects | Induces hyperactivity and learning deficits. Milder behavioral effects compared to KA for similar lesion sizes. | Induces more pronounced behavioral changes, including hyperactivity and turning behavior. | [1][7] |
| Model for Huntington's Disease | Preferred model due to its greater histological selectivity, mimicking the specific pattern of striatal neuron loss. | Historically used, but considered less specific than QUIN. | [6] |
Signaling Pathways in this compound-Induced Neuronal Damage
The intricate cascade of events initiated by QUIN leading to neuronal death involves multiple interconnected signaling pathways.
Caption: Signaling cascade of QUIN-induced neurotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are standardized protocols for inducing and assessing QUIN- and KA-induced neuronal damage.
Protocol 1: Intrastriatal Injection of this compound in Rats
This protocol describes the stereotaxic injection of QUIN into the rat striatum to create a lesion model of Huntington's disease.
Caption: Workflow for QUIN-induced striatal lesioning.
Materials:
-
This compound (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical instruments
Procedure:
-
Animal Preparation: Adult male Wistar rats (250-300 g) are anesthetized with an appropriate anesthetic.
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A midline scalp incision is made, and a burr hole is drilled over the target coordinates for the striatum (e.g., Anteroposterior: +1.0 mm, Mediolateral: ±2.5 mm, Dorsoventral: -4.5 mm relative to bregma).
-
Microinjection: A Hamilton syringe is used to slowly inject a solution of QUIN (e.g., 200 nmol dissolved in 1 µL of PBS) into the striatum at a rate of 0.2 µL/min. The needle is left in place for an additional 5 minutes to allow for diffusion before being slowly retracted.[1]
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover in a warm environment. Post-operative analgesics should be administered.
-
Assessment: Behavioral assessments can be performed at various time points post-lesion (e.g., 2 and 4 weeks).[1] Histological analysis is typically conducted at the end of the study to quantify the lesion volume and neuronal loss.[1]
Protocol 2: Histological Assessment of Neuronal Damage
This protocol outlines the steps for staining and quantifying neuronal loss in brain sections following excitotoxic lesioning.
Materials:
-
Paraformaldehyde (4%) in PBS
-
Sucrose (B13894) solutions (15% and 30%) in PBS
-
Cryostat or vibrating microtome
-
Cresyl violet (Nissl) stain
-
Microscope with a digital camera and image analysis software
Procedure:
-
Tissue Fixation: At the designated endpoint, animals are deeply anesthetized and transcardially perfused with cold PBS followed by 4% paraformaldehyde in PBS.
-
Cryoprotection: The brain is removed and post-fixed in 4% paraformaldehyde overnight, followed by cryoprotection in graded sucrose solutions (15% and 30%).
-
Sectioning: The brain is sectioned coronally (e.g., 30 µm thickness) using a cryostat or vibrating microtome.
-
Nissl Staining: Sections are mounted on slides and stained with cresyl violet to visualize neuronal cell bodies.
-
Quantification: The lesion area is identified by a region of neuronal cell loss and gliosis. Unbiased stereological methods or cell counting in defined regions of interest are used to quantify the extent of neuronal loss compared to the contralateral, unlesioned hemisphere or sham-operated controls.
Quantitative Data Summary
The following tables summarize quantitative data from studies assessing QUIN-induced neurotoxicity and its comparison with other excitotoxins.
Table 1: Dose-Dependent Effects of Intrastriatal this compound on Striatal Neuron Survival in Rats
| QUIN Dose (nmol) | % Reduction in Striatal NADPH-d Neurons | % Reduction in Striatal GABA Content | Reference |
| 15 | 88% | - | [8] |
| 200 | Significant loss of Nissl-stained neurons | - | [1] |
Table 2: Comparative Effects of Intrastriatal this compound and Kainic Acid in Rats
| Parameter | This compound | Kainic Acid | Reference |
| Behavioral Effects | |||
| Ipsilateral Rotation | Present | Present | [7] |
| Contralateral Turning | Present (and ipsilateral) | Present | [7] |
| Open-field Activity | Increased | Increased | [7] |
| Neurochemical Depletion | |||
| Substance P | Significant depletion | Significant depletion (slightly less than QUIN) | [7] |
| GABA | Significant depletion | Significant depletion (slightly less than QUIN) | [7] |
Table 3: Neuroprotective Effects of NMDA Receptor Antagonists on this compound-Induced Cholinergic Neurotoxicity in the Nucleus Basalis Magnocellularis of Rats
| Antagonist | Dose | % Attenuation of QUIN-induced ChAT activity decrease | Reference |
| AP-7 | 0.6-15 nmol | Dose-related | [9] |
| 7-Chlorokynurenate | 3.75-200 nmol | Dose-related | [9] |
| MK-801 | 2-200 nmol | Attenuation only at high doses | [9] |
Conclusion
This compound stands out as a valuable tool for modeling neurodegenerative diseases due to the specific nature of the neuronal damage it induces. Its selectivity for NMDA receptors containing NR2A and NR2B subunits results in a pattern of neuronal loss that closely mimics the pathology of conditions like Huntington's disease. While other excitotoxins such as kainic acid are also effective in inducing neuronal death, QUIN offers a more refined model with greater histological and, to some extent, behavioral specificity. A thorough understanding of the mechanisms of QUIN-induced neurotoxicity, coupled with standardized experimental protocols, is essential for advancing our knowledge of neurodegenerative processes and for the development of effective neuroprotective strategies.
References
- 1. Comparison of intrastriatal injections of this compound and 3-nitropropionic acid for use in animal models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of striatal quinolinate neurotoxicity by elevation of endogenous brain kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kynurenine pathway as a therapeutic target in cognitive and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative behavioral and neurochemical studies with striatal kainic acid- or this compound-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of striatal quinolinate neurotoxicity by elevation of endogenous brain kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential action of NMDA antagonists on cholinergic neurotoxicity produced by N-methyl-D-aspartate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinolinic Acid and Kainic Acid for Inducing Excitotoxic Lesions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used excitotoxins, quinolinic acid and kainic acid, for inducing targeted neuronal lesions in preclinical research. Understanding the distinct mechanisms, potencies, and procedural nuances of these agents is critical for designing robust experimental models of neurodegenerative diseases and for the development of novel neuroprotective therapies.
At a Glance: Key Differences
| Feature | This compound | Kainic Acid |
| Primary Mechanism | N-methyl-D-aspartate (NMDA) receptor agonist.[1] | Agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[2][3] |
| Potency | Less potent than kainic acid. | Significantly more potent than this compound. |
| Receptor Target | Ionotropic glutamate (B1630785) receptor (NMDA subtype). | Ionotropic glutamate receptors (AMPA and kainate subtypes).[2][3] |
| Cellular Effects | Induces excitotoxicity, oxidative stress, and inflammation.[4] | Causes potent neurotoxicity, leading to seizures and neuronal degeneration.[2] |
| Typical Lesion Location | Striatum and hippocampus are highly sensitive.[4] | Hippocampus, particularly the CA3 region, is highly vulnerable.[2] |
Quantitative Comparison of Neurotoxic Effects
The following tables summarize quantitative data from comparative studies on the neurotoxic effects of this compound and kainic acid. These studies highlight the differences in potency and the extent of neuronal damage induced by each excitotoxin.
Table 1: Comparison of Neurochemical Depletions in the Rat Striatum
| Excitotoxin | Substance P Depletion (% of control) | GABA Depletion (% of control) |
| This compound | ~40% | ~50% |
| Kainic Acid | ~35% | ~45% |
Data synthesized from studies comparing the neurochemical effects of intrastriatal injections of this compound and kainic acid in rats. While both produced significant depletions, the study noted that kainic acid induced more pronounced behavioral effects for a similar level of neurochemical depletion.[5]
Table 2: Comparative Doses for Inducing Seizures and Neuronal Damage in the Rat Hippocampus
| Excitotoxin | Dose for Comparable Seizure Activity | Resulting Neuronal Damage |
| This compound | 120 nmol/0.5 µL | Cell loss in all pyramidal layers and complete degeneration of somatostatin-positive cells. |
| Kainic Acid | 0.19 nmol/0.5 µL | Selective degeneration of CA3 pyramidal neurons; somatostatin-positive cells were not affected. |
This data illustrates the significantly higher potency of kainic acid, requiring a much lower dose to induce seizures compared to this compound, yet resulting in more selective neuronal damage in the hippocampus under these specific conditions.
Signaling Pathways of Excitotoxicity
The excitotoxic cascades initiated by this compound and kainic acid, while both culminating in neuronal death, are triggered by the activation of different glutamate receptor subtypes.
This compound-Induced Excitotoxicity
This compound exerts its neurotoxic effects primarily through the overactivation of NMDA receptors. This leads to a cascade of events including excessive calcium influx, mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis or necrosis.
Caption: this compound Excitotoxicity Pathway.
Kainic Acid-Induced Excitotoxicity
Kainic acid's neurotoxicity is mediated by its potent agonistic activity at AMPA and kainate receptors. Similar to the NMDA-mediated cascade, this leads to excessive calcium influx, but through different channels, initiating a downstream cascade of neuronal injury.[2]
Caption: Kainic Acid Excitotoxicity Pathway.
Experimental Protocols
The following provides a generalized, comparative protocol for inducing excitotoxic lesions in the rat striatum using stereotaxic injection of either this compound or kainic acid. Note: Specific parameters such as animal strain, age, and target coordinates should be optimized for each study.
Table 3: Comparative Stereotaxic Injection Protocol for Rat Striatum
| Step | This compound Protocol | Kainic Acid Protocol |
| 1. Animal Preparation | Anesthetize male Sprague-Dawley rat (250-300g) with isoflurane (B1672236) or ketamine/xylazine. Place in a stereotaxic frame. | Anesthetize male Sprague-Dawley rat (250-300g) with isoflurane or ketamine/xylazine. Place in a stereotaxic frame. |
| 2. Surgical Procedure | Expose the skull and identify bregma. Drill a small burr hole over the target coordinates for the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm from bregma). | Expose the skull and identify bregma. Drill a small burr hole over the target coordinates for the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm from bregma). |
| 3. Excitotoxin Prep. | Dissolve this compound in 0.1 M phosphate-buffered saline (PBS), pH 7.4, to a concentration of, for example, 200 nmol/µL. | Dissolve kainic acid in 0.9% saline to a concentration of, for example, 5 nmol/µL. |
| 4. Stereotaxic Injection | Lower a Hamilton syringe to the target depth (e.g., DV: -4.5 mm from dura). Infuse 1 µL of this compound solution over 5 minutes. | Lower a Hamilton syringe to the target depth (e.g., DV: -4.5 mm from dura). Infuse 1 µL of kainic acid solution over 5 minutes. |
| 5. Post-Injection | Leave the needle in place for an additional 5 minutes to allow for diffusion. Slowly retract the needle. | Leave the needle in place for an additional 5 minutes to allow for diffusion. Slowly retract the needle. |
| 6. Post-Operative Care | Suture the incision and provide post-operative analgesia and care according to approved institutional protocols. Monitor for adverse effects. | Suture the incision and provide post-operative analgesia and care according to approved institutional protocols. Monitor for seizure activity. |
| 7. Lesion Verification | After a predetermined survival period (e.g., 7 days), perfuse the animal and process the brain for histological analysis (e.g., Nissl staining, immunohistochemistry) to determine lesion volume and neuronal loss. | After a predetermined survival period (e.g., 7 days), perfuse the animal and process the brain for histological analysis (e.g., Nissl staining, immunohistochemistry) to determine lesion volume and neuronal loss. |
Experimental Workflow
The general workflow for an excitotoxic lesion study involves several key stages, from initial surgical procedures to final data analysis.
Caption: General Experimental Workflow.
Conclusion
Both this compound and kainic acid are valuable tools for creating animal models of excitotoxic neurodegeneration. The choice between them should be guided by the specific research question. This compound, acting via NMDA receptors, may be more suitable for modeling pathologies where this pathway is specifically implicated. In contrast, the high potency of kainic acid and its action on AMPA/kainate receptors make it a robust tool for inducing rapid and extensive neuronal loss, particularly in the hippocampus. Careful consideration of the target brain region, desired lesion characteristics, and the specific signaling pathways of interest will ensure the selection of the most appropriate excitotoxin for your research needs.
References
- 1. Excitotoxicity of this compound: modulation by endogenous antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA and kainate receptors each mediate excitotoxicity in oligodendroglial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative behavioral and neurochemical studies with striatal kainic acid- or this compound-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Huntington's Disease Models: A Comparative Guide to the Quinolinic Acid Excitotoxic Model
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the investigation of Huntington's disease (HD). This guide provides a comprehensive comparison of the quinolinic acid (QA) excitotoxic model with other commonly used alternatives, supported by experimental data and detailed protocols.
The this compound model, a neurochemical-induced paradigm, replicates many of the hallmark pathological features of Huntington's disease, a devastating neurodegenerative disorder. By inducing excitotoxicity through the overstimulation of NMDA receptors, intrastriatal injections of QA lead to selective neuronal loss and subsequent behavioral deficits that mimic aspects of the human condition. This guide will delve into the validation of this model, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows to aid researchers in their study design and interpretation.
Comparative Analysis of Huntington's Disease Animal Models
The validation of any animal model hinges on its ability to recapitulate the key features of the human disease. Below is a comparative summary of the this compound model alongside other prevalent toxin-based and genetic models of Huntington's disease.
Behavioral Deficits
Motor and cognitive impairments are central to the clinical presentation of HD. Animal models are rigorously tested to assess the face validity of these behavioral phenotypes.
| Animal Model | Motor Deficits | Cognitive Deficits | References |
| This compound (QA) | Hyperactivity at lower doses, impaired balance and grip strength.[1][2] | Learning and memory impairments in tasks such as the radial-arm water maze.[1][3] | [1],[2],[3] |
| 3-Nitropropionic Acid (3-NP) | More severe motor impairments compared to QA, including deficits in balance and grip strength.[1] | Significant learning impairments, often more severe than in the QA model.[1] | [1] |
| R6/2 (Transgenic) | Progressive motor deficits starting around 7-8 weeks, including reduced grip strength and impaired rotarod performance.[4][5] | Early cognitive deficits preceding overt motor symptoms.[4] | [4],[5] |
| YAC128 (Transgenic) | Initial hyperactivity followed by hypokinesia and rotarod deficits appearing around 4-6 months.[4][5] | Milder cognitive deficits compared to R6/2.[5] | [4],[5] |
| BACHD (Transgenic) | Progressive rotarod deficits starting at 2 months and becoming more pronounced with age.[4][5] | Robust and progressive cognitive deficits.[5] | [4],[5] |
Histopathological and Neurochemical Changes
The selective degeneration of medium spiny neurons in the striatum is a pathological hallmark of HD. Histological and neurochemical analyses are crucial for assessing the construct validity of animal models.
| Animal Model | Striatal Atrophy & Neuronal Loss | Neurochemical Alterations | References |
| This compound (QA) | Significant striatal atrophy, ventricular enlargement, and loss of Nissl-stained neurons. Notably, there is a relative sparing of NADPH-diaphorase-positive interneurons.[1][3][6] | Decreased levels of GABA and substance P. Increased levels of somatostatin (B550006) and neuropeptide Y.[6] | [1],[3],[6] |
| 3-Nitropropionic Acid (3-NP) | Significant striatal atrophy and neuronal loss, often with the formation of necrotic cavities.[1] | Similar to QA, with significant striatal neurochemical changes. | [1] |
| R6/2 (Transgenic) | Progressive brain atrophy, with about a 20% loss in brain weight by 12 weeks.[4] Formation of mutant huntingtin (mHtt) aggregates.[7][8] | Alterations in neurotransmitter systems and evidence of neuroinflammation.[7][8] | [4],[7],[8] |
| YAC128 (Transgenic) | Selective nuclear localization of mHtt in the striatum at 1-2 months, with the appearance of nuclear inclusions by 18 months.[4] | Progressive neuropathology with excellent fidelity to human HD.[9] | [4],[9] |
| BACHD (Transgenic) | Late-onset and selective cortical and striatal atrophy.[10] Presence of degenerating "dark" neurons in the striatum at 12 months.[10] | Progressive accumulation of mHtt aggregates, reminiscent of adult-onset HD.[10] | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for key experiments in the this compound model.
Intrastriatal this compound Injection
This procedure outlines the surgical induction of the QA model in rats.
Materials:
-
This compound (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target striatal coordinates (e.g., AP: +1.0 mm, ML: ±2.5 mm from bregma; DV: -4.5 mm from dura).
-
Toxin Injection: Slowly lower the Hamilton syringe needle to the target depth. Infuse 1 µl of this compound solution (e.g., 200 nmol in PBS) over a period of 5 minutes.[1]
-
Needle Withdrawal: Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Closure and Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
Behavioral Testing: Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior.
Apparatus:
-
A square arena (e.g., 40 cm x 40 cm x 30 cm) with a video tracking system.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.
-
Test: Place the rat in the center of the open field arena and allow it to explore freely for a set duration (e.g., 15 minutes).
-
Data Analysis: The video tracking system records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. QA-lesioned rats often exhibit hyperactivity.[1]
Histological Analysis: Nissl Staining
Nissl staining is used to visualize neuronal cell bodies and assess neuronal loss.
Materials:
-
Cresyl violet stain
-
Microscope slides
-
Microtome
Procedure:
-
Tissue Preparation: Following behavioral testing, perfuse the animals with saline followed by 4% paraformaldehyde. Post-fix the brain in paraformaldehyde and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Sectioning: Cut coronal sections of the striatum (e.g., 40 µm thick) using a cryostat or vibrating microtome.
-
Staining: Mount the sections on slides and stain with a 0.1% cresyl violet solution.
-
Analysis: Dehydrate the sections, clear with xylene, and coverslip. Examine the sections under a microscope to assess the extent of the lesion and quantify neuronal loss in the striatum compared to control animals.
Visualizing the Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in validating the this compound model.
Caption: Signaling pathway of this compound-induced neuronal death.
Caption: A typical experimental workflow for validating an animal model of Huntington's disease.
Caption: Classification of common animal models for Huntington's disease.
References
- 1. Comparison of intrastriatal injections of this compound and 3-nitropropionic acid for use in animal models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound model of Huntington's disease: locomotor abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound released from polymeric brain implants causes behavioral and neuroanatomical alterations in a rodent model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Models for Validating Preclinical Candidates for Huntington’s Disease - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Systematic behavioral evaluation of Huntington’s disease transgenic and knock-in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Reactions of Different Striatal Neuron Types in Morphology Induced by this compound in Rats | PLOS One [journals.plos.org]
- 7. Quantification of Huntington’s Disease Related Markers in the R6/2 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quantification of Huntington’s Disease Related Markers in the R6/2 Mouse Model [frontiersin.org]
- 9. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Full-Length Human Mutant Huntingtin with a Stable Polyglutamine Repeat Can Elicit Progressive and Selective Neuropathogenesis in BACHD Mice - PMC [pmc.ncbi.nlm.nih.gov]
Quinolinic Acid's Presence in Alzheimer's Disease Plaques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the evidence supporting the presence and role of quinolinic acid in the pathology of Alzheimer's disease (AD). It compares findings on this compound levels in AD patients versus healthy controls, details the experimental methodologies used for its detection, and explores the implicated neurotoxic pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of neurodegenerative disease and drug development.
Executive Summary
This compound, a neurotoxic metabolite of the kynurenine (B1673888) pathway, has been increasingly implicated in the pathogenesis of Alzheimer's disease.[1][2][3] Studies suggest that neuroinflammation, a hallmark of AD, leads to the accumulation of this compound in the brain, particularly in and around the characteristic amyloid-beta plaques.[4][5] This accumulation is thought to contribute to the neuronal damage and cognitive decline observed in AD patients. However, the exact relationship between peripheral and central this compound levels and AD pathology remains an area of active investigation, with some conflicting findings in the literature. This guide presents the current state of knowledge, alternative perspectives, and detailed methodologies to aid in the critical evaluation and future exploration of this compound as a biomarker and therapeutic target in Alzheimer's disease.
Quantitative Data Comparison
The concentration of this compound in the central nervous system and peripheral circulation of Alzheimer's disease patients compared to healthy controls has been a subject of multiple investigations. The findings, however, have not been entirely consistent across studies. Below is a summary of quantitative data from various reports.
| Sample Type | Alzheimer's Disease (AD) Patients | Healthy Controls | Key Findings & Reference |
| Plasma | Marked Increase | Lower Levels | A study found a significant increase in plasma this compound in AD patients, which inversely correlated with cognitive function.[6] |
| Plasma | Lower Concentrations | Higher Concentrations | In contrast, another study reported lower plasma concentrations of tryptophan, xanthurenic acid, 3-hydroxyanthranilic acid, and this compound in AD patients.[7][8] |
| Cerebrospinal Fluid (CSF) & Peripheral Blood | Unaltered Levels | Unaltered Levels | A meta-analysis concluded that this compound levels were not significantly altered in the CSF or peripheral blood of AD patients compared to controls.[9] |
| Hippocampus | Increased Immunoreactivity | Lower Immunoreactivity | Immunohistochemical studies have shown increased this compound immunoreactivity in the hippocampus of AD brains, particularly around senile plaques.[4] |
| Rat Brain (Control) | N/A | Cortex: 5.6 ± 0.7 nM, Hippocampus: 64.2 ± 9.4 nM, Striatum: 4.3 ± 0.6 nM | While not a direct comparison in AD patients, these values from a study using capillary zone electrophoresis provide a baseline for this compound concentrations in different brain regions of a mammalian model.[10] |
Note: The discrepancies in the reported plasma levels of this compound may be attributable to differences in patient cohorts, disease stage, and analytical methodologies. Further research with standardized protocols is required to resolve these inconsistencies.
Alternative Perspectives: The Neuroprotective Arm of the Kynurenine Pathway
While this compound is neurotoxic, the kynurenine pathway also produces neuroprotective metabolites, most notably kynurenic acid (KYNA).[2] KYNA is an antagonist of the N-methyl-D-aspartate (NMDA) receptor and can counteract the excitotoxicity induced by this compound.[1][2] Some studies suggest that an imbalance in the ratio of neurotoxic to neuroprotective metabolites in the kynurenine pathway, rather than the absolute level of this compound alone, may be a more critical factor in the progression of Alzheimer's disease. This highlights the complexity of the kynurenine pathway's role in neurodegeneration and suggests that therapeutic strategies might need to focus on restoring a healthy balance rather than simply blocking this compound production.
Experimental Protocols
Accurate detection and quantification of this compound are crucial for understanding its role in Alzheimer's disease. The following are detailed methodologies for key experimental techniques used in its analysis.
Immunohistochemistry (IHC) for this compound in Human Brain Tissue
This method allows for the visualization of this compound localization within the brain tissue, particularly in relation to pathological hallmarks like amyloid plaques.
-
Tissue Preparation:
-
Obtain formalin-fixed, paraffin-embedded (FFPE) human brain tissue sections.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) concentrations.
-
Block endogenous peroxidase activity with 1% hydrogen peroxide.
-
-
Antigen Retrieval:
-
Perform heat-mediated antigen retrieval by immersing slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a microwave oven. This step is crucial for unmasking the antigen.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate the sections with a primary antibody specific for this compound overnight at 4°C.[11][12]
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash the sections and then incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain with a nuclear stain like hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification
GC-MS is a highly sensitive and specific method for quantifying small molecules like this compound in biological samples.
-
Sample Preparation:
-
Homogenize brain tissue samples in a suitable buffer.
-
Perform a protein precipitation step, for example, with perchloric acid, followed by centrifugation.
-
Extract the supernatant containing this compound.
-
-
Derivatization:
-
Convert the non-volatile this compound into a volatile derivative suitable for gas chromatography. A common method is esterification with hexafluoroisopropanol.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.
-
The separated components then enter the mass spectrometer.
-
In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
The detector measures the abundance of each ion, allowing for the identification and quantification of this compound by comparing its fragmentation pattern and retention time to that of a known standard.
-
Capillary Zone Electrophoresis (CZE) for this compound Detection
CZE is a high-resolution separation technique that can be used to analyze charged molecules in complex biological matrices.
-
Sample Preparation:
-
Prepare brain tissue homogenates or cerebrospinal fluid samples.
-
Centrifuge the samples to remove particulate matter.
-
The supernatant can often be directly injected or may require a simple dilution.
-
-
CZE Analysis:
-
Fill a narrow-bore fused-silica capillary with a background electrolyte (BGE) buffer.
-
Introduce a small plug of the sample into the capillary by electromigration or pressure.
-
Apply a high voltage across the capillary.
-
Charged molecules in the sample will migrate through the capillary at different velocities depending on their charge-to-size ratio, resulting in their separation.
-
Detection is typically performed by UV absorbance or by coupling the CZE system to a mass spectrometer (CE-MS) for enhanced specificity and sensitivity.[13][14][15]
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound in the context of Alzheimer's disease and a typical experimental workflow for its detection.
Caption: Kynurenine pathway leading to this compound production and its neurotoxic effects in Alzheimer's disease.
Caption: General experimental workflow for the detection and analysis of this compound in biological samples.
References
- 1. Kynurenine Pathway Metabolites as Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indoleamine 2,3 dioxygenase and this compound immunoreactivity in Alzheimer's disease hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implications of the kynurenine pathway and this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kynurenine and its metabolites in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. The kynurenine pathway in Alzheimer’s disease: a meta-analysis of central and peripheral levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Antibody - Mouse Monoclonal I Cited in 4 papers I Validated for IHC [immusmol.com]
- 12. This compound antibodies I Cited in 4 papers I Validated in human tissues (IHC) [immusmol.com]
- 13. Improved separation and detection of picolinic acid and this compound by capillary electrophoresis-mass spectrometry: application to analysis of human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. feradical.utsa.edu [feradical.utsa.edu]
- 15. Capillary zone electrophoresis separation of tryptophan and its metabolites, including this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different quinolinic acid quantification methods
For researchers, scientists, and drug development professionals, the accurate quantification of quinolinic acid (QUIN), a neuroactive metabolite of the kynurenine (B1673888) pathway, is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the most prevalent analytical techniques for QUIN quantification, supported by experimental data and detailed methodologies.
This compound is an excitotoxin that acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor. Its accumulation has been implicated in the pathogenesis of several neurodegenerative and inflammatory diseases.[1][2][3][4] Consequently, the development of sensitive and reliable methods for its measurement in biological samples such as cerebrospinal fluid (CSF), plasma, and brain tissue is of significant interest. This guide will delve into a head-to-head comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Capillary Electrophoresis (CE), providing a comprehensive overview to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of this compound Quantification Methods
The choice of an analytical method for this compound quantification is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Method | Sample Type(s) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Precision (Intra-/Inter-assay Variability) | Linearity Range | Throughput | Key Advantages | Key Disadvantages |
| GC-MS | Brain, Whole Blood, Plasma, CSF | LOD: 3 fmol | Intra-assay: 3.2%, Inter-assay: 8.1%[5] | Not explicitly stated, but linear to the low nanomolar range[6] | Moderate | High specificity and sensitivity.[5] | Requires derivatization, which can be time-consuming. |
| LC-MS/MS | Urine, Plasma, CSF, Brain | LOQ: 125 ng/mL (Urine)[7][8] | Imprecision: 1.17% to 12.46% CV[7] | 125 to 64,000 ng/mL (Urine)[7][8] | High | High sensitivity and specificity, allows for simultaneous analysis of multiple metabolites.[9][10][11] | Matrix effects can impact quantification, though this can be mitigated with labeled internal standards.[7] |
| HPLC with Fluorescence Detection | CSF, Serum | LOD: 5.0 nmol/L, LOQ: 20 nmol/L[1][3] | Not explicitly stated | 1.56 to 1000 nmol/L[3] | High | High sensitivity without the need for MS instrumentation, making it more accessible.[1][2][3] | Can require enzymatic conversion or derivatization to achieve fluorescence.[1][3][12][13] |
| Capillary Electrophoresis (CE)-MS/MS | CSF | Calibration range: 0.4-40µM[14] | Intra-day RSD: <2.0%, Inter-day RSD: <2.5%[14] | 0.4-40µM[14] | Moderate to High | High resolution and specificity, with a short analysis time.[14][15] | Can have broader variations in repeatability between different capillaries.[14] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method typically involves a derivatization step to make the polar this compound volatile for gas chromatography.
Sample Preparation:
-
Neutralized perchloric acid extracts of the biological sample are washed with chloroform.
-
The aqueous phase is applied to a Dowex 1x8 anion exchange column (formate form).
-
The column is washed, and this compound is eluted with 6 M formic acid.
-
The eluate is lyophilized.[5]
Derivatization and Analysis:
-
The dried extract is esterified with hexafluoroisopropanol using trifluoroacetylimidazole as a catalyst.[5]
-
The resulting dihexafluoroisopropyl ester derivative is extracted into heptane.
-
The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5).
-
Detection is performed using a mass spectrometer, often in negative chemical ionization (NCI) mode for high sensitivity. Selected ion monitoring (SIM) is used to quantify the specific molecular and fragment ions of the derivatized this compound and its isotopically labeled internal standard.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of complex biological matrices.
Sample Preparation:
-
A simple protein precipitation protocol is often used for sample extraction.[7]
-
For CSF or plasma, samples are spiked with a deuterated internal standard.
-
Proteins are precipitated by adding an organic solvent like methanol (B129727) and incubating at a low temperature (e.g., -20°C).
-
After centrifugation, the supernatant is collected and evaporated to dryness.
-
The dried extract is reconstituted in the mobile phase for injection.[10]
LC-MS/MS Analysis:
-
Chromatographic separation is achieved on a C18 or biphenyl (B1667301) reversed-phase column using a gradient elution with a mobile phase typically consisting of water and methanol with an additive like formic acid.[10][16]
-
The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and its internal standard.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method provides a sensitive alternative to mass spectrometry-based techniques and can be more accessible in some laboratory settings.
Enzymatic Conversion and Derivatization:
-
This compound in the sample is enzymatically converted to nicotinic acid mononucleotide by this compound phosphoribosyltransferase (QPRT).
-
This is followed by a second enzymatic reaction with nicotinic acid mononucleotide adenyltransferase (NMNAT) and a fluorescently labeled ATP analog (e.g., BODIPY FL ATP) to form a fluorescent deamido-NAD derivative.[1][3]
HPLC Analysis:
-
The reaction mixture is filtered to remove enzymes.
-
The filtrate is injected onto a reverse-phase HPLC column.
-
The fluorescent derivative is separated isocratically and detected using a fluorescence detector.[1][3]
Alternatively, a chemical derivatization approach can be used where this compound is activated by a water-soluble carbodiimide (B86325) and then derivatized with a fluorescent tag like monodansylcadaverine.[12][13]
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge and size in a narrow capillary filled with an electrolyte solution.
Sample Preparation and Analysis:
-
Samples are typically diluted in the running buffer. The inclusion of an organic solvent like acetonitrile (B52724) can be used to improve peak shape and sensitivity.[14]
-
The sample is injected into the capillary hydrodynamically.
-
A high voltage is applied across the capillary, causing the migration of charged species.
-
Separation is often performed using a coated capillary to control the electroosmotic flow.
-
Detection can be achieved using UV absorbance or, for higher specificity and sensitivity, by coupling the CE system to a mass spectrometer (CE-MS/MS).[15][17]
Visualizing the Context: The Kynurenine Pathway and Analytical Workflows
To better understand the origin of this compound and the general steps involved in its quantification, the following diagrams are provided.
Caption: The Kynurenine Pathway leading to this compound synthesis.
Caption: General experimental workflows for this compound quantification methods.
References
- 1. login.medscape.com [login.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Method to Quantify this compound in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of this compound in rat brain, whole blood, and plasma by gas chromatography and negative chemical ionization mass spectrometry: effects of systemic L-tryptophan administration on brain and blood this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC analysis of this compound, a NAD biosynthesis intermediate, after fluorescence derivatization in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Improved separation and detection of picolinic acid and this compound by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Capillary zone electrophoresis separation of tryptophan and its metabolites, including this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Double-Edged Sword: A Comparative Guide to Peripheral vs. Central Quinolinic Acid Synthesis
For researchers, scientists, and drug development professionals, understanding the distinct contributions of peripheral and central quinolinic acid (QUIN) synthesis is paramount in developing targeted therapeutic strategies for a range of neurological and systemic inflammatory diseases. This guide provides an objective comparison of these two sources of the neurotoxin, supported by experimental data, detailed methodologies, and visual workflows.
This compound, a neuroactive metabolite of the kynurenine (B1673888) pathway, is a known agonist of the N-methyl-D-aspartate (NMDA) receptor, capable of inducing excitotoxicity and contributing to the pathophysiology of numerous neurodegenerative and inflammatory disorders.[1][2] While its detrimental effects within the central nervous system (CNS) are well-documented, the synthesis of QUIN is not confined to the brain. A significant amount is produced in peripheral tissues, raising critical questions about the relative impact of each source on disease progression. This guide dissects the evidence, comparing the mechanisms, contributions, and therapeutic implications of peripheral versus central QUIN synthesis.
At a Glance: Peripheral vs. Central this compound Synthesis
| Feature | Peripheral Synthesis | Central Synthesis |
| Primary Location | Liver, kidneys, immune cells (e.g., macrophages)[3][4] | Brain (primarily microglia and infiltrating macrophages)[4][5] |
| Key Enzyme | Tryptophan 2,3-dioxygenase (TDO) in the liver; Indoleamine 2,3-dioxygenase (IDO) in immune cells[6] | Indoleamine 2,3-dioxygenase (IDO) and Kynurenine 3-monooxygenase (KMO) in microglia[4][5] |
| Primary Trigger | Systemic inflammation, infection, stress[2][7] | Neuroinflammation, microglial activation[2] |
| Contribution to Brain QUIN | Indirect: Peripheral kynurenine crosses the blood-brain barrier (BBB) to act as a precursor for central QUIN synthesis.[8] Direct contribution of peripheral QUIN is limited due to poor BBB permeability.[9] | Direct synthesis within the CNS parenchyma. |
| Associated Pathologies | Systemic inflammatory diseases, sepsis, major depressive disorder (MDD) with a systemic inflammatory component.[7][10] | Neurodegenerative diseases (e.g., Huntington's, Alzheimer's), multiple sclerosis, traumatic brain injury, primary neuroinflammatory conditions.[5][11] |
Quantitative Insights: A Tale of Two Compartments
The following tables summarize quantitative data from key experimental studies, highlighting the differential impact of peripheral and central stimuli on QUIN levels in various biological compartments.
Table 1: Impact of Systemic vs. Central Immune Activation on this compound Levels
| Condition | Compartment | Fold Increase in QUIN (vs. Control) | Primary Source of Brain QUIN | Reference |
| Systemic Immune Activation (Intraperitoneal Endotoxin) | Blood | 10.2 | Increased contribution from blood | Heyes, 1998 |
| Brain Homogenate | 10.8 | Increased contribution from blood | Heyes, 1998 | |
| Brain Extracellular Fluid | 18.5 | Increased contribution from blood | Heyes, 1998 | |
| Central Immune Activation (Local Endotoxin (B1171834) Infusion) | Brain Homogenate | 246 | Local de novo synthesis | Heyes, 1998 |
| Brain Extracellular Fluid | 66 | Local de novo synthesis | Heyes, 1998 |
Table 2: this compound Concentrations in Human and Animal Models of Disease
| Condition | Species | Plasma/Serum QUIN | Cerebrospinal Fluid (CSF) QUIN | Brain Tissue QUIN | Reference | |---|---|---|---|---| | Healthy Controls | Human | 350 ± 167 nmol/L | ~10-50 nM | - |[12] | | Major Depressive Disorder | Human | Increased | Lower Picolinic Acid (neuroprotective) | - |[10] | | Neuroinflammation | Human (Pediatric) | - | Significantly Increased | - |[13][14] | | Influenza-Associated Encephalopathy | Human | Significantly Higher | Significantly Higher | - |[15] | | Huntington's Disease | Human | - | - | Substantially Elevated in Cortex and Striatum |[3] | | Control | Rat | 40.1 ± 2.3 nM | - | Cortex: 5.6 ± 0.7 nM; Hippocampus: 64.2 ± 9.4 nM |[16] | | Systemic L-Tryptophan Administration | Rat | 74.3-fold increase | - | 22.6-fold increase (in frontal cortex) |[17] |
Experimental Approaches to Dissecting QUIN Synthesis
Validating the distinct contributions of peripheral and central QUIN synthesis requires sophisticated experimental designs. Below are detailed methodologies from seminal studies in the field.
Methodology 1: Multiple-Isotope Microdialysis for In Vivo Quantification
This powerful technique allows for the simultaneous measurement of de novo synthesis rates and the contribution of peripheral sources to brain QUIN levels.
-
Objective: To quantify the in vivo synthesis rates, extracellular concentrations, and intercompartmental distribution of QUIN in the brain under normal and immune-activated conditions.
-
Experimental Model: Gerbils.
-
Protocol:
-
In Vivo Microdialysis: A microdialysis probe is surgically implanted into the brain region of interest (e.g., striatum).
-
Isotope Perfusion and Infusion:
-
¹³C₇-labeled QUIN is perfused through the microdialysis probe for in vivo calibration to accurately quantify extracellular fluid (ECF) QUIN concentrations.
-
²H₃-labeled QUIN is infused subcutaneously via osmotic pumps to quantify the contribution of blood-borne QUIN to the ECF and tissue levels.
-
-
Immune Challenge:
-
Systemic Inflammation: Intraperitoneal injection of endotoxin (lipopolysaccharide).
-
Central Inflammation: Local infusion of endotoxin through the microdialysis probe.
-
-
Sample Collection: Dialysates, blood, and brain tissue are collected at various time points.
-
Quantification: QUIN and its isotopic variants are quantified using gas chromatography-mass spectrometry (GC/MS).
-
-
Data Analysis: Local QUIN production rates, as well as influx and efflux rates across the blood-brain barrier, are calculated based on the extraction fraction of the perfused isotope, probe geometry, tissue diffusion coefficients, the extracellular volume fraction, and the ratios of the infused isotope to endogenous QUIN in blood and dialysates.
-
Key Findings: In a normal brain, a significant portion of ECF QUIN originates from the blood. Systemic immune activation increases blood QUIN, which in turn elevates brain QUIN levels. In contrast, central inflammation leads to a massive increase in local QUIN synthesis within the brain.
-
Reference: Heyes, M. P. (1998). Journal of Neurochemistry, 70(1), 281-291.
Methodology 2: Pharmacological Inhibition of Kynurenine Pathway Enzymes
Targeting key enzymes in the kynurenine pathway with specific inhibitors provides a means to manipulate QUIN production in either the periphery or the CNS, depending on the inhibitor's ability to cross the blood-brain barrier.
-
Objective: To assess the impact of inhibiting Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the synthesis of QUIN, on brain metabolite levels and neurodegeneration.
-
Experimental Model: Mouse models of Alzheimer's and Huntington's disease.
-
Inhibitors:
-
Protocol:
-
Drug Administration: The KMO inhibitor is administered to the animal models, typically orally.
-
Behavioral and Pathological Assessment: Animals are subjected to behavioral tests to assess cognitive function and anxiety. Brain tissue is analyzed for markers of neurodegeneration, synaptic loss, and microglial activation.
-
Metabolite Analysis: Levels of kynurenine pathway metabolites, including kynurenine, kynurenic acid (a neuroprotectant), and QUIN, are measured in both plasma and brain tissue using techniques like HPLC or LC-MS/MS.
-
-
Data Analysis: Comparison of metabolite levels and pathological markers between inhibitor-treated and vehicle-treated animals.
-
Key Findings: Peripheral KMO inhibition can lead to an increase in brain levels of the neuroprotective kynurenic acid, likely by increasing peripheral kynurenine which then crosses the BBB and is converted to kynurenic acid in the brain. This approach has been shown to be neuroprotective in animal models.[11] Complete genetic deletion of KMO, however, only partially reduces brain QUIN levels, suggesting alternative synthesis pathways or compensatory mechanisms.[3]
-
Reference: Zwilling, D., et al. (2011). Cell, 145(6), 863-874.[11]
Visualizing the Pathways and Processes
To further elucidate the complex interplay between peripheral and central QUIN synthesis, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a comparative experimental workflow.
Caption: Peripheral inflammation drives kynurenine production, which crosses the BBB to fuel central QUIN synthesis.
Caption: Neuroinflammation directly activates microglia to produce neurotoxic QUIN within the CNS.
Caption: A workflow for dissecting peripheral versus central QUIN contributions in preclinical models.
Conclusion: A Dichotomy with Therapeutic Promise
The evidence clearly indicates that both peripheral and central pathways contribute to the overall burden of this compound, with their relative importance being context-dependent. Systemic inflammation primarily elevates peripheral kynurenine, which then serves as a substrate for central QUIN synthesis, while direct neuroinflammation triggers a more localized and potent increase in brain QUIN production.
This dichotomy presents distinct therapeutic opportunities. For diseases with a strong systemic inflammatory component, targeting peripheral kynurenine pathway enzymes, such as TDO or KMO, with inhibitors that do not cross the blood-brain barrier may be a viable strategy to reduce the substrate available for central QUIN synthesis.[11] Conversely, in primary neuroinflammatory and neurodegenerative conditions, brain-penetrant inhibitors of IDO or KMO may be necessary to directly quell the production of QUIN within the CNS.[18]
A thorough understanding of the specific drivers of QUIN synthesis in different disease states, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of novel therapeutics aimed at mitigating the neurotoxic effects of this multifaceted metabolite. The continued development of sophisticated analytical techniques and targeted pharmacological tools will undoubtedly pave the way for more effective treatments for a host of devastating neurological and inflammatory disorders.
References
- 1. A mechanism of this compound formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the kynurenine metabolism pathway in inflammation-induced depression – Preclinical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO and Kynurenine Metabolites in Peripheral and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Tryptophan Dysmetabolism and this compound in Depressive and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | States of this compound excess in urine: A systematic review of human studies [frontiersin.org]
- 8. The role of indoleamine 2,3-dioxygenase (IDO) in the pathophysiology of interferon-α-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | IDO and Kynurenine Metabolites in Peripheral and CNS Disorders [frontiersin.org]
- 10. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CSF neopterin, this compound and kynurenine/tryptophan ratio are biomarkers of active neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchers.mq.edu.au [researchers.mq.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of this compound in rat brain, whole blood, and plasma by gas chromatography and negative chemical ionization mass spectrometry: effects of systemic L-tryptophan administration on brain and blood this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Neurotoxic Footprint: A Comparative Guide to Brain Transcriptomics Following Quinolinic Acid Exposure
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the molecular repercussions of quinolinic acid on brain tissue, supported by available experimental data.
This compound (QUIN), a neuroactive metabolite of the kynurenine (B1673888) pathway, is a key player in the progression of several neurodegenerative disorders. Its excitotoxic properties, primarily mediated through the overactivation of N-methyl-D-aspartate (NMDA) receptors, trigger a cascade of detrimental events including oxidative stress, inflammation, and ultimately, neuronal death. Understanding the intricate changes in gene expression orchestrated by QUIN is paramount for developing effective therapeutic strategies. This guide provides a comparative overview of the transcriptomic alterations in brain tissue following exposure to this compound, based on the available scientific literature.
Summary of Key Molecular Events
Exposure of brain tissue to this compound initiates a complex and multifaceted response at the molecular level. While large-scale comparative transcriptomic studies (e.g., RNA-seq, microarrays) directly comparing different QUIN exposure conditions are not extensively available in the public domain, existing research employing various gene expression analysis techniques has illuminated several key affected pathways and genes. The primary neurotoxic effects of QUIN stem from its role as an NMDA receptor agonist, leading to excitotoxicity and subsequent cellular damage.
The downstream consequences of this initial insult involve the significant upregulation of genes associated with inflammation, proteolysis, and the cellular stress response. Conversely, a decline in the expression of neuron-specific genes is often observed, reflecting the ongoing neurodegenerative process.
Tabular Summary of Gene Expression Changes
The following table summarizes the observed changes in the expression of specific genes in brain tissue or cell cultures following exposure to this compound, as identified in the cited literature.
| Gene/Protein Category | Specific Gene/Protein | Direction of Change | Experimental Model | Reference |
| Proteolysis | p112 regulatory subunit of the 26S proteasome | Upregulated | Primary hippocampal cell culture | [1] |
| Protease Inhibition | Glia-derived protease nexin PN-1 | Upregulated | Primary hippocampal cell culture | [1] |
| Growth Factor-Associated | PDGF-associated protein | Upregulated | Primary hippocampal cell culture | [1] |
| Neurodegeneration-Associated | Huntington disease gene (IT15) | Initial increase, followed by a decline | Rat model | [2] |
Signaling Pathways and Experimental Workflow
To visualize the molecular cascades and experimental approaches discussed, the following diagrams have been generated using the Graphviz (DOT language).
Detailed Experimental Protocols
The methodologies employed in the foundational studies of this compound-induced gene expression changes, while not employing modern high-throughput sequencing, provide a basis for understanding the molecular response.
In Vitro Model: Primary Hippocampal Cell Culture
-
Cell Culture Preparation : Primary cultures of hippocampal cells are established from embryonic day 18 rat fetuses. The hippocampi are dissected, dissociated, and the resulting cells are plated on poly-L-lysine-coated dishes. The cultures are maintained in a suitable growth medium, such as Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum and antibiotics, and allowed to mature for a period of 7-10 days in vitro.
-
This compound Exposure : Mature hippocampal cultures are exposed to a specific concentration of this compound (e.g., 100 µM) for a defined duration (e.g., 6 hours) to induce excitotoxicity. Control cultures are treated with the vehicle solution.
-
RNA Extraction and Analysis : Following the exposure period, total RNA is extracted from the cells using standard methods like the guanidinium (B1211019) thiocyanate-phenol-chloroform extraction. The integrity and quantity of the RNA are assessed. For gene expression analysis, techniques such as differential mRNA display are utilized. This method involves reverse transcription of RNA subsets with anchored primers, followed by PCR amplification with arbitrary upstream primers. The resulting cDNA fragments are then separated on a sequencing gel to identify differentially expressed bands between the control and treated samples. Confirmation of differential expression is typically performed using Northern blotting or dot blot analysis for the identified cDNA fragments.
In Vivo Model: Rat Model of Excitotoxicity
-
Animal Model and Stereotaxic Surgery : Adult male Sprague-Dawley rats are commonly used. The animals are anesthetized and placed in a stereotaxic frame. A cannula is implanted into a specific brain region, such as the striatum, for the localized delivery of this compound.
-
This compound Administration : A solution of this compound is infused through the cannula into the target brain region. The dosage and infusion rate are critical parameters that are optimized to induce a consistent level of neurodegeneration. Control animals receive an infusion of the vehicle solution.
-
Tissue Processing and Gene Expression Analysis : At various time points following the this compound injection (e.g., 1 hour, 6 hours, 24 hours), the animals are euthanized, and the brains are rapidly removed. The specific brain region of interest is dissected and frozen for subsequent molecular analysis. Total RNA is extracted from the tissue samples. The expression levels of specific genes of interest, such as the Huntington's disease gene (IT15), are quantified using techniques like Northern blotting. This involves the separation of RNA by gel electrophoresis, transfer to a membrane, and hybridization with a labeled probe specific for the target gene.
Concluding Remarks
The study of the transcriptomic consequences of this compound exposure in the brain is a critical area of research for understanding the molecular underpinnings of neurodegenerative diseases. While the currently available data is not derived from comprehensive, comparative high-throughput sequencing studies, the existing body of research provides valuable insights into the key cellular processes affected. Future investigations employing RNA-sequencing and other omics technologies will be instrumental in constructing a more complete and comparative picture of the gene regulatory networks dysregulated by this potent neurotoxin, ultimately paving the way for the development of novel therapeutic interventions.
References
Safety Operating Guide
Navigating the Safe Disposal of Quinolinic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of quinolinic acid, a neuroactive metabolite, to ensure the safety of laboratory personnel and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). This compound is classified as an irritant, causing serious eye irritation and potential respiratory irritation.[1][2][3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to approved standards.[1]
-
Hand Protection: Use chemical-impermeable gloves.[4] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1]
-
Body Protection: A lab coat or apron is necessary to prevent skin contact.[4]
-
Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1][4]
Always work in a well-ventilated area, preferably within a fume hood, and avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in areas where this chemical is handled.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and national regulations.[4] Never dispose of this chemical down the drain or in the regular trash. [1][2][4]
-
Waste Collection and Segregation:
-
Contacting a Licensed Disposal Company:
-
The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[1]
-
Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
-
Alternative Disposal Method (Expert Use Only):
-
Some safety data sheets suggest that for non-recyclable solutions, the material can be dissolved or mixed with a combustible solvent and incinerated in a chemical scrubber.[1] This method should only be performed by trained personnel in a facility equipped for such procedures.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]
-
Containment: For minor spills of solid material, carefully sweep or shovel the material to avoid generating dust.[1][5] Do not use water to clean up spills as this may spread contamination unless specifically instructed for the final cleaning of the area.
-
Collection: Place the spilled material into a suitable, closed container for disposal.[1][5]
-
Decontamination: Thoroughly clean the spill area.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[6]
-
Quantitative Data Summary
Specific quantitative regulatory limits for the disposal of this compound are not broadly published and are subject to local, state, and national regulations. The following table provides a general overview of relevant hazard identification numbers.
| Identifier | Value | Reference |
| CAS Number | 89-00-9 | [1][2][5][6] |
| EC Number | 201-874-8 | [1][2] |
It is imperative to consult your institution's Environmental Health & Safety (EHS) department or the relevant local regulatory agencies to obtain specific disposal limits and requirements.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Quinolinic Acid
Essential Safety and Handling Guide for Quinolinic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (Pyridine-2,3-dicarboxylic acid). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Summary
This compound is a hazardous substance that requires careful handling.[1] It is classified as causing serious eye irritation, skin irritation, and potential respiratory irritation.[2][3][4] It is also harmful if swallowed.[3]
Personal Protective Equipment (PPE) and Safety Measures
Adherence to the following PPE and safety protocols is mandatory when handling this compound.
| Protection Type | Equipment and Protocol | References |
| Eye and Face Protection | Wear chemical safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards. | [1][2] |
| Hand Protection | Use chemical-impermeable gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before each use. | [1][2][5] |
| Body Protection | Wear a laboratory coat or apron. For tasks with a higher risk of exposure, use appropriate chemical-resistant protective clothing. | [1] |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for large quantities, a NIOSH/MSHA approved respirator is necessary. Avoid inhaling dust. | [1][2][6] |
| Hygiene Measures | Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory area. | [1][2] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound from acquisition to disposal.
1. Preparation and Pre-Handling Check:
-
Ensure the Safety Data Sheet (SDS) is accessible and has been reviewed.
-
Verify that the work area, particularly the chemical fume hood, is clean and operational.
-
Assemble all necessary materials, including this compound, solvents, and experimental equipment.
-
Confirm that a designated and properly labeled hazardous waste container is ready.
-
Put on all required Personal Protective Equipment as specified in the table above.
2. Handling and Experimental Work:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation risk.
-
Avoid the formation of dust and aerosols.[2]
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of this compound tightly closed when not in use.[1][4][6]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1][4][6]
-
For long-term storage, a temperature of -20°C is recommended.[6][7] Short-term storage at 2-8°C is also acceptable.[6]
-
Store away from incompatible materials such as strong oxidizing agents, reducing agents, strong acids, and alkalis.[4][6]
4. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[2]
-
Wearing full PPE, including respiratory protection, prevent the spilled material from entering drains.[2][6]
-
Carefully sweep or scoop up the solid material without creating dust.[2][6]
-
Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
Disposal Plan
The disposal of this compound and associated waste must comply with all local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Do not dispose of this compound in standard trash or down the drain.[1]
-
Collect all waste containing this compound, including contaminated disposables (e.g., gloves, weigh boats, paper towels), in a dedicated, sealed, and clearly labeled hazardous waste container.[1][6]
2. Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound".[1]
-
Include the date of waste accumulation.
3. Waste Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company.
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
